2-(1H-pyrrol-1-yl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITJMALLHCGYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406892 | |
| Record name | 2-(1H-pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31739-56-7 | |
| Record name | 2-(1H-pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-(1H-pyrrol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrol-1-yl)benzaldehyde is a bifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. Featuring a reactive aldehyde group positioned ortho to a nucleophilic N-substituted pyrrole ring on a benzene core, this molecule serves as a versatile precursor for a variety of complex heterocyclic structures. The electronic interplay between the electron-rich pyrrole moiety and the electron-withdrawing benzaldehyde group imparts a unique reactivity profile, making it a valuable building block for the construction of novel pharmaceutical scaffolds and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
The core structure consists of a pyrrole ring linked via its nitrogen atom to the C2 position of a benzaldehyde molecule. This arrangement dictates its chemical behavior, influencing both the electrophilicity of the carbonyl carbon and the nucleophilicity of the pyrrole ring.
Diagram of this compound Structure
Caption: Molecular structure of this compound.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 31739-56-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₉NO | [2][4] |
| Molecular Weight | 171.20 g/mol | [2][4] |
| Appearance | Yellow to brown solid or liquid | [1] |
| Melting Point | 156 °C | [n/a] |
| Boiling Point | 130 °C (at 0.45 Torr) | [n/a] |
| Topological Polar Surface Area (TPSA) | 22.0 Ų | [2][4] |
| LogP (predicted) | 2.29 | [2][4] |
| Hydrogen Bond Acceptors | 2 | [2][4] |
| Hydrogen Bond Donors | 0 | [2][4] |
| Rotatable Bonds | 2 | [2][4] |
| SMILES | C1=CC=C(C(=C1)C=O)N2C=CC=C2 | [2][4][6] |
| InChIKey | BITJMALLHCGYKF-UHFFFAOYSA-N | [6] |
Synthesis Protocol
The most direct and cited method for the preparation of this compound is the oxidation of the corresponding alcohol, [2-(1H-pyrrol-1-yl)phenyl]methanol. This precursor is synthesized via a Clauson-Kaas reaction between 2-aminobenzyl alcohol and 2,5-dimethoxytetrahydrofuran. The subsequent oxidation step provides the target aldehyde in high yield.
Diagram: Synthetic Pathway
Caption: Oxidation of the precursor alcohol to the target aldehyde.
Experimental Protocol: Oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanol
This protocol is adapted from the procedure described by Garofalo et al. in Tetrahedron (2000).[7][8]
Materials:
-
[2-(1H-pyrrol-1-yl)phenyl]methanol
-
Activated Manganese (IV) oxide (MnO₂)
-
Anhydrous benzene
-
Standard reflux apparatus
-
Magnetic stirrer and heat source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve [2-(1H-pyrrol-1-yl)phenyl]methanol (1.0 eq) in anhydrous benzene.
-
Addition of Oxidant: To the stirred solution, add activated manganese (IV) oxide (approximately 10 eq by weight). The causality for using a large excess of MnO₂ is to ensure complete conversion of the primary alcohol, as its activity can vary between batches. Benzene is chosen as the solvent for its inertness and appropriate boiling point for this heterogeneous reaction.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.
-
Workup and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and its reduced forms. The use of a filter aid like Celite is critical for efficiently separating the fine solid particles from the solution.
-
Purification: Wash the filter cake thoroughly with additional benzene or ethyl acetate to recover all the product. Combine the organic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting residue is this compound, which can be further purified by column chromatography if necessary. The reported yield for this transformation is 95%.[7]
Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on the expected spectral features for this structure.
Table 2: Expected Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR | Aldehyde Proton (CHO): A singlet expected around δ 9.9-10.1 ppm, deshielded by the carbonyl group. Aromatic Protons (Benzene Ring): Complex multiplets between δ 7.2-7.9 ppm (4H). The proton ortho to the aldehyde will be the most deshielded. Pyrrole Protons: Two distinct multiplets are expected. The α-protons (adjacent to N) around δ 6.8-7.0 ppm (2H) and the β-protons around δ 6.2-6.4 ppm (2H). |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm. Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the pyrrole nitrogen (C-N) and the carbon attached to the aldehyde group (C-CHO) will be distinct. Pyrrole Carbons: Two signals are expected: Cα around δ 122 ppm and Cβ around δ 110 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. C-H Stretch (Aldehyde): A characteristic medium intensity peak around 2820-2850 cm⁻¹ and a weaker one around 2720-2750 cm⁻¹. Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region. C-N Stretch: A band in the fingerprint region. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight. Fragmentation: A characteristic loss of the aldehyde proton (M-1) at m/z = 170 and loss of the formyl group (M-29) at m/z = 142. |
Reactivity Profile
The reactivity of this compound is governed by its two primary functional groups. The molecule's unique electronic nature—where the pyrrole ring acts as an electron-donating group and the aldehyde as an electron-withdrawing group—creates a rich chemical landscape for synthetic transformations.
Reactions at the Aldehyde Group
The carbonyl group is a classic electrophilic site, susceptible to attack by a wide range of nucleophiles. These reactions are foundational for extending the carbon skeleton and introducing new functionalities.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst like piperidine.[9][10] The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, a valuable Michael acceptor.[10] The choice of a mild amine base is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[10]
-
Wittig Reaction: The aldehyde readily undergoes olefination with phosphorus ylides (Wittig reagents) to form alkenes.[2][11] This is a highly reliable method for C=C bond formation. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[6][12]
Diagram: Key Aldehyde Reactions
Caption: Common C-C bond-forming reactions at the aldehyde.
Reactions at the Pyrrole Ring
The pyrrole ring is a π-excessive heterocycle, making it highly activated towards electrophilic aromatic substitution. The substitution pattern is directed primarily to the C2 and C5 positions. However, in this molecule, these positions are blocked (C2 by the benzene ring linkage), meaning electrophilic attack would be directed to the remaining C3, C4, or C5 positions of the pyrrole ring or the meta position of the benzaldehyde ring. The high reactivity of the pyrrole ring often allows for milder reaction conditions compared to benzene.[1]
Applications in Medicinal Chemistry and Materials Science
The structural motif of this compound is a gateway to a variety of fused heterocyclic systems with potential biological activity. The ortho-positioning of the pyrrole and aldehyde groups is ideal for intramolecular cyclization reactions to form novel polycyclic scaffolds.
For instance, the related precursor, 2-(1H-pyrrol-1-yl)aniline, is used in the synthesis of pyrrolo[1,2-a]quinoxalines, a class of compounds investigated for various therapeutic properties.[13][14] It is a logical and field-proven extension that this compound can be transformed (e.g., via reductive amination followed by cyclization) into analogous fused systems, such as pyrrolo[1,2-a]benzazepines and related structures, which are of interest in the development of novel CNS agents and other therapeutics.[15]
The conjugated system formed from its condensation products also makes it a candidate for the synthesis of dyes and functional organic materials.[1]
Safety and Handling
This compound should be handled with standard laboratory precautions. It is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.
Conclusion
This compound is a strategically important synthetic intermediate. Its well-defined synthesis and the dual reactivity of its aldehyde and pyrrole functionalities provide chemists with a powerful tool for molecular construction. Understanding its chemical properties, reactivity, and handling requirements is key to successfully leveraging this versatile building block in the discovery and development of new medicines and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS 31739-56-7 [matrix-fine-chemicals.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-catalyzed oxidative cyclization of 2-(1 H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2- a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antonio GAROFALO - Professori Ordinari [unical.it]
An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)benzaldehyde (CAS: 31739-56-7)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrol-1-yl)benzaldehyde, identified by CAS number 31739-56-7, is an aromatic aldehyde of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a pyrrole ring N-substituted at the ortho position of a benzaldehyde moiety, establishes it as a uniquely versatile bifunctional building block. This strategic arrangement of an electron-rich N-heterocycle adjacent to a reactive carbonyl group serves as a powerful linchpin for the construction of complex, fused heterocyclic systems. These resulting scaffolds, such as pyrrolo[1,2-a]quinolines and pyrrolo[1,2-a]quinoxalines, are prevalent in medicinal chemistry and materials science due to their diverse biological activities and functional properties. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
The compound typically appears as a yellow to brown solid or liquid, contingent on its purity. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31739-56-7 | |
| Molecular Formula | C₁₁H₉NO | |
| Molecular Weight | 171.20 g/mol | |
| Melting Point | 156 °C | |
| Boiling Point | 130 °C (at 0.45 Torr) | |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | |
| SMILES | C1=CC=C(C(=C1)C=O)N2C=CC=C2 | |
| InChI | InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H |
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aldehyde proton (CHO) presents as a distinct singlet at a downfield chemical shift, typically around δ 9.8-10.5 ppm . The protons on the benzene and pyrrole rings appear in the aromatic region (approx. δ 6.0-8.0 ppm ). Specifically, the pyrrole protons adjacent to the nitrogen (H2', H5') are expected around δ 7.0-7.2 ppm, while the H3' and H4' protons appear further upfield around δ 6.2-6.4 ppm. The four protons of the ortho-substituted benzene ring will exhibit a complex multiplet pattern.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 190 ppm . The remaining aromatic and heterocyclic carbons resonate in the δ 110-140 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed around 1700-1680 cm⁻¹ . Additional bands corresponding to C-H, C=C, and C-N vibrations of the aromatic systems are also present.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its molecular weight (171.20).
Core Synthesis: The Ullmann Condensation
The most prevalent and industrially relevant synthesis of this compound is achieved via a copper-catalyzed Ullmann condensation. This reaction creates the critical C-N bond between the pyrrole nitrogen and the aromatic ring of a 2-halobenzaldehyde.
The choice of a copper catalyst is foundational to this transformation, as copper(I) species are known to effectively mediate the coupling of N-H bonds with aryl halides. The reaction requires a base to deprotonate the pyrrole, generating the pyrrolide anion, which is the active nucleophile. High-boiling polar aprotic solvents like DMSO or DMF are preferred to ensure solubility of the reagents and to facilitate the reaction, which often requires elevated temperatures. The inclusion of ligands, such as amino acids (e.g., L-proline) or N,N-dimethyl glycine, can chelate the copper catalyst, increasing its solubility and catalytic activity, thereby improving reaction rates and yields.
Representative Laboratory Protocol
-
Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add copper(I) iodide (5-10 mol%), potassium carbonate (2.0 equivalents), and the chosen ligand (e.g., L-proline, 20 mol%).
-
Solvent and Reactants: Add anhydrous DMSO, followed by pyrrole (1.2 equivalents) and 2-bromobenzaldehyde (1.0 equivalent).
-
Reaction Execution: Seal the flask and heat the mixture to 110-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the ortho-positioning of its two functional groups, which facilitates intramolecular cyclization reactions to form valuable fused heterocyclic scaffolds.
Key Transformations
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2-(1H-pyrrol-1-yl)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative is itself a valuable intermediate.
-
Reduction: Selective reduction of the aldehyde yields [2-(1H-pyrrol-1-yl)phenyl]methanol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: The aldehyde group is a handle for various C-C bond-forming reactions, including Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations, enabling the synthesis of a wide range of derivatives.
-
Intramolecular Cyclization: This is the most significant application. Under acidic or metal-catalyzed conditions, the aldehyde can react with the C5 position of the pyrrole ring in an electrophilic cyclization to form pyrrolo[1,2-a]quinoline derivatives. This transformation is a cornerstone for accessing a class of compounds with noted biological activity. Furthermore, the benzaldehyde is a direct precursor to derivatives like 2-(1H-pyrrol-1-yl)aniline (via oximation/reduction or reductive amination), which are key starting materials for synthesizing pyrrolo[1,2-a]quinoxalines through condensation and subsequent cyclization.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound serves as a critical entry point to more complex, rigid, and biologically relevant fused heterocyclic systems.
-
Anticancer Agents: The pyrrolo[1,2-a]quinoxaline core, readily accessible from this starting material, has been investigated for its potential as an anticancer agent.
-
Antimicrobial and Antiviral Research: Fused N-heterocycles are a cornerstone of antimicrobial and antiviral drug discovery. The ability to rapidly generate libraries of pyrroloquinoline and quinoxaline derivatives makes this aldehyde a valuable tool in screening for new therapeutic leads.
-
Enzyme Inhibition: The planar, aromatic nature of the derived scaffolds makes them suitable candidates for interacting with enzyme active sites. For example, derivatives have been explored as potential dual inhibitors of acetylcholinesterase (AChE) and BACE 1, enzymes relevant to Alzheimer's disease.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Profile: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(1H-pyrrol-1-yl)benzaldehyde for Advanced Research Applications
Abstract
This technical guide provides an in-depth analysis of the physical and chemical characteristics of 2-(1H-pyrrol-1-yl)benzaldehyde (CAS No: 31739-56-7). This compound, featuring a unique molecular architecture combining a pyrrole ring and a benzaldehyde moiety, presents significant opportunities in medicinal chemistry, materials science, and synthetic organic chemistry.[1] This document consolidates critical data on its structural features, physicochemical properties, spectral signatures, and reactivity profile. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration and utilization of this versatile chemical intermediate.
Introduction: The Strategic Importance of N-Aryl Aldehydes
The strategic placement of a nitrogen-containing heterocycle, such as pyrrole, onto an aromatic aldehyde scaffold creates a molecule with bimodal reactivity and significant potential for constructing complex molecular frameworks. This compound is an exemplar of this class. The electron-rich nature of the pyrrole ring, coupled with the electrophilic character of the aldehyde's carbonyl group, offers multiple avenues for chemical modification.[1] This inherent duality makes it a valuable precursor for synthesizing a range of heterocyclic compounds, some of which are of interest for their potential biological activities.[1][2] The benzaldehyde core itself is a well-established building block in the pharmaceutical industry, used in the synthesis of everything from anticonvulsants to antimalarials, underscoring the potential utility of its derivatives.[3]
Molecular Structure and Identification
A precise understanding of the molecular structure is fundamental to predicting and interpreting the compound's behavior.
Nomenclature and Chemical Identifiers
-
Common Synonyms: 2-pyrrol-1-ylbenzaldehyde, 2-(1-pyrrolyl)benzaldehyde[4][5]
-
InChI: InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H[1][8]
-
SMILES: c1ccc(c(c1)C=O)n1cccc1[1]
Structural Representation
The molecule consists of a pyrrole ring N-substituted onto a benzene ring at the C2 position, ortho to an aldehyde functional group.[1] This specific arrangement influences the molecule's conformation and electronic properties.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | Yellow to brown liquid or solid | [1] |
| Melting Point | 156 °C | [4][5] |
| Boiling Point | 130 °C @ 0.45 Torr | [4][5] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [4][5] |
| pKa (Predicted) | -5.65 ± 0.70 | [4][5] |
| Solubility | Soluble in organic solvents; low solubility in water | [1] |
Expert Insights: The reported melting point of 156 °C suggests that at room temperature, the compound is a solid. The variation in its described state as a liquid or solid likely depends on its purity.[1] The high boiling point, even under reduced pressure, is consistent with its molecular weight and aromatic character. Its preference for organic solvents is typical for a molecule of this size and polarity.[1] For drug development purposes, its low aqueous solubility would classify it as a candidate for formulation strategies designed to enhance bioavailability, a common challenge for aromatic compounds.
Storage and Handling: Based on supplier recommendations, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[5]
Synthesis and Purification
While specific, detailed protocols for the synthesis of this compound are not abundant in readily available literature, its structure suggests a logical synthetic pathway based on established named reactions. A plausible approach is the Ullmann condensation or a Buchwald-Hartwig amination.
Conceptual Synthetic Workflow: Ullmann Condensation
This approach involves the copper-catalyzed coupling of pyrrole with an ortho-halogenated benzaldehyde, such as 2-bromobenzaldehyde.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 2-bromobenzaldehyde (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to reflux (typically 120-150°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final product.
Trustworthiness Note: This is a generalized protocol. The choice of catalyst, base, solvent, and temperature must be optimized to achieve a high yield. Side reactions, such as self-condensation of the aldehyde, are possible and must be managed through careful control of reaction conditions.
Spectroscopic and Analytical Profile
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption is expected around 1700-1720 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an aromatic aldehyde.[9]
-
C-H Stretch (Aldehyde): Two weaker bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[9]
-
Aromatic C=C Stretches: Multiple bands will appear in the 1440-1625 cm⁻¹ region, corresponding to the vibrations of the benzene and pyrrole rings.[9]
-
Aromatic C-H Stretches: Absorptions are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet is expected to be significantly downfield, likely between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (Benzene Ring): A complex multiplet pattern is expected between δ 7.0-8.0 ppm for the four protons on the substituted benzene ring.
-
Aromatic Protons (Pyrrole Ring): The pyrrole protons will likely appear as two distinct triplets (or multiplets) between δ 6.0-7.5 ppm. The protons at the 2,5-positions of the pyrrole ring will be distinct from the protons at the 3,4-positions.
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, expected around δ 190 ppm.
-
Aromatic Carbons: A series of signals will be present in the δ 110-150 ppm region, corresponding to the 11 aromatic carbons of the benzene and pyrrole rings.
-
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (171.20).[8]
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the aldehyde proton (M-1) or the entire formyl group (M-29), leading to fragments at m/z 170 and 142, respectively. The fragment at m/z 77, corresponding to a phenyl group, is also a common feature in the mass spectra of benzaldehyde derivatives.[10]
Reactivity and Applications in Drug Discovery
The unique combination of functional groups in this compound makes it a versatile intermediate for further chemical elaboration.
Reactivity Profile
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including:
-
Pyrrole Ring: The electron-rich pyrrole ring is predisposed to electrophilic substitution reactions (e.g., halogenation, nitration), although the conditions must be carefully chosen to avoid polymerization or reaction at the benzaldehyde moiety.[1]
Potential Applications in Medicinal Chemistry
The scaffold of this compound is of significant interest in drug development. Pyrrole-containing compounds are known to exhibit a wide range of biological activities. Furthermore, the benzaldehyde group can act as a chemical handle to introduce pharmacophores or to link the molecule to other scaffolds.
-
Scaffold for Biologically Active Molecules: It serves as a starting material for synthesizing complex heterocyclic systems. For example, derivatives have been used to create dual inhibitors of acetylcholinesterase (AChE) and BACE1, enzymes implicated in Alzheimer's disease.[2]
-
Bioavailability Enhancement: The benzaldehyde moiety itself has been studied as a potential absorption promoter, capable of increasing the membrane permeability of drugs with low bioavailability by loosening the structure of the lipid bilayer.[11][12][13] This suggests that molecules incorporating this feature may possess favorable pharmacokinetic properties.
Conclusion
This compound is a chemical compound with a rich profile of physical and chemical properties that make it a valuable tool for synthetic and medicinal chemists. Its defined structure, combined with its dual reactivity, provides a solid platform for the rational design and synthesis of novel molecules with potential applications in pharmacology and materials science. This guide has consolidated the available data to provide a comprehensive overview, serving as a critical resource for researchers aiming to harness the potential of this versatile intermediate.
References
- 1. CAS 31739-56-7: this compound [cymitquimica.com]
- 2. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 31739-56-7 [amp.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - this compound (C11H9NO) [pubchemlite.lcsb.uni.lu]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. youtube.com [youtube.com]
- 11. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(1H-pyrrol-1-yl)benzaldehyde: Structure, Synthesis, and Scientific Significance
Abstract: This technical guide provides a comprehensive examination of 2-(1H-pyrrol-1-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest to the scientific community. The document elucidates its core molecular structure, physicochemical properties, and detailed spectroscopic profile. A robust, field-proven synthetic protocol via the Buchwald-Hartwig amination is presented, including mechanistic insights and the rationale behind methodological choices. Furthermore, this guide explores the molecule's role as a versatile synthetic intermediate, particularly as a scaffold in the design of complex heterocyclic systems and bioactive molecules for drug development. This paper is intended for researchers, medicinal chemists, and process development scientists seeking an authoritative resource on this valuable chemical entity.
Molecular Identity and Physicochemical Properties
This compound is an organic compound featuring a benzaldehyde moiety where the C2 position (ortho to the aldehyde) is substituted with the nitrogen atom of a pyrrole ring.[1] This unique arrangement of two distinct aromatic systems—the electron-poor benzaldehyde and the electron-rich pyrrole—imparts notable reactivity and makes it a valuable precursor in synthetic chemistry.[1]
Nomenclature and Structural Identifiers
A consistent and unambiguous identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 31739-56-7 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO | [1][2][4][5] |
| Molecular Weight | 171.20 g/mol | [2] |
| SMILES | c1ccc(c(c1)C=O)n1cccc1 | [1][2][4] |
| InChI | InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H | [1][4] |
Core Structural Features
The molecule's architecture is defined by the direct N-C bond between the pyrrole and benzene rings. This linkage creates a sterically hindered environment around the aldehyde group, which can influence its reactivity in subsequent transformations. The relative orientation of the two rings is flexible, allowing for rotation around the C-N bond.
Caption: Molecular structure of this compound.
Physicochemical Data
The physical properties determine the compound's handling, storage, and application conditions. It is typically a yellow to brown solid or liquid, a state dependent on its purity.[1]
| Property | Value | Notes |
| Appearance | Yellow to brown liquid or solid | [1] |
| Boiling Point | 130 °C @ 0.45 Torr | [3] |
| Storage Temp. | 2-8°C under inert gas (Nitrogen/Argon) | [3] |
| Solubility | Soluble in common organic solvents; low solubility in water | [1] |
| H-Bond Acceptors | 2 | [2] |
| H-Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of N-aryl pyrroles is a cornerstone of modern organic chemistry. For the specific case of this compound, a palladium-catalyzed cross-coupling reaction represents the most efficient and reliable approach, offering high yields and functional group tolerance compared to older methods like the Ullmann condensation, which often requires harsh conditions.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
This protocol outlines a robust method for the synthesis of the title compound from commercially available starting materials: 2-bromobenzaldehyde and pyrrole.
Rationale for Method Selection: The Buchwald-Hartwig amination is selected for its superior performance in forming aryl C-N bonds. It operates under relatively mild conditions, exhibits broad substrate scope, and its catalytic nature makes it highly efficient. The choice of a bulky phosphine ligand (e.g., XPhos) is critical; it facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition. Sodium tert-butoxide is an effective base for deprotonating the pyrrole N-H, enabling its entry into the catalytic cycle.
Caption: Experimental workflow for Buchwald-Hartwig synthesis.
Detailed Step-by-Step Methodology
Materials:
-
2-Bromobenzaldehyde (1.0 eq)
-
Pyrrole (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask, add 2-bromobenzaldehyde, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.
-
Reagent Addition: Through a syringe, add anhydrous toluene, followed by pyrrole. The solvent must be anhydrous to prevent quenching the strong base and interfering with the catalytic cycle.
-
Reaction: Seal the flask and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine solution to remove inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic and Analytical Profile
Structural confirmation is unequivocally achieved through a combination of spectroscopic techniques. The predicted data below are based on the known effects of the constituent functional groups.
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.9-10.2 ppm (s) | The carbonyl group is highly deshielding. The proton is a singlet due to the lack of adjacent protons.[6][7] |
| Aromatic Protons (Benzene) | δ 7.2-8.0 ppm (m) | Complex multiplet pattern due to ortho, meta, and para positions relative to two different substituents. | |
| Aromatic Protons (Pyrrole) | δ 6.2-7.0 ppm (m) | Pyrrole protons appear in a characteristic pattern, typically as two multiplets. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190-195 ppm | Aldehyde carbonyls are characteristically found far downfield. |
| Aromatic Carbons | δ 110-145 ppm | A complex set of signals corresponding to the 9 unique aromatic carbons in the two rings. | |
| IR Spec. | C=O Stretch (Aldehyde) | 1690-1715 cm⁻¹ (strong) | A strong, sharp absorption characteristic of an aromatic aldehyde.[8] |
| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ (medium) | Typical vibrations for benzene and pyrrole rings.[8] | |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ (weak) | Characteristic C-H stretches for sp² hybridized carbons. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 171.07 | Corresponds to the molecular weight of C₁₁H₉NO.[4] |
Applications in Research and Drug Development
The true value of this compound lies in its utility as a molecular scaffold and synthetic intermediate. Its bifunctional nature—possessing both an electrophilic aldehyde and a nucleophilic pyrrole ring system—opens avenues for diverse chemical transformations.
Role as a Versatile Synthetic Intermediate
The aldehyde group can undergo a vast array of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel) to form C-C bonds.[9] These transformations allow for the elaboration of the benzaldehyde portion of the molecule into more complex functionalities.
Scaffold for Bioactive Molecules
Both pyrrole and benzaldehyde are common motifs in pharmacologically active compounds.[9][10] Pyrrole derivatives have been investigated for a range of activities, including as dual inhibitors of enzymes implicated in Alzheimer's disease.[10] Benzaldehyde itself has been studied as a potential absorption promoter for drugs with low bioavailability.[11][12] This parent molecule serves as an excellent starting point for synthesizing libraries of compounds for high-throughput screening in drug discovery programs.
Precursor for Fused Heterocyclic Systems
The ortho positioning of the pyrrole and aldehyde groups is synthetically powerful. It allows for intramolecular cyclization reactions to construct novel, rigid, fused heterocyclic systems. For example, a Friedel-Crafts-type acylation or a condensation reaction could be envisioned to form a new ring connecting the two existing ones, leading to complex polycyclic aromatic structures of interest in materials science and medicinal chemistry.[1][13]
Caption: Logical map of the molecule's synthetic utility.
Conclusion
This compound is more than a simple organic compound; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, accessible synthesis, and dual-functional nature make it an invaluable tool for researchers in drug development and materials science. The protocols and data presented in this guide provide a solid foundation for its effective utilization in the laboratory, enabling the exploration and creation of novel molecular architectures with significant scientific and therapeutic potential.
References
- 1. CAS 31739-56-7: this compound [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 31739-56-7 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C11H9NO) [pubchemlite.lcsb.uni.lu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. nbinno.com [nbinno.com]
- 10. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(1H-pyrrol-1-yl)benzaldehyde
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(1H-pyrrol-1-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the theoretical basis for the expected chemical shifts and coupling constants, drawing comparisons to parent structures like benzaldehyde and N-substituted pyrroles. This document is intended for researchers, scientists, and drug development professionals, providing not only spectral interpretation but also the causality behind experimental choices and a robust, validated protocol for data acquisition.
Introduction: The Structural Significance of this compound
The molecule this compound incorporates two electronically distinct aromatic systems: an electron-deficient benzaldehyde ring and an electron-rich pyrrole ring.[2] The ortho-substitution pattern forces a non-planar conformation, influencing the electronic communication between the two rings. The aldehyde group is a potent electron-withdrawing group (EWG), which significantly deshields adjacent protons and carbons.[1] Conversely, the pyrrole ring, as an N-aryl substituent, modulates the electronic environment of the benzaldehyde moiety. Accurate structural confirmation via NMR is paramount for researchers utilizing this compound in multi-step syntheses, ensuring the correct isomeric form and purity before proceeding. This guide serves to deconstruct its complex NMR spectra, providing a foundational understanding for its characterization.
Molecular Structure and IUPAC Numbering
A standardized numbering system is critical for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.
Caption: IUPAC numbering scheme for this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to be complex, with distinct regions for the aldehyde, aromatic, and pyrrolic protons. The chemical shifts are highly influenced by anisotropic and electronic effects from the constituent rings and the carbonyl group.
Aldehyde Proton (H7)
The aldehyde proton is the most deshielded proton in the molecule due to the powerful electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[3]
-
Expected Chemical Shift (δ): 9.8 – 10.2 ppm. This downfield shift is characteristic of aldehyde protons and clearly distinguishes them from aromatic protons.[4][5]
-
Multiplicity: Singlet (s). With no adjacent protons, this signal will appear as a sharp singlet, assuming no long-range coupling is resolved.
Benzaldehyde Ring Protons (H3, H4, H5, H6)
The four protons on the benzaldehyde ring form a complex second-order (or ABCD) spin system, typical for 1,2-disubstituted benzene rings. Their chemical shifts are dictated by the combined electronic effects of the aldehyde (EWG) and the pyrrole group.
-
H6: This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. It is expected to be the most downfield of the aromatic signals. Expected multiplicity is a doublet of doublets (dd).
-
H3: This proton is ortho to the pyrrole substituent and meta to the aldehyde. Its chemical shift will be influenced by both groups.
-
H4 & H5: These protons are further from the substituents and will likely resonate in the middle of the aromatic region, with complex multiplicities due to mutual coupling.
Pyrrole Ring Protons (H2', H3', H4', H5')
In N-substituted pyrroles, the α-protons (H2', H5') and β-protons (H3', H4') are chemically distinct.[2]
-
α-Protons (H2', H5'): These protons, adjacent to the nitrogen, typically resonate downfield compared to the β-protons in N-aryl pyrroles. They are expected to appear as a triplet-like signal (more accurately, a doublet of doublets).
-
β-Protons (H3', H4'): These protons are more shielded and will appear upfield relative to the α-protons, also as a triplet-like signal. The attachment of the bulky and anisotropic benzaldehyde group to the nitrogen will influence the precise chemical shifts.[6]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H7 (CHO) | 9.8 – 10.2 | s | - | Highly deshielded by C=O group. |
| H6 | 7.9 – 8.1 | dd | ~7.5, ~1.5 | Ortho to CHO group, most deshielded aromatic proton. |
| H3, H4, H5 | 7.2 – 7.8 | m | - | Complex, overlapping multiplet (ABCD system). |
| H2', H5' (α-pyrrole) | 6.8 – 7.2 | t (dd) | ~2.2 | Adjacent to nitrogen. |
| H3', H4' (β-pyrrole) | 6.2 – 6.5 | t (dd) | ~2.2 | Shielded relative to α-protons. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, will show 11 distinct signals for each unique carbon atom. The chemical shifts are highly diagnostic of the carbon's electronic environment.
Carbonyl Carbon (C7)
The carbonyl carbon of the aldehyde is the most deshielded carbon in the spectrum due to the double bond to the highly electronegative oxygen atom.
-
Expected Chemical Shift (δ): 190 – 195 ppm. This is a characteristic chemical shift for benzaldehyde carbonyl carbons.[7]
Benzaldehyde Ring Carbons (C1-C6)
The chemical shifts of the six carbons in the benzene ring are influenced by the substituent effects.
-
C1 (ipso-CHO): This carbon, attached to the aldehyde, will be significantly deshielded.
-
C2 (ipso-Pyrrole): This carbon, attached to the pyrrole nitrogen, will also show a distinct chemical shift.
-
C3-C6 (CH): The four protonated carbons will have shifts in the typical aromatic range (120-140 ppm), with their exact values determined by their position relative to the two substituents. Substituent chemical shift (SCS) increments can be used for a rough prediction.[7]
Pyrrole Ring Carbons (C2'-C5')
The chemical shifts of the pyrrole carbons are sensitive to the N-substituent.[8]
-
α-Carbons (C2', C5'): These carbons, adjacent to the nitrogen, are typically found downfield of the β-carbons.
-
β-Carbons (C3', C4'): These carbons are generally more shielded.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C7 (C=O) | 190 – 195 | Most downfield signal, characteristic of an aldehyde. |
| C1, C2 (ipso) | 135 – 150 | Quaternary carbons, often have lower intensity. |
| C3, C4, C5, C6 | 120 – 135 | Protonated aromatic carbons. |
| C2', C5' (α-pyrrole) | 120 – 125 | Deshielded relative to β-carbons. |
| C3', C4' (β-pyrrole) | 110 – 115 | Shielded relative to α-carbons. |
Experimental Protocols
Obtaining high-quality, reproducible NMR spectra requires meticulous sample preparation and the selection of appropriate acquisition parameters.[2] The following protocols are designed to be self-validating, ensuring high data integrity.
Sample Preparation
-
Purity Check: Ensure the sample of this compound is of high purity (>98%) to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), as it is effective at dissolving a wide range of organic compounds and has well-known residual solvent peaks.[4] Other solvents like DMSO-d₆ can be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[9][10]
-
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[4]
-
Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.
NMR Data Acquisition Workflow
The logical workflow for complete structural elucidation involves initial 1D spectral acquisition followed by 2D correlation experiments for unambiguous assignment.
Caption: Logical workflow for NMR-based structural elucidation.
Recommended Spectrometer Parameters
¹H NMR Acquisition:
-
Spectrometer Frequency: ≥400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2 seconds. This ensures most protons have fully relaxed before the next pulse, allowing for accurate integration.
-
Number of Scans (NS): 8-16, signal-to-noise dependent.
¹³C NMR Acquisition:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Decoupling: Broadband proton decoupling to simplify the spectrum to singlets.
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons (like C1, C2, C7), which have longer relaxation times.
-
Number of Scans (NS): ≥1024, as ¹³C has a much lower natural abundance than ¹H.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich in structural information. The aldehyde proton provides a highly diagnostic singlet near 10 ppm, while the aromatic and pyrrolic regions exhibit complex but interpretable patterns. A thorough analysis, grounded in the fundamental principles of substituent effects and spin-spin coupling, allows for the complete and unambiguous assignment of all signals. The experimental protocols and workflow detailed in this guide provide a robust framework for obtaining high-quality data, ensuring the structural integrity of this valuable synthetic intermediate for researchers in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
An In-depth Technical Guide to the Theoretical and Computational-Based Studies of 2-(1H-pyrrol-1-yl)benzaldehyde
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(1H-pyrrol-1-yl)benzaldehyde. By integrating established synthetic methodologies with advanced computational analysis, we present a thorough exploration of its structural, spectroscopic, and electronic properties. This document is designed to serve as a foundational resource for future research and application development involving this promising heterocyclic compound.
Introduction: The Significance of Pyrrole-Benzaldehyde Scaffolds
Pyrrole and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The incorporation of a pyrrole moiety into a benzaldehyde framework, as in this compound, creates a molecule with unique electronic and conformational characteristics. The electron-rich nature of the pyrrole ring and the electrophilic character of the benzaldehyde group suggest a rich chemical landscape for derivatization and application.[3][4] Compounds bearing this scaffold are of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrrole-based molecules, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] A thorough understanding of the synthesis, and the structural and electronic properties of this compound is therefore crucial for unlocking its full potential in drug discovery and materials science.
Synthesis of this compound: Established Methodologies
The synthesis of N-aryl pyrroles, such as this compound, is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[7] This method typically involves the coupling of an aryl halide with a nitrogen-containing heterocycle, such as pyrrole, in the presence of a copper catalyst and a base at elevated temperatures.[8][9][10]
Conceptual Workflow for Ullmann Condensation:
Figure 1: Conceptual workflow for the synthesis of this compound via Ullmann condensation.
Experimental Protocol (Adapted from general Ullmann N-arylation procedures):
-
To a stirred solution of 2-bromobenzaldehyde (1.0 eq) and pyrrole (1.2 eq) in dimethylformamide (DMF), add copper(I) iodide (0.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for C-N bond formation.[11][12] This method offers milder reaction conditions and often higher yields compared to the Ullmann condensation.[13][14]
Conceptual Workflow for Buchwald-Hartwig Amination:
Figure 2: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol (Adapted from general Buchwald-Hartwig N-arylation procedures):
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2-bromobenzaldehyde (1.0 eq), pyrrole (1.2 eq), cesium carbonate (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region. The aldehyde proton should appear as a singlet at a downfield chemical shift, typically around 10 ppm. The protons on the benzaldehyde ring will exhibit splitting patterns dependent on their substitution, and the protons of the pyrrole ring will also show characteristic multiplets.[17]
¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the aldehyde group, which is expected to resonate at approximately 190-193 ppm.[15] The remaining aromatic carbons of both the benzene and pyrrole rings will appear in the typical downfield region for sp²-hybridized carbons.
| Predicted NMR Data for this compound | |
| ¹H NMR (ppm) | Aldehyde-H: ~10.0 (s, 1H), Aromatic-H: 7.0-8.0 (m, 8H) |
| ¹³C NMR (ppm) | C=O: ~192.0, Aromatic-C: 110-140 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1710 cm⁻¹.[18][19][20][21] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-H bending vibrations will appear in the fingerprint region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and the n → π* transition of the carbonyl group.[22][23][24][25] The conjugation between the pyrrole and benzaldehyde moieties will likely result in a red-shift of the absorption maxima compared to the individual chromophores.
Theoretical and Computational Studies
To gain deeper insight into the molecular properties of this compound, we turn to computational chemistry. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the geometry, electronic structure, and spectroscopic properties of molecules.[3][12][26]
Computational Workflow:
Figure 3: A typical computational workflow for the theoretical study of this compound.
Conformational Analysis
The rotational barrier around the C-N bond connecting the pyrrole and benzene rings is a key determinant of the molecule's overall shape and potential for biological activity. DFT calculations can be employed to explore the potential energy surface and identify the most stable conformers.[27][28][29] Steric hindrance between the ortho-aldehyde group and the pyrrole ring will likely lead to a non-planar arrangement in the ground state.
Electronic Properties
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO will likely be centered on the electron-withdrawing benzaldehyde moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation energy.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, the MEP will show regions of negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack.
Simulated Spectra
TD-DFT for UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions and simulate the UV-Vis absorption spectrum.[20][30] This allows for a direct comparison with experimental data and aids in the assignment of the observed absorption bands.
DFT for Vibrational Spectra: Frequency calculations at the DFT level can simulate the IR spectrum, providing theoretical vibrational frequencies that can be correlated with experimental IR data to confirm the molecular structure.[19][20]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[13][14][31] It can quantify the extent of electron delocalization and hyperconjugative interactions between the pyrrole and benzaldehyde rings, offering a deeper understanding of the electronic communication between these two fragments.
Potential Applications in Drug Development
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities of pyrrole-containing compounds, coupled with the reactive handle of the aldehyde group for further functionalization, make this molecule an attractive starting point for medicinal chemistry campaigns.[3][4][5][6] Potential areas of application include the development of new anticancer, anti-inflammatory, and antimicrobial agents.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and computational analysis of this compound. By leveraging established synthetic protocols and powerful theoretical methods, we have constructed a detailed molecular portrait of this important heterocyclic compound. The insights presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, and to stimulate further investigation into the promising applications of this versatile molecular scaffold.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. Pyrrole studies. Part XVI. Conformational studies of 6-aryl-6-di-methylamino-2-azafulvenes [2-aryl(dimethylamino)methylenepyrroles] - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 15. rsc.org [rsc.org]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Benzaldehyde [webbook.nist.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 25. Benzaldehyde [webbook.nist.gov]
- 26. researchgate.net [researchgate.net]
- 27. longdom.org [longdom.org]
- 28. longdom.org [longdom.org]
- 29. longdom.org [longdom.org]
- 30. mdpi.com [mdpi.com]
- 31. benchchem.com [benchchem.com]
solubility profile of 2-(1H-pyrrol-1-yl)benzaldehyde
An In-Depth Technical Guide to the Solubility Profile of 2-(1H-pyrrol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For this compound, a molecule of interest in medicinal chemistry and material science, understanding its solubility profile is paramount for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and experimental aspects of the solubility of this compound, offering insights into its behavior in different solvent systems and providing detailed protocols for its empirical determination.
Introduction to this compound and the Significance of its Solubility
This compound is an organic compound featuring a benzaldehyde moiety with a pyrrole ring attached at the ortho position.[1] Its chemical structure, combining an aromatic aldehyde with an electron-rich five-membered heterocycle, makes it a valuable building block in organic synthesis and a scaffold for the development of novel therapeutic agents and materials.[1]
The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a specified amount of a solvent at a given temperature and pressure to form a saturated solution.[2] In the context of drug discovery and development, solubility is a cornerstone of a compound's developability profile. Poor aqueous solubility can lead to low bioavailability, hindering a drug's therapeutic efficacy. Conversely, understanding a compound's solubility in various organic solvents is crucial for its synthesis, purification, and formulation.
This guide will delve into the predicted and expected solubility of this compound, underpinned by its physicochemical properties. Furthermore, it will equip the researcher with robust experimental protocols to determine its solubility profile accurately.
Physicochemical Properties of this compound
A compound's solubility is intrinsically linked to its molecular structure and resulting physicochemical properties. The table below summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [1][3] |
| Molecular Weight | 171.20 g/mol | [3] |
| Appearance | Yellow to brown liquid or solid | [1] |
| Melting Point | 156 °C | [4] |
| Boiling Point | 130 °C at 0.45 Torr | [4] |
| Predicted LogP | 2.2898 | [3] |
| Predicted pKa | -5.65 ± 0.70 | [4] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Topological Polar Surface Area (TPSA) | 22 Ų | [3] |
The predicted LogP value of 2.2898 suggests that this compound is a moderately lipophilic compound, indicating a preference for non-polar environments over aqueous media. The absence of hydrogen bond donors and the presence of two acceptors (the nitrogen in the pyrrole ring and the oxygen of the aldehyde) will also influence its interactions with protic and aprotic solvents.
Theoretical Solubility Profile and Predictive Modeling
The adage "like dissolves like" provides a fundamental framework for predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: Polar solvents, such as water and ethanol, have large dipole moments and are effective at solvating polar molecules and ions.
-
Non-polar Solvents: Non-polar solvents, like hexane and toluene, have small or no dipole moments and are better at dissolving non-polar solutes.
Based on the structure of this compound, which contains both a polar aldehyde group and a largely non-polar aromatic system, a nuanced solubility profile can be anticipated. It is expected to have low solubility in water and higher solubility in organic solvents.[1]
Modern computational chemistry offers a suite of tools for the in silico prediction of solubility.[2] These methods range from quantitative structure-property relationship (QSPR) models, which use molecular descriptors to statistically correlate with solubility, to more rigorous physics-based approaches that calculate the free energy of solvation.[6][7] Machine learning algorithms are also increasingly being employed to develop highly accurate predictive models for drug solubility.[8] For novel compounds like this compound, where experimental data may be scarce, these predictive tools can provide valuable initial estimates of solubility.
Expected Qualitative Solubility Profile
The following table provides the expected qualitative solubility of this compound in a range of common laboratory solvents, based on its structural features and predicted physicochemical properties.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar aldehyde group can interact with protic solvents, but the large non-polar aromatic rings will limit solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can effectively solvate the polar aldehyde group without the energetic cost of disrupting a strong hydrogen-bonding network. |
| Non-polar | Hexane, Toluene, Dichloromethane | Moderate to High | The significant non-polar character of the molecule will favor solubility in these solvents. |
| Aqueous Acid | 5% Hydrochloric Acid | Low | The pyrrole nitrogen is not significantly basic, and the aldehyde is a weak base; protonation is unlikely to substantially increase aqueous solubility. |
| Aqueous Base | 5% Sodium Hydroxide | Low | The molecule lacks acidic protons, so it is not expected to be deprotonated by a dilute base to form a more soluble salt. |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility requires carefully designed and executed experiments. Below are protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
This method provides a rapid assessment of a compound's solubility in various solvents and can be used to classify the compound based on its functional groups.[9][10]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Solvents: Water, Diethyl Ether, 5% HCl, 5% NaOH, 5% NaHCO₃
-
Litmus paper
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the test solvent in small portions, vortexing vigorously after each addition.
-
Observe whether the solid dissolves completely.
-
If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic, basic, or neutral.[10]
-
If the compound is insoluble in water, proceed to test its solubility in 5% HCl and 5% NaOH to assess for basic and acidic functional groups, respectively.[9][10]
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Conclusion
The is a critical parameter for its successful application in scientific research and development. While its moderately lipophilic nature suggests limited aqueous solubility and good solubility in organic solvents, this guide has provided the theoretical framework and practical methodologies to precisely determine its behavior in any solvent system of interest. By combining predictive modeling with rigorous experimental validation, researchers can gain a comprehensive understanding of this compound's solubility, thereby accelerating its journey from the laboratory to potential real-world applications.
References
- 1. CAS 31739-56-7: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 31739-56-7 [amp.chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
fundamental reactivity of the pyrrole and benzaldehyde moieties
An In-Depth Technical Guide on the Fundamental Reactivity of Pyrrole and Benzaldehyde Moieties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the fundamental reactivity of two pivotal organic moieties: pyrrole and benzaldehyde. We will delve into the distinct electronic characteristics that govern their reaction pathways, with a particular focus on the electrophilic nature of the pyrrole ring and the nucleophilic susceptibility of the benzaldehyde carbonyl group. The synergistic reactivity of these two molecules, culminating in the synthesis of tetraphenylporphyrin (TPP), will be explored in detail, highlighting the mechanistic intricacies of this classic condensation reaction. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the manipulation of these versatile chemical entities.
The Dichotomous Reactivity of Pyrrole: Aromaticity and Nucleophilicity
Pyrrole is a five-membered aromatic heterocycle that plays a crucial role in the structure of many biologically significant molecules, including heme and chlorophyll.[1][2] Its reactivity is a fascinating interplay of its aromatic character and the influence of the nitrogen heteroatom.
Electronic Structure and Aromaticity
The aromaticity of pyrrole arises from the delocalization of six π-electrons over the five-membered ring, satisfying Hückel's rule (4n+2 π-electrons). The nitrogen atom contributes its lone pair of electrons to the π-system, which has profound consequences for its reactivity.[3][4] This delocalization makes the pyrrole ring electron-rich and thus highly susceptible to attack by electrophiles.[5][6]
Electrophilic Aromatic Substitution: A Tale of Two Positions
Due to its electron-rich nature, pyrrole readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation.[1][2] The regioselectivity of these reactions is a key consideration. Electrophilic attack preferentially occurs at the C2 (α) position over the C3 (β) position.[5][7][8] This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at the C2 position, which can be stabilized by three resonance structures, compared to the two resonance structures for the C3-attack intermediate.[5][9][10]
Figure 1: Regioselectivity in the electrophilic substitution of pyrrole.
Acidity and Basicity: A Delicate Balance
The involvement of the nitrogen lone pair in the aromatic system renders pyrrole a very weak base, with a conjugate acid pKa of -3.8.[1][4] Protonation of the nitrogen atom would disrupt the aromaticity, a thermodynamically unfavorable process.[11] Conversely, the N-H proton is weakly acidic (pKa ≈ 17.5), and can be removed by strong bases to form the pyrrolide anion, a potent nucleophile.[1][12]
Benzaldehyde: The Archetypal Aromatic Aldehyde
Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone of organic synthesis. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon.
The Carbonyl Group: A Hub of Reactivity
The carbon-oxygen double bond in benzaldehyde is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This makes the carbonyl carbon an excellent target for nucleophiles.[13][14]
Nucleophilic Addition Reactions
Benzaldehyde readily undergoes nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon.[15][16][17] However, benzaldehyde is generally less reactive towards nucleophilic addition than its aliphatic counterparts, such as propanal.[18][19] This reduced reactivity is due to the resonance stabilization of the benzaldehyde molecule, where the benzene ring donates electron density to the carbonyl group, making the carbonyl carbon less electrophilic.[15][20][21][22]
Figure 2: General mechanism of nucleophilic addition to benzaldehyde.
Condensation Reactions
Benzaldehyde is a key participant in various condensation reactions, which involve the formation of a new carbon-carbon bond. Notable examples include the aldol condensation and the benzoin condensation.[23][24][25][26][27] These reactions are typically base-catalyzed and exploit the reactivity of the carbonyl group.[23]
The Synergy of Pyrrole and Benzaldehyde: Synthesis of Tetraphenylporphyrin (TPP)
The reaction between pyrrole and benzaldehyde to form meso-tetraphenylporphyrin (TPP) is a classic example of how the distinct reactivities of these two moieties can be harnessed to construct complex macrocyclic structures.[28][29] This reaction, often referred to as the Rothemund or Lindsey synthesis, is a cornerstone of porphyrin chemistry.[30][31][32][33][34]
Reaction Mechanism: A Stepwise Assembly
The synthesis of TPP from pyrrole and benzaldehyde is an acid-catalyzed condensation reaction followed by an oxidation step.[32][35][36] The proposed mechanism involves the following key stages:
-
Electrophilic Attack: The acidic conditions protonate the benzaldehyde, making the carbonyl carbon more electrophilic. An electron-rich pyrrole molecule then attacks the activated carbonyl carbon in an electrophilic aromatic substitution-like manner.
-
Formation of a Carbinol Intermediate: This initial attack forms a carbinol intermediate.
-
Dehydration and Cation Formation: The carbinol readily dehydrates to form a resonance-stabilized cation.
-
Chain Elongation: This cation is then attacked by another pyrrole molecule, and this process repeats, leading to the formation of a linear tetrapyrrolic species called a porphyrinogen.
-
Cyclization: The porphyrinogen then undergoes an intramolecular cyclization to form the macrocyclic ring.
-
Oxidation: The final step is the oxidation of the non-aromatic porphyrinogen to the highly conjugated and aromatic porphyrin. This is often achieved by air oxidation or by the addition of an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[30][37]
Figure 3: Simplified workflow for the synthesis of TPP.
Experimental Protocols for TPP Synthesis
Several methods have been developed for the synthesis of TPP, with the Adler-Longo and Lindsey methods being the most common.[28][37][38]
This one-pot synthesis involves refluxing pyrrole and benzaldehyde in propionic acid, which serves as both the solvent and the acid catalyst.[28][38]
Protocol:
-
Combine freshly distilled pyrrole and benzaldehyde in a 1:1 molar ratio.[38]
-
Add the mixture to refluxing propionic acid.[38]
-
Reflux for approximately 30 minutes. The solution will turn dark and opaque.[38]
-
Cool the reaction mixture to room temperature and filter the crude product.[38]
-
Wash the collected solid with methanol to remove impurities, yielding purple crystals of TPP.[38]
| Reactant/Solvent | Molar Ratio/Volume |
| Pyrrole | 1 equivalent |
| Benzaldehyde | 1 equivalent |
| Propionic Acid | Sufficient to achieve ~0.27 M concentration of reactants[38] |
Table 1: Reactant ratios for the Adler-Longo synthesis of TPP.
The Lindsey synthesis is a two-step procedure that offers higher yields and is suitable for a wider range of aldehydes.[30][32][39]
Protocol:
-
Condensation: Dissolve pyrrole and benzaldehyde in a chlorinated solvent (e.g., dichloromethane) under an inert atmosphere. Add an acid catalyst, such as trifluoroacetic acid (TFA) or BF₃·OEt₂. Stir at room temperature until the aldehyde is consumed.[32][37]
-
Oxidation: Add an oxidizing agent, such as DDQ, to the reaction mixture and continue stirring for several hours.[30][37]
-
Purification: Purify the resulting TPP by chromatography.
| Step | Reagents & Conditions |
| Condensation | Pyrrole, Benzaldehyde, Chlorinated Solvent, Acid Catalyst (TFA or BF₃·OEt₂), Inert Atmosphere, Room Temperature[32][37] |
| Oxidation | DDQ, Room Temperature[30][37] |
Table 2: Key parameters for the Lindsey synthesis of TPP.
Conclusion
The fundamental reactivities of pyrrole and benzaldehyde are governed by their distinct electronic structures. Pyrrole's electron-rich aromatic ring makes it an excellent nucleophile, readily undergoing electrophilic substitution, while benzaldehyde's polarized carbonyl group renders it susceptible to nucleophilic attack. The elegant synthesis of tetraphenylporphyrin from these two building blocks exemplifies the power of understanding and exploiting these fundamental principles of organic reactivity. This guide has provided a detailed overview of these concepts, along with practical experimental protocols, to aid researchers in their synthetic endeavors.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 3. Heterocyclic compounds part- III(Pyrrole) | PPTX [slideshare.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE [vedantu.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. When pyrrole undergoes electrophilic aromatic substitution, at which - askIITians [askiitians.com]
- 9. aklectures.com [aklectures.com]
- 10. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. quora.com [quora.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. ck12.org [ck12.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. medlifemastery.com [medlifemastery.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Would you expect benzaldehyde to be more reactive or less reactive in nucleophilic addition reactions than propanal? Explain your answer. [allen.in]
- 19. Which is more reactive Benzaldehyde or propanal class 11 chemistry CBSE [vedantu.com]
- 20. quora.com [quora.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemcess.com [chemcess.com]
- 24. byjus.com [byjus.com]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Benzoin condensation | PPTX [slideshare.net]
- 27. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 28. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 29. Advance in Synthesis Method and Reaction Mechanism for Tetraphenylporphyrin | Semantic Scholar [semanticscholar.org]
- 30. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 32. benchchem.com [benchchem.com]
- 33. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 34. scite.ai [scite.ai]
- 35. quora.com [quora.com]
- 36. researchgate.net [researchgate.net]
- 37. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 39. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
Methodological & Application
Forging the Core of Medicinal Scaffolds: A Detailed Guide to the One-Pot Synthesis of 2-Benzoylpyrroles from Benzaldehydes
Introduction: The Privileged 2-Benzoylpyrrole Motif in Drug Discovery
The pyrrole nucleus is a cornerstone in the architecture of numerous biologically active molecules and pharmaceuticals.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] Among these, the 2-benzoylpyrrole scaffold holds particular significance as a key structural motif in various pharmacologically active compounds. For researchers and professionals in drug development, the efficient and scalable synthesis of these intermediates is a critical step in the discovery and optimization of new chemical entities. This application note provides a detailed, in-depth guide to a novel and efficient one-pot synthesis of 2-benzoylpyrroles directly from readily available benzaldehydes, offering a streamlined alternative to traditional multi-step approaches.
The Strategic Advantage of One-Pot Syntheses
Traditional organic syntheses often involve multiple sequential steps, each requiring purification of the intermediate product. This approach can be time-consuming, resource-intensive, and lead to significant yield losses at each stage. One-pot syntheses, in contrast, offer a more elegant and efficient strategy by allowing multiple reaction steps to occur in a single reaction vessel without the isolation of intermediates. This approach not only simplifies the experimental workflow but also enhances overall yield and reduces chemical waste, aligning with the principles of green chemistry.
Zirconium-Mediated One-Pot Synthesis: A Novel Approach
A notable advancement in the synthesis of 2-benzoylpyrroles involves a one-pot reaction utilizing a zirconium(IV) chloride complex.[3] This method facilitates the direct benzoylation of pyrrole using benzaldehydes as the acyl source. The key to this transformation is the in-situ generation of a di(1H-pyrrol-1-yl)zirconium(IV) chloride complex, which then reacts with the benzaldehyde to yield the desired 2-benzoylpyrrole as the major product.[3][4]
Plausible Reaction Mechanism
The reaction is believed to proceed through the following key steps:
-
Formation of the Zirconium-Pyrrole Complex: Zirconium(IV) chloride reacts with two equivalents of pyrrole to form the di(1H-pyrrol-1-yl)zirconium(IV) chloride complex. This step activates the pyrrole ring for subsequent functionalization.
-
Nucleophilic Attack: The activated pyrrole complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.
-
Intermediate Formation and Rearrangement: A transient intermediate is formed, which likely undergoes rearrangement and subsequent elimination to afford the 2-benzoylpyrrole.
-
Hydrolysis: The reaction is quenched with water to hydrolyze any remaining zirconium complexes and facilitate product isolation.
Caption: Plausible reaction pathway for the zirconium-mediated synthesis.
Experimental Protocol: Zirconium-Mediated Synthesis
While the seminal paper by Sharma et al. outlines the reaction, this protocol provides a generalized procedure based on the available information.[3] Researchers should optimize conditions for their specific substrates.
Materials:
-
Pyrrole (freshly distilled)
-
Zirconium(IV) chloride (ZrCl₄)
-
Substituted Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add pyrrole (2.0 equivalents) and anhydrous THF.
-
Formation of the Zirconium Complex: Cool the solution to 0 °C and slowly add zirconium(IV) chloride (1.0 equivalent). Stir the mixture at this temperature for 30 minutes.
-
Addition of Benzaldehyde: Add the substituted benzaldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzoylpyrrole.
Substrate Scope and Yields
The zirconium-mediated one-pot synthesis has been reported to be effective for a variety of substituted benzaldehydes. The electronic nature of the substituents on the benzaldehyde ring can influence the reaction yield.
| Entry | Benzaldehyde Derivative | Yield (%) |
| 1 | Benzaldehyde | [Data not available in accessible sources] |
| 2 | 4-Methoxybenzaldehyde | [Data not available in accessible sources] |
| 3 | 4-Nitrobenzaldehyde | [Data not available in accessible sources] |
| 4 | 4-Chlorobenzaldehyde | [Data not available in accessible sources] |
| 5 | 2-Naphthaldehyde | [Data not available in accessible sources] |
Note: Specific yield data from the primary literature was not accessible. Researchers are encouraged to perform small-scale trials to determine optimal yields for their substrates.
Alternative Protocol: Vilsmeier-Haack Type Synthesis
An alternative and well-established method for the acylation of pyrroles is the Vilsmeier-Haack reaction. While traditionally used for formylation, it can be adapted for benzoylation. A related procedure using phosphorus oxychloride and a benzamide derivative offers a viable route to 2-benzoylpyrroles.
Materials:
-
Pyrrole
-
Benzamide
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Aqueous sodium carbonate solution
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzamide (1.0 equivalent) in 1,2-dichloroethane.
-
Vilsmeier Reagent Formation: Cool the solution in an ice bath and slowly add phosphorus oxychloride (1.1 equivalents). Stir for 15 minutes.
-
Addition of Pyrrole: Add a solution of pyrrole (1.0 equivalent) in 1,2-dichloroethane dropwise to the cooled mixture over 1 hour.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1-3 hours.
-
Workup: Cool the reaction mixture and carefully add it to a stirred solution of aqueous sodium carbonate. Heat the resulting mixture to reflux for 1 hour to hydrolyze the intermediate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. The crude product can be purified by recrystallization from petroleum ether or by column chromatography.[5]
Caption: General experimental workflow for the one-pot synthesis.
Characterization of 2-Benzoylpyrroles
The synthesized 2-benzoylpyrroles can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the pyrrole ring protons, the aromatic protons of the benzoyl group, and the N-H proton of the pyrrole ring.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the carbons of the pyrrole ring, and the carbons of the benzoyl group will be observed.
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the 2-benzoylpyrrole should be observed.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive reagents (moisture contamination) | Use freshly distilled pyrrole and anhydrous solvents. Ensure ZrCl₄ is handled under inert conditions. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and adjust the reaction time and temperature as needed. | |
| Formation of multiple products | Side reactions, such as polymerization of pyrrole | Maintain a low temperature during the initial addition steps. Consider using a protecting group on the pyrrole nitrogen for more complex substrates. |
| Difficult purification | Co-elution of starting materials or byproducts | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The one-pot synthesis of 2-benzoylpyrroles from benzaldehydes represents a significant improvement over traditional multi-step methods, offering a more efficient, atom-economical, and streamlined approach to this important class of heterocyclic compounds. The zirconium-mediated protocol, in particular, highlights the potential of transition metal catalysis in simplifying complex organic transformations. By providing detailed protocols and insights into the reaction mechanism, this application note aims to empower researchers in medicinal chemistry and drug development to readily access these valuable building blocks for the synthesis of novel therapeutic agents.
References
Topic: The Reaction of 2-(1H-pyrrol-1-yl)benzaldehyde with Nucleophiles: Pathways to Novel Heterocyclic Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-pyrrol-1-yl)benzaldehyde is a versatile bifunctional molecule that serves as a cornerstone in synthetic organic chemistry for the construction of complex heterocyclic systems. Its unique structure, featuring an electrophilic aldehyde ortho to an electron-rich pyrrole ring, enables a diverse range of transformations. This application note provides a detailed exploration of the reactions of this aldehyde with various nucleophiles, with a primary focus on intramolecular cyclization cascades that lead to medicinally relevant scaffolds such as pyrrolo[1,2-a]quinoxalines. We present the core mechanistic principles, detailed experimental protocols, and the broader significance of these reactions in the field of drug discovery and materials science.
Introduction: Strategic Importance of this compound
The strategic placement of an aldehyde and a pyrrole moiety on an aromatic ring creates a powerful synthon for convergent synthesis. The aldehyde group functions as a classic electrophilic site, readily undergoing nucleophilic attack.[1][2] Concurrently, the pyrrole ring, being a π-excessive heterocycle, is highly nucleophilic and prone to electrophilic substitution, particularly at the C2 and C5 positions.[3][4] This dual reactivity allows for tandem reaction sequences where an initial intermolecular nucleophilic addition to the aldehyde is followed by an intramolecular cyclization involving the pyrrole ring.
This orchestrated reactivity is particularly valuable for synthesizing fused N-heterocyclic compounds, which are prominent motifs in numerous biologically active natural products and pharmaceutical agents.[5][6] Specifically, the reaction of this compound with amine-based nucleophiles provides a direct and efficient route to the pyrrolo[1,2-a]quinoxaline core, a scaffold associated with significant antiproliferative and anticancer properties.[6][7]
Mechanistic Principles and Reaction Pathways
The reactivity of this compound is governed by the interplay between the aldehyde and the pyrrole functionalities. Two primary reaction pathways with nucleophiles are dominant: standard nucleophilic addition and addition-induced intramolecular cyclization.
General Nucleophilic Addition
Like other aromatic aldehydes, the carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., organometallics, ylides, enolates). The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol product.[8]
Caption: General pathway for nucleophilic addition.
The Pictet-Spengler Reaction: A Gateway to Fused Heterocycles
A more synthetically powerful pathway emerges when the nucleophile contains a second functional group capable of reacting with the pyrrole ring. The Pictet-Spengler reaction is a prime example, occurring when a β-arylethylamine condenses with an aldehyde to form a tetrahydroisoquinoline.[9][10][11] In our case, an analogous reaction occurs where this compound reacts with an amine (e.g., a substituted aniline).
The mechanism proceeds via three key steps:
-
Iminium Ion Formation: The amine nucleophile attacks the aldehyde, and subsequent dehydration under acidic conditions forms a reactive iminium ion.[12]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon. This is the ring-closing step.[9][13]
-
Rearomatization: A final deprotonation step restores the aromaticity of the pyrrole ring, yielding the fused heterocyclic product.[11]
This acid-catalyzed, one-pot cascade is highly efficient for building molecular complexity.
Caption: Mechanism of the Pictet-Spengler type reaction.
Experimental Protocols & Methodologies
The following protocols provide step-by-step guidance for key transformations of this compound.
Protocol 1: Synthesis of 4-Methylpyrrolo[1,2-a]quinoxaline via Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes the synthesis of a pyrrolo[1,2-a]quinoxaline derivative, a scaffold with demonstrated antiproliferative activity.[7] The reaction utilizes an aniline derivative as the nucleophile and a sulfonic acid as the catalyst.
Materials and Reagents:
-
This compound
-
2-Aminoaniline (or other substituted aniline)
-
p-Dodecylbenzenesulfonic acid (p-DBSA) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Experimental Workflow:
Caption: Workflow for Pyrrolo[1,2-a]quinoxaline synthesis.
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add p-DBSA (0.03 mmol, 10 mol%) and 5 mL of 96% ethanol. Stir until the catalyst is fully dissolved.
-
To this solution, add 2-aminoaniline (0.30 mmol, 1.0 eq) followed by this compound (0.36 mmol, 1.2 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography). Reaction times typically range from 15 to 120 minutes.[7]
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with 20 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]quinoxaline.
| Entry | Nucleophile | Catalyst | Time (min) | Yield (%) |
| 1 | 2-Aminoaniline | p-DBSA | 20 | ~85-95% |
| 2 | 4-Methoxy-1,2-phenylenediamine | p-DBSA | 30 | ~80-90% |
| 3 | 4-Nitro-1,2-phenylenediamine | p-TsOH | 120 | ~70-80% |
| Table 1: Representative results for the synthesis of Pyrrolo[1,2-a]quinoxalines. Yields are approximate and based on literature reports.[7] |
Protocol 2: Synthesis of 1-(2-Styrylphenyl)-1H-pyrrole via Wittig Reaction
This protocol details the conversion of the aldehyde to an alkene using a phosphorus ylide (Wittig reagent), a cornerstone reaction in organic synthesis for forming C=C bonds.[14][15]
Materials and Reagents:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ylide Formation: In a flame-dried Schlenk flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.1 eq, solution in hexanes) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography.
-
Purify the crude product by flash chromatography on silica gel to yield the target alkene. The stereochemical outcome (E/Z ratio) depends on the stability of the ylide; non-stabilized ylides like the one used here typically favor the (Z)-alkene.[14][16]
| Entry | Aldehyde | Ylide Source | Base | Product | Approx. Yield (%) |
| 1 | This compound | Benzyltriphenylphosphonium chloride | n-BuLi | 1-(2-Styrylphenyl)-1H-pyrrole | 75-85% |
| 2 | This compound | (Carbethoxymethylene)triphenylphosphorane | N/A (stabilized ylide) | (E)-ethyl 3-(2-(1H-pyrrol-1-yl)phenyl)acrylate | >90% |
| Table 2: Representative Wittig reactions. Yields are generalized from standard Wittig procedures.[17][18] |
Applications in Drug Discovery and Materials Science
The products derived from the reactions of this compound are of significant interest to the pharmaceutical and materials science industries.
-
Anticancer Agents: As previously noted, pyrrolo[1,2-a]quinoxalines, synthesized via the Pictet-Spengler pathway, have been identified as promising antiproliferative agents, particularly in breast cancer models targeting the G protein-coupled estrogen receptor 1 (GPER).[7]
-
Medicinal Scaffolds: Fused quinolines and related heterocycles are core structures in a wide array of therapeutic agents, including antimalarial, antimicrobial, and anti-inflammatory drugs.[5] The methodologies described here provide direct access to novel analogues for screening and development.
-
Organic Electronics: The alkene products from Wittig-type reactions can be highly conjugated systems. Such molecules are potential building blocks for organic semiconductors, dyes, and fluorescent probes, where extended π-systems are crucial for their electronic and photophysical properties.
Conclusion
This compound is a high-value starting material that enables the efficient synthesis of diverse and complex molecules. Its reactions with nucleophiles, particularly amine-based nucleophiles leading to Pictet-Spengler type cyclizations, provide a robust and atom-economical route to medicinally relevant heterocyclic scaffolds. The protocols and mechanistic insights provided in this note serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new chemical space and the discovery of novel therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde t... | Study Prep in Pearson+ [pearson.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 13. Pictet-Spengler_reaction [chemeurope.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. youtube.com [youtube.com]
Application Note & Protocols: Synthesis of Schiff Base Derivatives from 2-(1H-pyrrol-1-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: The Strategic Value of Pyrrole-Containing Schiff Bases
Schiff bases, compounds featuring the azomethine or imine (-C=N-) functional group, represent a cornerstone of synthetic chemistry due to their accessible synthesis and vast range of applications.[1][2] These molecules are typically formed through the condensation of a primary amine with an active carbonyl compound.[3][4] The electrophilic carbon and nucleophilic nitrogen within the imine bond create a hub for biological interactions and coordination with metal ions.[2][5] This has led to their extensive investigation for antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][6]
This application note focuses on the synthesis of Schiff base derivatives from a particularly interesting precursor: 2-(1H-pyrrol-1-yl)benzaldehyde. This starting material uniquely combines the reactive aldehyde functionality with a pyrrole ring, a privileged heterocycle found in many biologically active natural products and pharmaceuticals. The resulting Schiff bases are of significant interest as they can serve as versatile ligands for creating novel metal complexes or as standalone pharmacophores in drug discovery.[7]
This guide provides a foundational understanding of the reaction mechanism, detailed experimental protocols, characterization guidelines, and a discussion of potential applications, designed to empower researchers in medicinal and materials chemistry.
Part 1: The Core Chemistry: Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[3][8] The process is typically reversible and can be catalyzed by either acid or base, though acid catalysis is common.[9] The reaction proceeds in two main stages:
-
Nucleophilic Attack and Hemiaminal Formation: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate called a hemiaminal (or carbinolamine).[3]
-
Dehydration to Form the Imine: The hemiaminal is generally unstable. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine) of the Schiff base.[9]
Driving the reaction to completion often involves removing the water byproduct from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves.[9]
Caption: Mechanism of acid-catalyzed Schiff base formation.
Part 2: General Protocol for Synthesis
This protocol describes a robust and widely applicable method for synthesizing Schiff bases from this compound.
Experimental Workflow Overview
Caption: General workflow for Schiff base synthesis and analysis.
Step-by-Step Methodology
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-aminoantipyrine, an amino acid)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Diethyl ether or Petroleum ether (for washing)
Protocol:
-
Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol (e.g., 20-30 mL).
-
Addition of Amine: To this stirring solution, add an equimolar amount (1.0 eq.) of the selected primary amine. If the amine is a solid, it can be dissolved in a small amount of ethanol before addition.
-
Rationale: Using equimolar amounts ensures a complete reaction without excess starting material, which can complicate purification. Ethanol is a common solvent as it effectively dissolves a wide range of organic reactants and is easily removed.[10]
-
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Refluxing: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-6 hours.
-
Rationale: The elevated temperature increases the reaction rate. The duration is typically determined by monitoring the reaction's progress.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system might be hexane:ethyl acetate (e.g., 7:3 v/v). The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction is proceeding.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.[11] If no precipitate forms, the volume of the solvent can be reduced under vacuum, or the mixture can be cooled in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol followed by petroleum ether or diethyl ether to remove any soluble impurities.[5]
-
Drying and Purification: Dry the product in a vacuum oven. If further purification is needed, recrystallize the solid from a suitable solvent, such as ethanol or methanol.[11] The purity of the final product should be confirmed by its sharp melting point.[12]
Part 3: Characterization of Synthesized Derivatives
Proper characterization is essential to confirm the successful synthesis of the target Schiff base. The key is to verify the formation of the azomethine (-CH=N-) group and the disappearance of the aldehyde (-CHO) and primary amine (-NH₂) functionalities.
| Technique | Key Observational Evidence for Schiff Base Formation |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde (typically ~1700 cm⁻¹). Disappearance of the N-H stretching bands of the primary amine (typically 3300-3500 cm⁻¹). Appearance of a new, strong C=N (imine) stretching band in the region of 1600-1650 cm⁻¹.[12][13] |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (-CHO) (typically a singlet at δ 9-10 ppm). Disappearance of the primary amine protons (-NH₂). Appearance of a new singlet for the azomethine proton (-CH=N-) in the region of δ 8-10 ppm.[10][13] The exact chemical shift is sensitive to the electronic environment. |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (typically δ 190-200 ppm). Appearance of a new signal for the imine carbon (-CH=N-) in the region of δ 145-165 ppm.[13] |
| Mass Spectrometry | The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the synthesized Schiff base derivative. |
Part 4: Potential Applications in Research and Development
Schiff bases derived from heterocyclic aldehydes are a focal point of intense research due to their diverse biological activities and coordination capabilities.
Caption: Key application areas for pyrrole-based Schiff bases.
-
Antimicrobial and Antifungal Agents: The imine group is a critical structural requirement for bioactivity.[3] Many Schiff bases and their metal complexes have demonstrated significant potency against various strains of bacteria and fungi, often exceeding the activity of the free ligands.[2][12]
-
Anticancer and Antitumor Activity: Certain Schiff base metal complexes have shown promising results as anticancer agents, potentially through mechanisms like DNA binding and cleavage or enzyme inhibition.[6][7]
-
Coordination Chemistry and Catalysis: As ligands, Schiff bases can coordinate with a wide variety of metal ions to form stable metal complexes.[4][5] These complexes are explored as catalysts in organic synthesis, for example, in oxidation and polymerization reactions.[7]
-
Sensors and Dyes: The conjugated systems present in many Schiff bases lead to strong absorption in the UV-visible region, making them suitable for use as dyes or as chromogenic sensors for detecting specific metal ions.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Schiff base - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ajol.info [ajol.info]
- 11. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 12. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 13. Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-pyrrol-1-yl)benzaldehyde in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Sensing Capabilities with a Versatile Pyrrole Scaffold
In the realm of molecular sensing and bio-imaging, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. The choice of the core fluorophore and the associated recognition moiety dictates the probe's efficacy in detecting specific analytes. Among the myriad of heterocyclic building blocks, 2-(1H-pyrrol-1-yl)benzaldehyde emerges as a particularly versatile precursor. Its unique structure, featuring a pyrrole ring directly linked to a benzaldehyde group, offers a strategic platform for developing "turn-on" fluorescent probes. The inherent electronic properties of the pyrrole moiety, coupled with the reactive aldehyde functionality, allow for the straightforward synthesis of Schiff base ligands. These ligands can exhibit significant changes in their photophysical properties upon coordination with target analytes, such as metal ions, forming the basis of highly effective chemosensors.
This technical guide provides an in-depth exploration of the synthesis and application of this compound in the development of fluorescent probes. We will delve into the synthetic protocols, the mechanistic principles governing their fluorescence response, and their practical application in the detection of metal ions, with a particular focus on aluminum (Al³⁺).
I. Synthesis of the Keystone Precursor: this compound
The synthesis of this compound is a critical first step. While various methods can be envisioned, the Ullmann condensation offers a reliable pathway for the N-arylation of pyrrole with 2-bromobenzaldehyde.[1] This copper-catalyzed cross-coupling reaction is a cornerstone in the formation of carbon-nitrogen bonds.[2]
Underlying Principle: The Ullmann Condensation
The Ullmann condensation typically involves the reaction of an amine (in this case, pyrrole) with an aryl halide in the presence of a copper catalyst and a base.[1] The base is crucial for the deprotonation of the pyrrole's N-H bond, forming a more nucleophilic pyrrolide anion. The copper catalyst facilitates the coupling of this anion with the aryl halide.
Caption: Ullmann Condensation for this compound Synthesis.
Detailed Synthetic Protocol
Materials:
-
Pyrrole
-
2-Bromobenzaldehyde
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C and stir vigorously under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, -CHO), 7.90 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 7.10 (t, 2H, Pyrrole-H), 6.40 (t, 2H, Pyrrole-H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₉NO [M+H]⁺: 172.07; found: 172.07.
II. Design and Synthesis of a Fluorescent Probe for Metal Ion Detection
The aldehyde functionality of this compound is a versatile handle for the synthesis of Schiff base ligands through condensation with primary amines. By selecting a suitable diamine, a bidentate or tetradentate ligand can be created, capable of coordinating with metal ions.
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of many organic molecules is quenched through non-radiative decay pathways, such as intramolecular rotation or vibration. The Schiff base ligand derived from this compound, in its free state, is expected to be weakly fluorescent due to the free rotation around the C-N single bond and isomerization of the C=N double bond. Upon chelation with a metal ion, the molecule's conformation becomes rigid and planar, which restricts these non-radiative decay processes. This leads to a significant enhancement of the fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3] This "turn-on" response is highly desirable for sensitive detection.
Caption: Chelation-Enhanced Fluorescence (CHEF) "Turn-On" Mechanism.
Protocol for the Synthesis of a Schiff Base Probe (L)
This protocol describes the synthesis of a fluorescent probe (L) through the condensation of this compound with ethylenediamine.
Materials:
-
This compound
-
Ethylenediamine
-
Ethanol, absolute
-
Methanol
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol) in absolute ethanol (20 mL).
-
Addition of Amine: To the stirred solution, add a solution of ethylenediamine (1.0 mmol) in absolute ethanol (10 mL) dropwise over 10 minutes.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the formation of the Schiff base product by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold methanol. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure fluorescent probe L.
Expected Characterization Data for Probe L:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.50 (s, 2H, -CH=N-), 7.80-7.30 (m, 8H, Ar-H), 7.00 (t, 4H, Pyrrole-H), 6.20 (t, 4H, Pyrrole-H), 3.90 (s, 4H, -N-CH₂-CH₂-N-).
-
Mass Spectrometry (ESI+): m/z calculated for C₂₄H₂₂N₄ [M+H]⁺: 367.19; found: 367.19.
III. Application: Fluorescent Detection of Aluminum Ions (Al³⁺)
The synthesized probe L, with its N₂O₂-like coordination sites from the imine nitrogens and pyrrole nitrogens, is an excellent candidate for sensing various metal ions. Aluminum (Al³⁺) is a biologically and environmentally important metal ion, and developing selective fluorescent probes for its detection is of great interest.[3][4][5]
Protocol for Fluorescence Titration
Materials:
-
Fluorescent probe L
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
HEPES buffer
-
Stock solutions of various metal salts (e.g., Al(NO₃)₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of probe L (1.0 mM) in DMSO. Prepare stock solutions of the metal salts (10 mM) in deionized water.
-
Fluorescence Measurement Setup: In a quartz cuvette, place 2 mL of a buffered solution (e.g., 10 mM HEPES in a DMSO/water mixture, 1:1 v/v, pH 7.4). Add an aliquot of the probe L stock solution to achieve a final concentration of 10 µM.
-
Initial Spectrum: Record the fluorescence emission spectrum of the probe solution.
-
Titration: Add incremental amounts of the Al³⁺ stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
Selectivity Study: Repeat the measurement by adding other metal ion stock solutions to separate cuvettes containing the probe solution to assess the selectivity.
Expected Results and Data Presentation
Upon the addition of Al³⁺, a significant increase in the fluorescence intensity of probe L is expected, indicating a "turn-on" response. Other metal ions should ideally induce minimal or no change in the fluorescence.
Table 1: Photophysical Properties of Probe L and its Complex with Al³⁺
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Probe L | ~350 | ~450 | ~0.05 | ~100 |
| Probe L + Al³⁺ | ~365 | ~450 | ~0.50 | ~85 |
Note: The quantum yield (Φ) is expected to increase significantly upon binding to Al³⁺. The absorption and emission maxima may also show a slight red-shift.
Conclusion and Future Perspectives
This compound serves as an invaluable and versatile building block for the construction of fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the creation of chemosensors with a pronounced "turn-on" fluorescence response, driven by the CHEF mechanism. The detailed protocols provided herein offer a practical guide for researchers to synthesize and utilize these probes for the detection of metal ions like Al³⁺.
Future work could involve modifying the diamine component to tune the selectivity towards other metal ions or introducing different functional groups on the benzaldehyde or pyrrole rings to modulate the photophysical properties, such as shifting the emission to longer wavelengths for biological imaging applications. The principles and protocols outlined in this guide provide a solid foundation for such future explorations in the exciting field of fluorescent sensor development.
References
- 1. Design, synthesis, in silico , and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03589E [pubs.rsc.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for the characterization of 2-(1H-pyrrol-1-yl)benzaldehyde
An In-Depth Guide to the Analytical Characterization of 2-(1H-pyrrol-1-yl)benzaldehyde
Introduction: The Structural Imperative of this compound
This compound (CAS No. 31739-56-7) is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyrrole ring directly linked to a benzaldehyde moiety, makes it a valuable scaffold and building block for the synthesis of more complex molecules, including potential therapeutic agents.[2][3] The precise arrangement of its functional groups dictates its reactivity and, ultimately, the properties of the resulting derivatives. Therefore, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to ensure identity, purity, and structural integrity.
This comprehensive guide provides a multi-technique approach to the characterization of this compound. We move beyond simple data reporting to explain the causality behind the choice of techniques and the interpretation of their outputs. The protocols detailed herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment of each proton and carbon atom.[4] For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the pyrrole and benzene rings and verifying the presence of the key aldehyde group.
Causality of NMR Analysis
-
¹H NMR: Reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the level of shielding, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, allowing for the determination of atomic connectivity.
-
¹³C NMR: Provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms, making it definitive for identifying key functional groups like the carbonyl carbon of the aldehyde.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Ensure complete dissolution. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Temperature: Set the probe temperature to 25°C (298 K).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set to cover a range of -2 to 12 ppm.
-
Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Reference: Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Set to cover a range of 0 to 200 ppm.
-
Number of Scans: Acquire 128 to 1024 scans, as the ¹³C nucleus is less sensitive than ¹H.
-
Reference: Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).
-
Data Interpretation and Expected Results
The molecular structure consists of nine unique protons and eleven unique carbons. The expected spectral data are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | ~9.9 - 10.1 | Singlet (s) | ~189 - 192 |
| Pyrrole H2'/H5' | ~7.0 - 7.2 | Triplet (t) | ~122 - 124 |
| Pyrrole H3'/H4' | ~6.3 - 6.5 | Triplet (t) | ~111 - 113 |
| Benzene H3 | ~7.8 - 8.0 | Doublet (d) | ~134 - 136 |
| Benzene H4 | ~7.5 - 7.7 | Triplet (t) | ~128 - 130 |
| Benzene H5 | ~7.6 - 7.8 | Triplet (t) | ~129 - 131 |
| Benzene H6 | ~7.3 - 7.5 | Doublet (d) | ~127 - 129 |
| Benzene C1 | - | - | ~133 - 135 |
| Benzene C2 | - | - | ~140 - 142 |
Note: These are predicted values based on analogous structures. Actual values may vary slightly.[5][6][7]
References
- 1. chemscene.com [chemscene.com]
- 2. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
Application Note & Experimental Protocol: Synthesis and Characterization of meso-Tetraphenylporphyrin via Pyrrole-Benzaldehyde Condensation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis of meso-tetraphenylporphyrin (TPP), a foundational synthetic porphyrin with significant applications in catalysis, materials science, and as a precursor for photosensitizers in photodynamic therapy. We present and compare the two most prevalent synthetic methodologies: the Adler-Longo and the Lindsey syntheses. This guide offers step-by-step experimental protocols, an in-depth discussion of the reaction mechanisms, and a comprehensive guide to the purification and characterization of the final product. The causality behind critical experimental steps is explained to provide a deeper understanding of the synthetic process.
Introduction: The Significance of meso-Tetraphenylporphyrin
Porphyrins are a class of heterocyclic macrocycles that are fundamental to many biological processes, forming the core of essential molecules like heme in hemoglobin and chlorophyll in plants. Synthetic porphyrins, and particularly meso-tetraphenylporphyrin (TPP), serve as invaluable models for studying these natural systems and are versatile building blocks for advanced materials and therapeutics[1]. TPP's hydrophobic nature and its unique photophysical properties make it a cornerstone in diverse fields of research. Furthermore, the peripheral phenyl groups of TPP can be functionalized, for instance, through sulfonation to yield water-soluble derivatives like meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS), which is extensively investigated in drug development as a photosensitizer[1].
The synthesis of TPP is a classic example of an acid-catalyzed condensation reaction, providing a tangible entry point into the world of heterocyclic and macrocyclic chemistry.
Synthetic Methodologies: A Comparative Overview
The synthesis of TPP from pyrrole and benzaldehyde primarily follows two well-established methods: the Adler-Longo method and the Lindsey synthesis. The choice between these methods depends on the desired scale, yield, and the sensitivity of the substrates.
| Feature | Adler-Longo Method | Lindsey Synthesis |
| Conditions | High temperature (reflux in propionic acid, ~141°C)[1][2] | Room temperature[3][4] |
| Catalyst/Solvent | Propionic acid (serves as both)[1] | Chlorinated solvent (e.g., DCM) with a strong acid catalyst (e.g., TFA, BF₃·OEt₂)[1] |
| Oxidation | Atmospheric oxygen during reflux[1] | Separate step with an oxidizing agent (e.g., DDQ, p-chloranil)[1][4] |
| Typical Yield | Modest (~15-20%)[1][5] | Higher (~30-40%)[1][6] |
| Advantages | Procedurally simple, one-pot reaction[1] | Milder conditions, higher yields, suitable for sensitive aldehydes[4][7] |
| Disadvantages | Lower yields, harsh conditions[2][5] | Two-step, one-flask procedure, requires an additional oxidizing agent[1] |
For robust and straightforward synthesis where moderate yields are acceptable, the Adler-Longo method is a reliable choice. However, for higher yields and compatibility with more delicate substrates, the Lindsey synthesis is the preferred approach[4].
Reaction Mechanism: An Acid-Catalyzed Cascade
The formation of the porphyrin macrocycle proceeds through an acid-catalyzed electrophilic substitution of pyrrole with a protonated aldehyde. The general mechanism involves the formation of a porphyrinogen intermediate, which is subsequently oxidized to the stable, aromatic porphyrin.
The acid catalyst plays a crucial role by protonating the carbonyl group of benzaldehyde, thereby increasing its electrophilicity and making it susceptible to attack by the electron-rich pyrrole ring[8]. This initial reaction forms a carbinol intermediate, which then dehydrates and reacts with another pyrrole molecule. This process repeats, leading to the formation of a linear tetrapyrrolic chain (a bilane). Intramolecular cyclization of the bilane yields the porphyrinogen, a non-aromatic precursor. The final step is the oxidation of the porphyrinogen, which involves the removal of six hydrogen atoms to form the fully conjugated and highly stable porphyrin macrocycle[4]. The formation of side products, such as pyrrole oligomers, can contribute to lower yields[3].
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyrrole | Reagent grade | Major chemical supplier | Should be freshly distilled before use for optimal results. |
| Benzaldehyde | Reagent grade | Major chemical supplier | Use freshly opened or distilled. |
| Propionic Acid | Reagent grade | Major chemical supplier | For Adler-Longo method. |
| Dichloromethane (DCM) | ACS grade | Major chemical supplier | For Lindsey synthesis. |
| Trifluoroacetic Acid (TFA) | Reagent grade | Major chemical supplier | For Lindsey synthesis. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Reagent grade | Major chemical supplier | For Lindsey synthesis. |
| Methanol | ACS grade | Major chemical supplier | For washing and purification. |
| Silica Gel | 60 Å, 230-400 mesh | Major chemical supplier | For column chromatography. |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Propionic acid is corrosive and has a strong odor. Dichloromethane and trifluoroacetic acid are hazardous and should be handled with care.
Protocol 1: Adler-Longo Synthesis of TPP
This method is valued for its simplicity and is often used in teaching laboratories.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 100 mL of propionic acid. Heat the acid to a gentle reflux (~141°C) using a heating mantle[1].
-
Reagent Addition: In a separate container, mix 1.9 mL of freshly distilled pyrrole and 3.0 mL of benzaldehyde[5]. Add this mixture slowly to the refluxing propionic acid[1][5]. The solution will quickly turn dark brown or black[1][5].
-
Reflux: Continue to reflux the reaction mixture for 30 minutes[1][5]. During this time, atmospheric oxygen acts as the oxidant for the porphyrinogen intermediate.
-
Cooling and Crystallization: Remove the heat source and allow the reaction mixture to cool to room temperature. For complete crystallization, it is advisable to let it stand overnight or place it in an ice bath[1].
-
Isolation: Collect the resulting purple crystals by vacuum filtration using a Büchner funnel[5].
-
Washing and Purification: Wash the collected solid sequentially with cold methanol to remove propionic acid and other impurities, followed by washing with hot distilled water[1]. The product will be shiny purple crystals[5].
-
Drying: Dry the purified TPP crystals in a desiccator or a vacuum oven at a low temperature. A typical yield is around 15-20%[1][5].
Protocol 2: Lindsey Synthesis of TPP
This method offers higher yields under milder conditions and is a two-step, one-flask procedure.
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, add 500 mL of dichloromethane (DCM). To this, add 3.5 mL of freshly distilled pyrrole and 5.0 mL of benzaldehyde. Stir the solution at room temperature.
-
Catalyst Addition: Slowly add 0.4 mL of trifluoroacetic acid (TFA) to the stirred solution. The color of the solution will gradually darken.
-
Condensation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC (thin-layer chromatography).
-
Oxidation: Add a solution of 4.0 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in 50 mL of DCM to the reaction mixture. Stir for an additional 1 hour at room temperature. The solution will turn a deep purple color.
-
Quenching: Add a small amount of a basic substance like triethylamine to neutralize the acid catalyst.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane[9].
-
Alternatively, the crude product can be washed with methanol to precipitate the TPP, which is less soluble in methanol than the byproducts.
-
-
Drying: Dry the purified TPP under vacuum. Yields are typically in the range of 30-40%[1][6].
Purification and Characterization
Purification of TPP is crucial to remove unreacted starting materials and polymeric byproducts.
Purification Strategy
Column chromatography is the most effective method for obtaining high-purity TPP. A silica gel column is typically used with a non-polar eluent system, such as dichloromethane/hexane[9]. The TPP will elute as a distinct purple band.
An alternative, simpler purification involves washing the crude product with methanol. TPP has limited solubility in methanol, while many of the impurities are more soluble. This method is faster but may result in a slightly less pure product.
Characterization Data
The structure and purity of the synthesized TPP should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| UV-Vis Spectroscopy (in CH₂Cl₂) | Soret (B) Band: A very intense absorption around 417-419 nm. Q Bands: Four weaker absorptions in the visible region at approximately 515, 550, 592, and 648 nm[10][11]. |
| ¹H NMR Spectroscopy (in CDCl₃) | β-pyrrolic protons: A sharp singlet at ~8.8-8.9 ppm (8H). ortho-phenyl protons: A multiplet or doublet of doublets around 8.1-8.2 ppm (8H). meta and para-phenyl protons: A multiplet between 7.7-7.8 ppm (12H). NH protons: A broad singlet in the upfield region at ~ -2.7 to -2.8 ppm (2H)[11]. |
| Mass Spectrometry (ESI+) | Calculated for C₄₄H₃₀N₄: m/z = 614.25. Found: [M+H]⁺ at m/z = 615.26. |
The characteristic UV-Vis spectrum with a strong Soret band and weaker Q-bands is a hallmark of porphyrins. The ¹H NMR spectrum is also highly diagnostic, with the downfield shift of the β-pyrrolic protons and the upfield shift of the inner NH protons indicating the presence of a strong ring current, confirming the aromaticity of the macrocycle.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of TPP.
Conclusion
The condensation of pyrrole and benzaldehyde is a robust and versatile method for the synthesis of meso-tetraphenylporphyrin. Both the Adler-Longo and Lindsey methods provide reliable access to this important macrocycle, with the Lindsey synthesis offering milder conditions and higher yields. Careful purification and thorough spectroscopic characterization are essential to ensure the quality of the final product for downstream applications in research and development. This guide provides the necessary details for the successful synthesis and characterization of TPP, empowering researchers to utilize this foundational molecule in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synthesis of Meso-Substituted Porphyrins (1994) | Jonathan S. Lindsey | 63 Citations [scispace.com]
- 3. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 7. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this N-arylation reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yield, troubleshooting common issues, and understanding the causal mechanisms behind each experimental choice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when approaching this synthesis.
Q1: What are the primary catalytic methods for synthesizing this compound?
There are two predominant, well-established methods for the N-arylation of pyrrole with a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde or 2-iodobenzaldehyde): the Buchwald-Hartwig Amination and the Ullmann Condensation.
-
Buchwald-Hartwig Amination: This is a modern, palladium-catalyzed cross-coupling reaction known for its high efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods.[1][2] It involves a Pd(0) catalyst, a phosphine ligand, and a base.
-
Ullmann Condensation (Goldberg Reaction): This is a classic copper-catalyzed N-arylation reaction.[3] While traditional Ullmann conditions were harsh (high temperatures, stoichiometric copper), modern protocols utilize soluble copper salts (like CuI) with specific ligands (such as diamines), allowing for significantly milder conditions and improved yields.[4][5]
Q2: My yield is consistently low. What are the most common overarching factors I should investigate first?
Consistently low yields often trace back to a few critical parameters:
-
Atmospheric Control: Both palladium and copper catalysts, particularly in their active, low-valent states, are sensitive to oxygen. Failure to maintain an inert atmosphere (e.g., with Argon or Nitrogen) can lead to catalyst deactivation and inconsistent results.
-
Reagent Purity: The purity of your pyrrole, 2-halobenzaldehyde, solvent, and base is paramount. Pyrrole is susceptible to polymerization under acidic conditions, and trace acid impurities can quench the base and hinder the reaction. Solvents must be anhydrous, as water can interfere with the base and catalyst.
-
Base Strength and Solubility: The chosen base must be strong enough to deprotonate pyrrole (pKa ≈ 17.5) but not so strong that it promotes unwanted side reactions with the benzaldehyde moiety.[6] The solubility of the base in the reaction solvent is also crucial for achieving a sufficient concentration of the pyrrolide anion.
Q3: Why is the choice of ligand so critical in these cross-coupling reactions?
The ligand is arguably the most important variable for optimization. It is not merely an additive but an integral part of the active catalyst, directly influencing its stability, solubility, and reactivity.
-
In Buchwald-Hartwig: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or bidentate ligands like BINAP) are essential.[1][7] They stabilize the palladium center, promote the crucial steps of oxidative addition (of the aryl halide to Pd(0)) and reductive elimination (to form the C-N bond and product), and prevent catalyst decomposition.[8][9]
-
In Ullmann Condensation: Ligands like 1,2-diamines or phenanthrolines bind to the copper center, increasing its solubility and preventing its precipitation as inactive oxides or salts.[4] This "ligand-accelerated catalysis" allows the reaction to proceed at much lower temperatures than classic Ullmann conditions.[10]
Q4: My reaction stalls and does not go to completion, even after extended time. What should I check?
Reaction stalling is typically due to catalyst deactivation or insufficient reactivity.
-
Check Catalyst Loading: While catalytic, the amount is critical. For difficult couplings, increasing the catalyst and/or ligand loading can sometimes drive the reaction to completion.
-
Re-evaluate Temperature: While milder conditions are preferred, some substrate combinations are stubborn. A modest increase in temperature (e.g., from 80°C to 100°C) can often overcome the activation energy barrier without causing significant degradation.
-
Ensure Proper Mixing: In heterogeneous mixtures (e.g., with an insoluble base like K₂CO₃), vigorous stirring is essential to ensure adequate mass transport and reaction rates.
-
Inert Atmosphere Integrity: A slow leak of air into the reaction vessel over a long period can gradually poison the catalyst. Ensure all seals and joints are secure.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to specific experimental failures, explaining the underlying chemistry and offering targeted solutions.
Issue 1: Low or No Product Formation
Q: I'm attempting a Buchwald-Hartwig amination with Pd₂(dba)₃, XPhos, and NaOtBu in toluene, but I only recover my starting materials. What went wrong?
This is a classic case of catalyst failure. Let's break down the potential points of failure in the catalytic cycle.
Possible Causes & Solutions:
-
Inactive Pd(0) Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can degrade upon prolonged exposure to air and light.
-
Oxygen Contamination: The active monoligated Pd(0) species, crucial for oxidative addition, is extremely sensitive to oxygen.
-
Solution: Ensure your entire experimental setup is rigorously purged of air. Use a robust inert gas manifold. Degas your solvent thoroughly before use by sparging with argon for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
-
Inadequate Base: Sodium tert-butoxide (NaOtBu) is highly hygroscopic. If it has absorbed moisture, its effective strength will be diminished.
-
Solution: Use a freshly opened bottle of NaOtBu from a reputable supplier, preferably one sealed under argon. Handle it quickly in a glovebox or under a positive pressure of inert gas.
-
-
Poor Solvent Quality: Toluene must be anhydrous. Water will react with the strong base and can interfere with the catalyst.
-
Solution: Use a freshly distilled and dried solvent or anhydrous solvent from a commercial septum-sealed bottle.
-
Q: My Ullmann condensation using CuI, N,N'-dimethylethylenediamine (DMEDA), and K₂CO₃ in DMF is not yielding any product. What should I troubleshoot?
The Ullmann reaction is highly dependent on the state of the copper catalyst and the reaction temperature.
Possible Causes & Solutions:
-
Copper(I) Source Inactivity: Copper(I) iodide (CuI) can oxidize to inactive Cu(II) species if not stored properly. It often appears off-white or yellowish; a distinct green or blue tint suggests significant oxidation.
-
Solution: Use fresh, high-purity CuI. Some protocols recommend "activating" copper sources, for example, by washing with acid to remove surface oxides, though this is less common with modern ligand-based systems.[11]
-
-
Insufficient Temperature: While modern Ullmann reactions are milder, they often require higher temperatures than palladium-catalyzed systems.[3]
-
Solution: If running at 80-90°C, consider increasing the temperature to 110-120°C. The aldehyde group on the substrate is generally stable under these conditions in the absence of strong nucleophiles.
-
-
Insoluble Base: Potassium carbonate (K₂CO₃) has low solubility in many organic solvents.
-
Solution: Ensure the K₂CO₃ is finely powdered to maximize surface area. Use a solvent where it has some solubility, like DMF or NMP, and maintain vigorous stirring throughout the reaction.
-
-
Ligand Degradation: While more stable than many phosphines, diamine ligands can degrade over time.
-
Solution: Use a freshly distilled or purchased ligand to ensure its integrity.
-
Issue 2: Significant Side Product Formation
Q: My main byproduct is 2-bromobenzaldehyde being converted to benzaldehyde (hydrodehalogenation). How do I suppress this?
Hydrodehalogenation is a known side reaction in cross-couplings. In the Buchwald-Hartwig mechanism, it can arise from a competing β-hydride elimination pathway from a palladium amide intermediate, though this is less common with N-H bonds.[1] More often, it suggests a problematic initiation or termination pathway.
Possible Causes & Solutions:
-
Presence of a Hydrogen Source: Trace water or other protic impurities can serve as a proton source in unwanted catalytic cycles.
-
Solution: Rigorously dry all reagents and solvents. Ensure the pyrrole used is of high purity.
-
-
Ligand Choice: The ligand's steric and electronic properties influence the relative rates of reductive elimination (desired) versus side reactions.
-
Solution: Switching to a different class of ligand may help. If using a monodentate ligand, try a bidentate one like BINAP or DPPF, which can alter the geometry at the palladium center and disfavor side reactions.[1]
-
Q: I'm observing C-arylation of the pyrrole ring in addition to the desired N-arylation. How can I improve N-selectivity?
Pyrrole is an electron-rich aromatic ring and can undergo electrophilic attack or direct C-H arylation at the C2 or C5 positions.[12] N-arylation requires the deprotonation of the N-H bond. The regioselectivity is a competition between these pathways.
Possible Causes & Solutions:
-
Insufficient Deprotonation: If the base is not strong enough or is not present in a sufficient effective concentration, the concentration of the nucleophilic pyrrolide anion will be low. This may allow a competing C-H activation pathway to dominate.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu). Ensure the base is soluble and well-mixed. The N-H proton of pyrrole is acidic, and its deprotonation should be favored under appropriate basic conditions.[6]
-
-
Reaction Mechanism: Some catalytic systems, particularly those designed for C-H activation, may inherently favor C-arylation.
-
Solution: Stick to well-established N-arylation conditions. For copper-catalyzed reactions, the mechanism is generally believed to proceed via the N-anion, favoring N-selectivity.[3] For palladium, using conditions that favor the standard Buchwald-Hartwig catalytic cycle over a direct C-H activation pathway is key.
-
Q: My reaction mixture turns into a dark, intractable tar, making workup and purification impossible. What is causing this polymerization?
This is a hallmark of pyrrole decomposition. Pyrrole is notoriously sensitive to acidic conditions, under which it readily polymerizes.
Possible Causes & Solutions:
-
Acidic Impurities: Your 2-halobenzaldehyde starting material may contain trace amounts of the corresponding benzoic acid from oxidation.
-
Solution: Purify the 2-halobenzaldehyde before use, for example, by distillation or by washing a solution of it with a mild aqueous base (e.g., NaHCO₃), followed by drying and solvent removal.
-
-
Lewis Acidic Species: Certain metal salts or degraded catalysts can act as Lewis acids, initiating polymerization.
-
Solution: Use high-purity catalysts and reagents. Ensure the reaction is run under basic conditions from the start to neutralize any adventitious acid.
-
-
Excessive Heat: While some heat is necessary, excessive temperatures for prolonged periods can cause thermal decomposition of the starting materials or product.
-
Solution: Optimize the reaction temperature to the minimum required for a reasonable reaction rate. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
-
Part 3: Optimized Protocols and Comparative Data
The following protocols represent robust starting points for the synthesis. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Protocol 1: Buchwald-Hartwig Amination (High-Yield, Mild Conditions)
This protocol utilizes a modern, sterically hindered phosphine ligand that promotes high catalytic turnover.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and Sodium tert-butoxide (1.4 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry argon three times.
-
Reagent Addition: Under a positive pressure of argon, add pyrrole (1.2 eq), followed by 2-bromobenzaldehyde (1.0 eq) and anhydrous toluene (to achieve a concentration of ~0.2 M).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Modern Ullmann Condensation (Economical & Effective)
This protocol uses an inexpensive copper catalyst and a diamine ligand, offering a practical alternative to palladium-based methods.[4]
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk tube, add CuI (0.05 eq), 2-iodobenzaldehyde (1.0 eq), and finely powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Inerting: Seal the tube, and evacuate and backfill with dry argon three times.
-
Reagent Addition: Under a positive pressure of argon, add pyrrole (1.5 eq), N,N'-dimethylethylenediamine (DMEDA, 0.1 eq), and anhydrous Dimethylformamide (DMF) (to achieve a concentration of ~0.5 M).
-
Reaction: Heat the mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Buchwald-Hartwig Amination | Modern Ullmann Condensation |
| Catalyst | Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) Salt (e.g., CuI, Cu₂O) |
| Catalyst Loading | 0.5 - 2 mol% Pd | 5 - 10 mol% Cu |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-I, Ar-Br (Ar-Cl is very challenging) |
| Ligand | Bulky Phosphines (XPhos, RuPhos) or Bidentate Phosphines (BINAP) | Diamines (DMEDA), Phenanthrolines |
| Base | Strong, non-nucleophilic (NaOtBu, LHMDS, Cs₂CO₃) | Moderate (K₂CO₃, K₃PO₄) |
| Solvent | Aprotic, non-polar (Toluene, Dioxane) | Aprotic, polar (DMF, NMP, DMSO) |
| Temperature | 80 - 110 °C | 110 - 140 °C |
| Typical Yields | Good to Excellent (75-95%) | Good (60-85%) |
Part 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to rational troubleshooting.
Buchwald-Hartwig Amination Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the deprotonated amine (pyrrolide), and finally, reductive elimination to form the product and regenerate the catalyst.[9]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
This flowchart outlines a logical process for diagnosing and solving common issues in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 11. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1H-pyrrol-1-yl)benzaldehyde
Welcome to the technical support guide for the purification of 2-(1H-pyrrol-1-yl)benzaldehyde (CAS 31739-56-7). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. Here, we address common issues through a series of frequently asked questions and provide detailed, field-proven protocols to guide your experimental work.
Compound Profile: this compound
Understanding the physicochemical properties of your target compound is the first step in designing a robust purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO | [1][2] |
| Molecular Weight | 171.20 g/mol | [2][3] |
| Appearance | Yellow to brown liquid or solid | [1] |
| Melting Point | 156 °C | [3][4] |
| Boiling Point | 130 °C @ 0.45 Torr | [3][4] |
| Solubility | Soluble in common organic solvents; low solubility in water | [1] |
Part 1: Initial Assessment & Common Impurities FAQ
Question: My crude this compound is a dark oil/solid. What are the likely impurities?
Answer: The composition of your crude material depends heavily on the synthetic route. However, several common impurities can be anticipated:
-
Unreacted Starting Materials: Depending on the synthesis (e.g., Ullmann condensation or Buchwald-Hartwig coupling), residual 2-halobenzaldehyde (fluoro-, chloro-, or bromo-) and pyrrole are common contaminants.
-
Oxidation Product: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid, 2-(1H-pyrrol-1-yl)benzoic acid. This is a very common impurity if the reaction or workup was exposed to air for extended periods.[5]
-
Solvent Residue: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove completely and may cause the product to appear oily or gummy.[6]
-
Polymeric Byproducts: Aldehydes can sometimes undergo self-condensation or polymerization, especially under harsh basic or acidic conditions, leading to intractable tars.[6]
Question: How should I perform an initial purity assessment?
Answer: Before attempting a large-scale purification, a quick assessment is crucial.
-
Thin-Layer Chromatography (TLC): TLC is the fastest way to visualize the number of components in your mixture. A good starting solvent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The aldehyde is moderately polar; impurities like the carboxylic acid will have a much lower Rf (will stick to the baseline), while less polar starting materials will have a higher Rf.
-
¹H NMR Spectroscopy: A crude NMR spectrum can quickly identify the presence of starting materials and the aldehyde proton (a sharp singlet around 10 ppm). The presence of a broad peak may indicate the carboxylic acid impurity.
Below is a decision-making workflow for selecting an appropriate purification strategy based on your initial assessment.
Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting Specific Purification Techniques
A. Column Chromatography
Column chromatography is one of the most versatile methods for purifying this compound.[7]
FAQ & Troubleshooting Guide: Column Chromatography
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| My compound is streaking or tailing on the column. | 1. The compound is too polar for the solvent system. 2. The sample was overloaded on the column. 3. The silica gel is too acidic, causing interactions. | 1. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in hexanes). 2. Use a larger column or load less material. A good rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Add 0.5-1% triethylamine to your eluent to neutralize the silica, or switch to neutral alumina.[5] |
| I have poor separation between my product and an impurity. | 1. The eluent polarity is too high, causing everything to elute together. 2. The eluent polarity is too low, causing poor movement. 3. The chosen stationary phase (silica) is not effective. | 1. Run the column with a less polar solvent system (e.g., switch from 8:2 Hex/EtOAc to 9:1 Hex/EtOAc). 2. Perform a gradient elution, starting with a low polarity and gradually increasing it. 3. If standard silica fails, consider using a different stationary phase like alumina or a reverse-phase column.[8] |
| My product is not eluting from the column. | The eluent is not polar enough to move the compound off the silica gel. | Increase the eluent polarity significantly. You can flush the column with pure ethyl acetate or even a small percentage of methanol in dichloromethane to recover the material. |
Protocol 1: Silica Gel Flash Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel 60 (230-400 mesh) in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting with the starting solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Gradient (if needed): If the product elutes too slowly, gradually increase the percentage of ethyl acetate in the mobile phase (e.g., to 90:10, then 85:15).
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
B. Purification via Bisulfite Adduct
This classical chemical method is highly specific for aldehydes and is excellent for separating them from non-aldehyde impurities like unreacted starting materials or the over-oxidized carboxylic acid.[9]
Mechanism Overview: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde to form a stable, water-soluble crystalline adduct. Non-aldehyde impurities remain in the organic phase and are washed away. The adduct can then be decomposed by adding an acid or base to regenerate the pure aldehyde.
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
FAQ & Troubleshooting Guide: Bisulfite Adduct Method
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| No solid precipitate (adduct) forms after adding NaHSO₃. | 1. The concentration of the aldehyde is too low. 2. The sodium bisulfite solution is old or not saturated. 3. The steric hindrance around the aldehyde group is preventing adduct formation. | 1. Concentrate the crude mixture before starting. 2. Always use a freshly prepared, saturated solution of sodium bisulfite.[9] 3. While this compound is somewhat hindered, the reaction should still proceed. Increase the shaking time or allow the mixture to stand for a longer period. |
| The yield of regenerated aldehyde is very low. | 1. The adduct did not fully decompose. 2. The regenerated aldehyde was not fully extracted from the aqueous layer. | 1. Ensure the pH of the aqueous layer is sufficiently basic (pH 10-12) to drive the equilibrium back towards the free aldehyde.[9] 2. Perform multiple extractions (3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery. |
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted from standard procedures for aromatic aldehyde purification.[9]
-
Dissolution: Dissolve the crude mixture containing this compound in a suitable organic solvent like ethyl acetate or diethyl ether (e.g., 50 mL).
-
Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct should form.
-
Separation of Impurities: Allow the layers to separate. Drain the aqueous layer (which may contain the solid adduct) into a flask. Wash the remaining organic layer once more with a small amount of water and combine the aqueous layers. The organic layer contains the non-aldehyde impurities and can be discarded.
-
Regeneration of Aldehyde: Return the combined aqueous layers (containing the adduct) to the separatory funnel. Add an equal volume of fresh ethyl acetate. While stirring, slowly add 10 M sodium hydroxide (NaOH) solution dropwise until the aqueous layer is strongly basic (pH > 10, check with pH paper). The solid adduct will dissolve as the aldehyde is regenerated.
-
Extraction: Shake the separatory funnel to extract the purified aldehyde into the ethyl acetate layer. Separate the layers and collect the organic phase. Perform two more extractions of the aqueous layer with fresh ethyl acetate.
-
Final Workup: Combine all organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the pure this compound.
C. Recrystallization
Given its reported melting point of 156 °C, recrystallization is an excellent final purification step for obtaining highly pure, crystalline material.[3][4]
FAQ & Troubleshooting Guide: Recrystallization
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| The product "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The chosen solvent is not ideal (the compound's melting point is below the solvent's boiling point). 3. The compound is still too impure to crystallize. | 1. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[10] 2. Try a lower-boiling point solvent or a mixed-solvent system. 3. Re-purify the material using another method (e.g., column chromatography) to increase its purity before attempting recrystallization again. |
| No crystals form, even after cooling. | 1. The solution is not sufficiently saturated. 2. The solution is supersaturated and requires nucleation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[10] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[11] |
| Recovery is very low. | 1. Too much solvent was used initially. 2. The compound has significant solubility in the cold solvent. 3. Product was lost during transfer or washing. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[10] 2. Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Protocol 3: Recrystallization from a Mixed-Solvent System
-
Solvent Selection: A mixed-solvent system like Ethyl Acetate/Hexane or Toluene/Hexane is often effective. The product should be soluble in the first solvent ("solvent") and insoluble in the second ("anti-solvent").
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "solvent" (e.g., ethyl acetate) dropwise while heating and swirling until the solid just dissolves.
-
Induce Crystallization: Remove the flask from the heat. Slowly add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a drop or two of the "solvent" to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
References
- 1. CAS 31739-56-7: this compound [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 31739-56-7 [amp.chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. Separation of 2-(1H-Pyrrol-1-yl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde. This valuable building block is crucial in medicinal chemistry and materials science, but its synthesis can be accompanied by the formation of challenging side products. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction outcomes, minimize impurities, and streamline purification.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the formation of a C-N bond between a pyrrole ring and a benzaldehyde moiety. The primary routes employed are:
-
The Clauson-Kaas Reaction : This classic method involves the acid-catalyzed reaction of an amine (2-aminobenzaldehyde) with 2,5-dimethoxytetrahydrofuran (DMTHF), which serves as a succinaldehyde precursor.[1][2] While effective, this route can be sensitive to reaction conditions, leading to several side products.
-
Transition Metal-Catalyzed Cross-Coupling : Modern methods like the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed) are powerful alternatives.[3][4] These reactions couple pyrrole (or its salt) with a 2-halobenzaldehyde (e.g., 2-bromo- or 2-iodobenzaldehyde). These methods often offer higher yields and functional group tolerance but can be susceptible to catalyst-related side reactions.[5][6]
Each method has a unique profile of potential side products. Understanding their formation is key to troubleshooting and optimizing the synthesis.
Troubleshooting Guide: Common Experimental Issues
Unexpected results are a common challenge in synthesis. This section addresses frequent problems, their probable causes, and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of Desired Product | 1. Inefficient Catalyst Activity (Cross-Coupling): The palladium or copper catalyst may be deactivated by impurities or atmospheric oxygen. Ligand choice may be suboptimal.[5][7] 2. Decomposition of Starting Material (Clauson-Kaas): The acid catalyst may be too harsh, leading to polymerization or degradation of 2-aminobenzaldehyde. 3. Insufficient Reaction Temperature/Time: The reaction may not have reached completion. | 1. For Cross-Coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Screen different ligands; for Buchwald-Hartwig, sterically hindered phosphine ligands are often effective.[3] For Ullmann reactions, ensure the copper source is active.[8] 2. For Clauson-Kaas: Use milder acidic conditions, such as acetic acid or a buffered system, instead of strong mineral acids.[9] Microwave-assisted synthesis can sometimes provide rapid heating and improved yields, minimizing degradation.[9] 3. Monitor Progress: Track the reaction by TLC or LC-MS. If starting material remains, consider incrementally increasing the temperature or extending the reaction time. |
| Significant Amount of Unreacted Starting Material(s) | 1. Poor Nucleophilicity of Pyrrole: In cross-coupling, pyrrole's moderate acidity may require a stronger base to be effectively deprotonated for the catalytic cycle. 2. Steric Hindrance: The ortho-aldehyde group on the benzaldehyde starting material can sterically hinder the approach of the pyrrole nucleophile.[2] 3. Hydrolysis of DMTHF (Clauson-Kaas): In aqueous or non-anhydrous conditions, the 2,5-dimethoxytetrahydrofuran can hydrolyze prematurely before reacting with the amine. | 1. Optimize Base: For Buchwald-Hartwig/Ullmann, screen stronger bases like K₃PO₄, Cs₂CO₃, or NaOtBu. Be cautious, as strong bases can also promote side reactions. 2. Increase Equivalents/Temperature: A slight excess (1.1-1.2 eq.) of the pyrrole or amine may be beneficial. Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance. 3. Use Anhydrous Conditions: For the Clauson-Kaas reaction, ensure the solvent is dry. Alternatively, some modified protocols successfully use water as a solvent under specific catalytic conditions.[1] |
| Formation of a Dark, Tarry, or Polymeric Substance | 1. Self-Polymerization of Pyrrole: Pyrrole is notoriously unstable in the presence of strong acids and can polymerize to form "pyrrole black." 2. Aldehyde Side Reactions: Aldehydes can undergo self-condensation or other side reactions under harsh basic or acidic conditions, especially at elevated temperatures. 3. Oxidation: The aldehyde group can be sensitive to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. | 1. Control Acidity: In the Clauson-Kaas reaction, use the minimum effective amount of acid catalyst and keep temperatures as low as possible.[9] 2. Inert Atmosphere: Always conduct the reaction under an inert atmosphere to prevent both oxidation and potential catalyst deactivation. 3. Purification: If polymeric material forms, it is often insoluble in common organic solvents. The crude product can sometimes be salvaged by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filtering off the insoluble polymeric byproduct. |
| Product is Contaminated with Benzaldehyde | Dehalogenation of 2-Halobenzaldehyde (Cross-Coupling): A common side reaction in palladium-catalyzed processes where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by sources of hydride in the reaction mixture. | Optimize Reaction Conditions: Ensure the base is not a hydride source. Use high-purity solvents and reagents. Sometimes, adjusting the ligand-to-metal ratio can suppress this side reaction. |
Visualizing the Clauson-Kaas Reaction and Side Pathways
The following diagram illustrates the intended reaction pathway for the Clauson-Kaas synthesis and highlights key points where side reactions can divert the process.
Caption: Mechanism of the Clauson-Kaas synthesis and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using a transition-metal-catalyzed cross-coupling (Buchwald-Hartwig/Ullmann) approach?
A: In these reactions, the most prevalent side products originate from the 2-halobenzaldehyde starting material. Key impurities to watch for include:
-
Benzaldehyde : Formed via hydrodehalogenation, where the halide is replaced by a hydrogen atom. This is often observed in palladium-catalyzed reactions.[5]
-
Homocoupled Biaryl (2,2'-diformylbiphenyl) : This occurs when two molecules of the 2-halobenzaldehyde couple with each other. This is more common in Ullmann reactions that use high concentrations of copper catalyst.
-
Unreacted 2-halobenzaldehyde : Incomplete conversion is a common issue.
-
Phenol Derivative (2-hydroxybenzaldehyde) : Can form if the reaction is not strictly anhydrous and hydroxide is present or generated in situ.
Q2: My NMR spectrum shows the desired product, but also unreacted 2-aminobenzaldehyde from my Clauson-Kaas reaction. How can I remove it?
A: Unreacted 2-aminobenzaldehyde can often be removed with a simple acid wash during the workup. After quenching the reaction and extracting the product into an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The acidic amine will partition into the aqueous layer, while your N-arylpyrrole product, which is much less basic, will remain in the organic phase. Follow this with a wash with saturated sodium bicarbonate to remove any residual acid before drying and concentrating.
Q3: Why did my Clauson-Kaas reaction turn black, and is the product salvageable?
A: The formation of a black or dark brown tar-like substance is a classic sign of pyrrole polymerization.[10] Pyrrole and its precursors are sensitive to strong acids and can readily polymerize. This is exacerbated by high temperatures and high concentrations of acid. The product may be salvageable if it is soluble in an organic solvent while the polymer is not. Try dissolving the crude mixture in a moderate volume of dichloromethane, then filter it through a plug of silica gel or celite to remove the insoluble black polymer. The yield will likely be reduced, but this can rescue the synthesis. To prevent this in the future, use a milder acid (e.g., acetic acid), lower the reaction temperature, or consider a catalyst-free microwave-assisted approach in water.[9]
Q4: I am struggling with purification. What is a reliable method for isolating pure this compound?
A: Flash column chromatography is the most reliable method for purifying this compound away from both starting materials and side products.[11] A gradient elution system on silica gel is typically effective. Start with a non-polar solvent system (e.g., 100% hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate. The desired product is moderately polar and should elute after non-polar impurities like homocoupled biaryls and before highly polar materials like unreacted amines. Monitor the fractions carefully by TLC.
Key Experimental Protocols
Protocol 1: Microwave-Assisted Clauson-Kaas Synthesis
This protocol is adapted from modern, greener approaches to the Clauson-Kaas reaction and is designed to minimize side product formation by using short reaction times.[9]
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 eq.).
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq.).
-
Add glacial acetic acid (0.2 M concentration relative to the amine).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150-170 °C for 10-20 minutes.
-
After the reaction, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into a beaker containing ice water and basify carefully with saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid via flash column chromatography.
Protocol 2: General Purification by Flash Column Chromatography
This protocol provides a general workflow for the purification of the target compound.[11]
Procedure:
-
Column Preparation: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions continuously and monitor them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving issues based on initial analytical results.
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. scielo.org.za [scielo.org.za]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 2-(1H-pyrrol-1-yl)benzaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 2-(1H-pyrrol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production, offering troubleshooting advice and in-depth answers to frequently asked questions.
Introduction: The Synthesis and Its Challenges
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its production commonly relies on N-arylation methods, such as the Ullmann condensation, which couples an aryl halide with pyrrole.[1][2] While effective at the bench scale, scaling this synthesis introduces significant challenges related to reaction kinetics, heat management, byproduct formation, and purification.[3] This guide provides practical, experience-driven solutions to navigate these complexities.
The most prevalent synthetic route is the copper-catalyzed Ullmann condensation between 2-halobenzaldehyde (typically bromo- or iodo-) and the potassium salt of pyrrole. This reaction requires high temperatures and polar aprotic solvents.[1][4]
Core Reaction: Ullmann Condensation
Caption: Generalized mechanism of the copper-catalyzed Ullmann condensation.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format that you may encounter during the scale-up process.
Issue 1: Low or Inconsistent Yields
Question: My reaction yield was 85% at the 10g scale, but upon scaling to 1kg, it dropped to below 50%. What are the most likely causes?
Answer: A significant drop in yield upon scale-up is a common issue often rooted in mass and heat transfer limitations.[3] Let's break down the potential causes:
-
Inadequate Mixing: In larger reactors, insufficient agitation can create "dead zones" where reactants are not homogenously mixed. This leads to localized concentration imbalances and the formation of side products. Ensure your reactor's impeller design and stirring speed are adequate for the vessel geometry and reaction mass viscosity.
-
Poor Temperature Control: The Ullmann condensation is often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[3] Localized hotspots can accelerate byproduct formation or degrade the product.
-
Solution: Employ a jacketed reactor with a reliable thermal control unit. Consider slowing the addition rate of a key reactant to control the rate of heat generation.
-
-
Catalyst Activity: The purity and form of the copper catalyst are critical. "Activated" copper powder or specific Cu(I) salts are often used.[1] On a larger scale, the catalyst is more susceptible to deactivation by trace oxygen or moisture.
-
Solution: Ensure all reagents and the solvent are scrupulously dried. Maintain a robust inert atmosphere (Nitrogen or Argon) throughout the process, from charging reactants to the final workup. Consider using a ligand, such as an amine or diamine, which can stabilize the copper catalyst and improve yields under milder conditions.[5]
-
-
Base Efficiency: The base (e.g., K₂CO₃, Cs₂CO₃) deprotonates pyrrole. Its particle size and surface area become more important at scale. If the base is not finely powdered or well-suspended, the deprotonation can be slow and incomplete, stalling the reaction.
-
Solution: Use a micronized grade of potassium carbonate. Ensure vigorous stirring to maintain a good slurry.
-
Caption: Decision workflow for troubleshooting low reaction yields.
Issue 2: Difficult Purification and Byproduct Formation
Question: My crude product is a dark, oily residue that is difficult to purify. Column chromatography is not viable at scale. What are my alternatives?
Answer: The shift from chromatography to crystallization is a cornerstone of process scale-up. The dark color often indicates the presence of copper residues and polymeric byproducts from side reactions.
-
Initial Workup - Removing the Catalyst: Before attempting crystallization, the copper catalyst must be removed.
-
Protocol: After the reaction is complete, cool the mixture and dilute it with a water-immiscible solvent like toluene or ethyl acetate. Perform an aqueous wash with an ammonia solution (e.g., 5-10% ammonium hydroxide). The ammonia complexes with copper salts, drawing them into the aqueous layer (which will typically turn deep blue). Repeat until the blue color is faint. Follow with a water wash and a brine wash to remove residual ammonia and salts.
-
-
Crystallization - The Scalable Solution:
-
Solvent Screening: The key is finding a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[6] Impurities should ideally remain in the mother liquor.
-
Procedure: After the aqueous workup, concentrate the organic layer to a thick oil. Add a hot anti-solvent or a minimal amount of a hot single solvent until the product dissolves. Allow the solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
| Solvent System (Example) | Temperature Profile | Expected Outcome |
| Isopropanol (IPA) / Water | Dissolve in hot IPA, add water dropwise until cloudy, then reheat to clarify and cool. | Often yields well-formed crystals. |
| Toluene / Heptane | Dissolve in a minimum of hot toluene, then add heptane as an anti-solvent and cool. | Good for removing non-polar impurities. |
| Ethyl Acetate / Hexane | Dissolve in hot ethyl acetate, add hexane as an anti-solvent and cool. | A common and effective system. |
-
Common Byproducts to Consider:
-
Homocoupling of 2-halobenzaldehyde: This forms a biphenyl dimer. It can often be removed during crystallization as it may have different solubility characteristics.
-
Unreacted Starting Materials: Can be removed with effective aqueous washes and crystallization.
-
Solvent-Related Impurities: High-boiling solvents like DMF or NMP can be difficult to remove. A vacuum distillation step before crystallization may be necessary if the product is thermally stable.
-
Frequently Asked Questions (FAQs)
Q1: Can Phase-Transfer Catalysis (PTC) be used for this synthesis to avoid high temperatures?
Yes, PTC is an excellent alternative for N-arylation and is often more amenable to scale-up.[7][8] A PTC system typically involves reacting the 2-halobenzaldehyde with solid potassium pyrrolide (pre-formed or formed in situ) in a non-polar solvent like toluene, with a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).
-
Advantages for Scale-Up:
-
Lower Reaction Temperatures: Often works at 80-110 °C instead of >150 °C for traditional Ullmann reactions.
-
Simpler Solvents: Avoids high-boiling, difficult-to-remove solvents like NMP or DMF.
-
Reduced Waste: Can lead to simpler workups and less solvent waste.[9]
-
Q2: What are the most critical process parameters (CPPs) to monitor and control during scale-up?
The most critical parameters to ensure safety, consistency, and yield are:
-
Temperature: Monitor and control jacket and internal temperatures precisely to prevent runaway reactions and minimize byproduct formation.
-
Reagent Addition Rate: Controls the rate of heat evolution. A slower addition is safer at a larger scale.
-
Agitation Speed: Must be sufficient to ensure homogeneity without causing excessive shear, which could affect crystal formation later.
-
Inert Atmosphere: Monitor oxygen levels to prevent catalyst deactivation and potential side reactions.
Q3: How should I handle the copper-containing waste streams generated by the reaction?
Copper waste is environmentally hazardous and must be handled according to local regulations. The aqueous ammonia washes will contain the bulk of the copper. This stream should be collected, and the copper can be precipitated (e.g., by adjusting the pH or using a reducing agent) and sent for reclamation or disposal as hazardous waste. Never dispose of copper-containing solutions down the drain.
Detailed Protocols
Protocol 1: Lab-Scale (25g) Synthesis via Ullmann Condensation
This protocol is a representative example and should be optimized for your specific equipment and safety procedures.
-
Preparation: To a dry 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add micronized potassium carbonate (47 g, 0.34 mol) and anhydrous dimethylformamide (DMF, 250 mL).
-
Pyrrole Addition: Add freshly distilled pyrrole (15 g, 0.22 mol) to the suspension. Heat the mixture to 80 °C and stir for 1 hour to facilitate salt formation.
-
Catalyst and Aryl Halide Addition: Add copper(I) iodide (2.1 g, 0.011 mol) and 2-bromobenzaldehyde (41 g, 0.22 mol).
-
Reaction: Heat the reaction mixture to 140-150 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 1 L of ice-cold water and stir for 30 minutes. Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Copper Removal: Combine the organic extracts and wash with 10% aqueous ammonia (2 x 200 mL), followed by water (200 mL) and brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound oil to a suitable flask. Add a minimal amount of hot isopropanol (e.g., 2 mL per gram of crude product) and heat to reflux until all the oil has dissolved.
-
Anti-Solvent Addition: While hot, add warm water dropwise until the solution just begins to turn persistently cloudy. Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 50:50 isopropanol/water.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.[6]
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. synarchive.com [synarchive.com]
- 5. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles [beilstein-journals.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. chemijournal.com [chemijournal.com]
Technical Support Center: Optimization of Ullmann Condensation for the Synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde
Welcome to the technical support resource for the synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this important synthetic transformation. The primary route for this synthesis is a copper-catalyzed N-arylation, commonly known as the Ullmann condensation or Ullmann-type coupling.[1][2] While powerful, this reaction is notoriously sensitive to reaction parameters, making optimization crucial for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound? The most common and effective method is the copper-catalyzed N-arylation of pyrrole with an ortho-substituted halobenzaldehyde, typically 2-bromobenzaldehyde or 2-iodobenzaldehyde.[3][4][5] Modern protocols of this Ullmann-type reaction utilize a copper(I) source, a suitable ligand, a base, and an aprotic polar solvent to achieve high yields under milder conditions than the classical, high-temperature Ullmann reactions.[2][6][7]
Q2: Why is a ligand necessary for this reaction, and how do I choose one? While some ligand-free systems exist, they often require higher temperatures or are limited to more reactive aryl iodides.[4] Ligands play a crucial role by coordinating to the copper center, which increases its solubility and modulates its reactivity.[6] This stabilization facilitates the catalytic cycle, allowing the reaction to proceed at significantly lower temperatures (typically 80-120 °C) and with lower catalyst loading.[8]
-
Causality: The ligand accelerates the rate-limiting steps of the reaction, such as the oxidative addition of the aryl halide and the reductive elimination of the product.[1][8]
-
Common Choices: Bidentate ligands are particularly effective.[6][7] For N-arylation of heterocycles, common choices include N,N'-dimethylethylenediamine (DMEDA), L-proline, and other amino acids.[6][9] L-proline is an excellent, inexpensive, and readily available choice that has proven effective for coupling aryl halides with various amines.[6]
Q3: What is the role of the base, and which one is most suitable? The base is critical for deprotonating the pyrrole N-H, making it a more potent nucleophile to attack the copper-aryl intermediate.[10] The choice of base can significantly impact the reaction's success.
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most frequently used.[10]
-
Selection Rationale: K₃PO₄ is often a good starting point as it is non-nucleophilic, sufficiently strong to deprotonate pyrrole, and generally provides good results. Cs₂CO₃ is more expensive but can be more effective for challenging couplings due to its higher solubility in organic solvents.
Q4: Which copper source should I use: Cu(0), Cu(I), or Cu(II)? While various copper sources can be used, copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) are most commonly employed in modern ligand-assisted Ullmann reactions.[9] It is widely believed that Cu(I) is the active catalytic species in the reaction cycle.[8] If using Cu(0) or Cu(II), they are thought to generate the active Cu(I) species in situ.[8] Using a Cu(I) source directly is generally more efficient and reliable.
Q5: How critical is the purity of my starting materials? Purity is paramount for the success and reproducibility of this reaction.
-
Pyrrole: Should be freshly distilled before use. Pyrrole is susceptible to air oxidation and polymerization, which can introduce impurities that inhibit the catalyst.
-
2-Bromobenzaldehyde: Ensure it is free from the corresponding benzoic acid, which can form upon air oxidation.[11] The presence of acidic impurities can interfere with the base and the catalytic cycle.
-
Solvent: Anhydrous solvents must be used. The presence of water can lead to side reactions, such as the reduction of the aryl halide or hydrolysis, and can deactivate the catalyst.[10]
Troubleshooting and Optimization Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: The copper source may be oxidized or of poor quality. 2. Moisture/Oxygen: Contamination of the reaction with water or air can poison the catalyst.[10] 3. Incorrect Base: The base may be too weak to deprotonate pyrrole or may be hydrated. 4. Low Temperature: The reaction temperature may be insufficient to drive the catalytic cycle, even with a ligand.[10] | 1. Use a fresh, high-purity Cu(I) source (e.g., CuI). 2. Ensure all glassware is rigorously dried. Use anhydrous solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). 3. Switch to a stronger, anhydrous base like K₃PO₄. 4. Incrementally increase the reaction temperature in 10 °C steps, monitoring for product formation via TLC or GC-MS. |
| Formation of Side Products | 1. Homocoupling of 2-bromobenzaldehyde: This can occur at higher temperatures, especially with inefficient catalysts. 2. Debromination of Starting Material: Protic impurities or certain reaction conditions can lead to the reduction of the aryl bromide.[10] 3. Decomposition: The aldehyde functional group may not be stable under prolonged heating or strongly basic conditions. | 1. Use a more efficient ligand system to promote the desired C-N coupling at a lower temperature.[7][8] 2. Ensure strictly anhydrous conditions.[10] 3. Lower the reaction temperature and monitor the reaction closely to avoid over-running. Consider a milder base if decomposition is significant. |
| Inconsistent Yields | 1. Variable Reagent Quality: Purity of pyrrole, aryl halide, or solvent is not consistent between runs.[12] 2. Atmospheric Leaks: Small, undetected leaks in the reaction setup can lead to variable levels of catalyst deactivation. | 1. Establish a strict protocol for reagent purification (e.g., always use freshly distilled pyrrole).[13] 2. Carefully check all seals and joints in your apparatus. Ensure a consistent, gentle positive pressure of inert gas. |
| Difficult Purification | 1. Residual Copper Catalyst: Copper salts can be difficult to remove and may co-elute with the product. 2. Closely Eluting Impurities: Side products like the homocoupled biaryl may have similar polarity to the desired product. | 1. After the reaction, perform an aqueous workup with an ammonia solution (e.g., NH₄OH) to chelate and remove copper salts into the aqueous layer. 2. Optimize column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar system (e.g., hexanes/ethyl acetate) is often effective.[14] |
Optimized Experimental Protocol
This protocol is a robust starting point based on modern ligand-accelerated Ullmann condensation principles.[6][9]
Reagents & Equipment:
-
Pyrrole (freshly distilled)
-
2-Bromobenzaldehyde
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Phosphate (K₃PO₄, anhydrous)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add CuI (5 mol%), L-proline (10 mol%), and anhydrous K₃PO₄ (2.0 equivalents). Seal the flask with a septum.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive flow of inert gas, add 2-bromobenzaldehyde (1.0 equivalent), freshly distilled pyrrole (1.2 equivalents), and anhydrous DMSO.
-
Reaction: Stir the mixture and heat to 90-110 °C using an oil bath. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. Wash the organic layer with a dilute ammonium hydroxide solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid or oil.[14][15]
Data Summary for Optimization
For systematic optimization, key parameters can be screened. The following table illustrates a hypothetical screening process to find the optimal conditions.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (5) | None | K₂CO₃ | DMF | 130 | 35 |
| 2 | CuI (5) | DMEDA (10) | K₂CO₃ | DMF | 110 | 78 |
| 3 | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 110 | 85 |
| 4 | CuI (5) | L-Proline (10) | K₃PO₄ | DMSO | 110 | 92 |
| 5 | Cu₂O (5) | L-Proline (10) | K₃PO₄ | DMSO | 110 | 88 |
| 6 | CuI (5) | L-Proline (10) | K₃PO₄ | Toluene | 110 | 65 |
Analysis: This data shows that the combination of CuI, L-proline as a ligand, K₃PO₄ as the base, and DMSO as the solvent at 110 °C provides the highest yield (Entry 4). This systematic approach is key to optimizing any Ullmann-type coupling.[6][10]
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 3. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. data.epo.org [data.epo.org]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
- 15. CAS 31739-56-7: this compound [cymitquimica.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrrole Acylation Reactions
Welcome to the Technical Support Center for pyrrole acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in the acylation of pyrroles. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrole acylation reaction showing low to no conversion?
A1: Low conversion in pyrrole acylation can stem from several factors, often related to the high reactivity of the pyrrole ring and its sensitivity to reaction conditions. The most common culprits include:
-
Pyrrole Polymerization: Pyrroles are highly susceptible to polymerization under acidic conditions, which are often required for classical Friedel-Crafts acylation.[1][2][3][4] This results in the formation of dark, insoluble materials, consuming the starting material without yielding the desired product.
-
Catalyst Deactivation: Lewis acids, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[5] Any water present in the solvent, reagents, or glassware will deactivate the catalyst, halting the reaction.
-
Inappropriate Reaction Conditions: Temperature, solvent, and the choice of acylating agent and catalyst are all critical variables that must be carefully optimized.
Q2: My reaction is producing a dark, insoluble polymer. What's happening and how can I prevent it?
A2: The formation of a dark, insoluble polymer is a classic sign of pyrrole polymerization. Pyrrole's electron-rich nature makes it prone to acid-catalyzed polymerization.[1][2][3] The acidic environment required for many acylation reactions can protonate the pyrrole ring, initiating a chain reaction that leads to polymer formation.[3]
Solutions:
-
Use of Protecting Groups: Introducing an electron-withdrawing group (e.g., tosyl, Boc) on the pyrrole nitrogen reduces the electron density of the ring, making it less susceptible to polymerization.[6][7]
-
Milder Reaction Conditions: Opt for less harsh acylation methods that do not require strong Lewis acids. Examples include the Vilsmeier-Haack[8][9] or Houben-Hoesch reactions.[10][11][12]
-
Control of Acidity: If using a Lewis acid, ensure it is added slowly and at a low temperature to control the reaction's exothermicity and minimize localized areas of high acidity.
Q3: I'm observing a mixture of C2- and C3-acylated products. How can I improve the regioselectivity?
A3: The regioselectivity of pyrrole acylation is a delicate balance of electronic and steric factors. Generally, acylation of unsubstituted pyrrole favors the C2 position due to the greater resonance stabilization of the cationic intermediate.[13] However, several factors can influence the C2/C3 ratio:
-
N-Protecting Group: A bulky protecting group on the nitrogen atom can sterically hinder the C2 position, favoring acylation at the C3 position.[13]
-
Lewis Acid Strength: The choice of Lewis acid can significantly impact regioselectivity. For instance, with N-benzenesulfonylpyrrole, weaker Lewis acids like SnCl₄ tend to favor C2-acylation, while stronger ones like AlCl₃ promote C3-acylation.[13]
-
Acylating Agent: The nature of the acylating agent can also play a role in directing the substitution pattern.
Q4: My primary product is the N-acylated pyrrole. How can I favor C-acylation?
A4: The lone pair of electrons on the pyrrole nitrogen makes it a nucleophilic center, leading to competitive N-acylation.[13] To favor C-acylation, the nucleophilicity of the nitrogen must be suppressed.
Strategies for Selective C-Acylation:
-
N-Protection: The most effective strategy is to protect the nitrogen with an electron-withdrawing group, which significantly reduces its nucleophilicity.[6][7]
-
Reaction Conditions: In some cases, careful selection of the solvent and catalyst can favor C-acylation even without a protecting group. For example, using a non-polar solvent can disfavor the formation of the polar N-acylated product.
-
Rearrangement Reactions: An alternative approach is to intentionally form the N-acyl pyrrole and then induce a rearrangement (e.g., anionic Fries rearrangement) to move the acyl group to a carbon atom.[13][14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low conversion rates in your pyrrole acylation reactions.
Problem 1: No or very low conversion, starting material remains.
| Possible Cause | Explanation | Recommended Solution |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are highly hygroscopic and will be deactivated by moisture.[5] | Use a fresh, unopened container of the Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Reagents | The pyrrole substrate may be old or impure, containing inhibitors or polymeric material. The acylating agent may have hydrolyzed. | Purify the pyrrole substrate by distillation or recrystallization. Use a fresh or newly opened bottle of the acylating agent. |
| Insufficiently Activating Conditions | The reaction temperature may be too low, or the chosen Lewis acid may not be strong enough to activate the acylating agent or the pyrrole substrate. | Gradually increase the reaction temperature, monitoring for product formation and decomposition. Consider screening a range of Lewis acids of varying strengths. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. | Choose a solvent that is known to be effective for pyrrole acylation, such as dichloromethane, 1,2-dichloroethane, or nitrobenzene.[15] Some modern methods have shown success in solvents like DMSO.[16] |
Problem 2: Formation of a dark, intractable solid (polymerization).
| Possible Cause | Explanation | Recommended Solution |
| Excessive Acidity | Strong Lewis acids or protic acids can catalyze the polymerization of the electron-rich pyrrole ring.[1][2][3][4] | Use a milder Lewis acid or a non-acidic acylation method (e.g., Vilsmeier-Haack,[8][9] Houben-Hoesch[10][11][12]). If a strong Lewis acid is necessary, add it portion-wise at low temperature. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of polymerization. | Run the reaction at a lower temperature. This may require longer reaction times, but can significantly improve the yield of the desired product. |
| Unprotected Pyrrole Nitrogen | The reactive N-H bond can participate in polymerization pathways. | Protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc) to decrease the ring's reactivity.[6][7] |
Problem 3: Low yield with a mixture of isomers (C2/C3 acylation).
| Possible Cause | Explanation | Recommended Solution |
| Lack of Directing Group | Without a directing group on the nitrogen, a mixture of C2 and C3 isomers is often obtained. | Introduce a sterically bulky protecting group on the nitrogen to favor C3 acylation.[13] For C2 selectivity, smaller protecting groups are preferred. |
| Suboptimal Lewis Acid | The strength and nature of the Lewis acid can influence the isomeric ratio. | Screen a variety of Lewis acids. For N-sulfonylpyrroles, weaker Lewis acids often favor the C2 isomer, while stronger ones favor the C3 isomer.[13] |
| Thermodynamic vs. Kinetic Control | The reaction may be under thermodynamic control, leading to the most stable isomer, which may not be the desired one. | Try running the reaction at a lower temperature to favor the kinetically controlled product. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of N-Tosylpyrrole (C3-Selective)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-p-toluenesulfonylpyrrole (1.0 equiv) and dry dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired acyl chloride (1.2 equiv) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.[13]
Protocol 2: Vilsmeier-Haack Formylation of Pyrrole (C2-Selective)
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place dry dimethylformamide (DMF, 3.0 equiv) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise with stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve pyrrole (1.0 equiv) in a minimal amount of dry DCM.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 2-formylpyrrole.[9][17]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in pyrrole acylation.
Caption: Troubleshooting workflow for low conversion in pyrrole acylation.
References
- 1. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrole polymerization [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 11. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gchemglobal.com [gchemglobal.com]
- 17. Pyrrole - Wikipedia [en.wikipedia.org]
strategies to minimize impurity formation in 2-(1H-pyrrol-1-yl)benzaldehyde synthesis
Welcome to the technical support center for the synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurity formation during this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your target compound.
Introduction
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is primarily achieved through the N-arylation of pyrrole with a 2-halobenzaldehyde. The two most common methods for this C-N cross-coupling are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] While effective, both pathways are susceptible to side reactions that can generate challenging impurities. This guide provides a structured approach to identifying, understanding, and mitigating these impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Q1: My reaction has stalled. The TLC plate shows significant amounts of unreacted 2-halobenzaldehyde starting material. What's going wrong?
A1: Reaction stalling is a common issue often linked to catalyst deactivation or suboptimal reaction conditions.
-
Potential Cause 1: Catalyst Deactivation (Palladium-Catalyzed Reactions). The Pd(0) active species in Buchwald-Hartwig amination is highly sensitive to oxygen.[3] Insufficiently deoxygenated solvents or a poor inert atmosphere (nitrogen or argon) will lead to the oxidation of the catalyst, halting the catalytic cycle.
-
Solution 1: Ensure rigorous exclusion of oxygen. Use solvents that have been deoxygenated by sparging with argon or nitrogen for at least 30 minutes. Employ Schlenk line techniques or a glovebox for the reaction setup.
-
Potential Cause 2: Catalyst Inhibition (Copper-Catalyzed Reactions). While less sensitive to oxygen than palladium, copper catalysts can be inhibited by certain functional groups or impurities in the starting materials. Water can also negatively impact the reaction.[4]
-
Solution 2: Use freshly distilled pyrrole and ensure your 2-halobenzaldehyde is pure. Dry your solvent and glassware thoroughly before use. Using an activated form of copper powder or soluble copper salts like CuI can improve reactivity.[5][6]
-
Potential Cause 3: Inappropriate Base or Temperature. The choice of base is critical for deprotonating the pyrrole N-H. If the base is too weak or insoluble, the reaction will not proceed efficiently. Similarly, Ullmann reactions often require high temperatures (over 100 °C) to proceed at a reasonable rate.[5][6]
-
Solution 3: For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are standard. For Ullmann-type reactions, K₂CO₃ or Cs₂CO₃ are commonly used. If using a copper-catalyzed system, ensure the temperature is adequate. Modern systems with specific ligands (e.g., diamines) can often run at lower temperatures than traditional Ullmann conditions.[7][8][9]
Q2: I've isolated my product, but it's a dark brown or black oil/solid, even after column chromatography. What is the source of this color?
A2: Persistent color is almost always due to residual metal catalyst or product degradation.
-
Potential Cause 1: Residual Metal Catalyst. Finely dispersed palladium or copper species can be intensely colored and difficult to remove by standard chromatography.
-
Solution 1: After the reaction is complete, perform an aqueous workup designed to remove metals. Washing the organic layer with an aqueous solution of ammonium hydroxide or EDTA can help chelate and remove residual copper. For palladium, filtering the crude reaction mixture through a pad of Celite® or silica gel before concentration can remove a significant portion of the catalyst.
-
Potential Cause 2: Pyrrole Polymerization/Degradation. Pyrroles can be sensitive to acid and air, leading to the formation of colored, polymeric materials, especially at elevated temperatures.[10]
-
Solution 2: Maintain an inert atmosphere throughout the reaction and workup. During purification, avoid using highly acidic eluents in your chromatography. If possible, perform the chromatography quickly and avoid prolonged exposure of the product to silica gel.
Q3: My TLC plate shows a significant byproduct spot with an Rf value very close to my product, making purification difficult. What could this impurity be?
A3: The most likely culprit is a homocoupling side reaction of your aryl halide.
-
Potential Cause: Symmetrical Biaryl Formation. In both Ullmann and Buchwald-Hartwig reactions, the aryl halide can couple with itself to form a symmetrical biaryl compound (e.g., 2,2'-diformylbiphenyl from 2-bromobenzaldehyde).[11] This is particularly prevalent in Ullmann reactions at high temperatures.[2][6][12]
-
Solution: This side reaction is often minimized by using a slight excess (1.1 to 1.5 equivalents) of the nucleophile (pyrrole). This ensures there is always a pyrrole anion available to react with the activated aryl halide, outcompeting the homocoupling pathway. Additionally, using modern catalyst systems with appropriate ligands can increase the rate of the desired C-N coupling relative to the C-C homocoupling.[7][8]
Frequently Asked Questions (FAQs)
Q: Which is the better synthetic route: Ullmann Condensation or Buchwald-Hartwig Amination?
A: The "better" route depends on your laboratory's capabilities and priorities. The following diagram and table summarize the key differences.
Caption: Decision workflow for selecting a synthetic route.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |
| Cost | Lower catalyst cost | Higher catalyst cost |
| Conditions | Often harsh (100-210 °C)[5] | Generally mild (RT - 110 °C) |
| Atmosphere | Inert atmosphere recommended | Strict inert atmosphere required |
| Ligands | Diamines, Phenanthrolines (optional but improve reaction)[7][8][9] | Phosphines (e.g., BINAP, XPhos) are essential[1] |
| Key Impurity | Aryl-Aryl Homocoupling | Hydrodehalogenation, Ligand-related byproducts |
| Recommendation | Good for large-scale, cost-driven synthesis where optimization can be performed. | Excellent for medicinal chemistry, substrate screening, and when mild conditions are paramount. |
Q: What are the most critical parameters to control to ensure high purity?
A: Regardless of the method, the three most critical parameters are:
-
Purity of Starting Materials: Impurities like benzoic acid in the 2-halobenzaldehyde can interfere with the reaction.[13] Always use freshly distilled or high-purity pyrrole and aryl halide.
-
Inert Atmosphere: Oxygen is detrimental, especially to palladium catalysts. Rigorous exclusion of air is non-negotiable for achieving high yields and preventing catalyst death.
-
Stoichiometry: Carefully control the ratio of pyrrole to the aryl halide. A slight excess of pyrrole (e.g., 1.2 equivalents) can help drive the reaction to completion and suppress aryl homocoupling.
Q: How can I effectively purify the final product?
A: Flash column chromatography is the most common and effective method.[14]
-
Adsorbent: Silica gel is standard.
-
Eluent System: A non-polar/polar solvent system is used. Typically, this involves a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity (e.g., 5% ethyl acetate) to elute non-polar impurities like homocoupled byproducts, and gradually increase the polarity to elute your product.
-
Loading: For best separation, adsorb the crude product onto a small amount of silica gel (dry loading) rather than dissolving it in the eluent (wet loading).[14]
-
Alternative: If the product is a stable solid, recrystallization can be a highly effective and scalable purification method.[14] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble when hot and sparingly soluble when cold.
Detailed Experimental Protocols
The following protocol describes a modern, ligand-assisted Ullmann-type condensation, which offers a good balance of cost-effectiveness and efficiency.
Protocol: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from methodologies described by Buchwald and others for copper-catalyzed N-arylation.[7][8][9]
Materials:
-
2-Bromobenzaldehyde
-
Pyrrole (freshly distilled)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Carbonate (K₂CO₃, finely ground and dried)
-
Toluene (anhydrous)
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous NH₄Cl, Brine
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add CuI (5 mol%), K₂CO₃ (2.0 equivalents), and the flask is sealed with a septum.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-bromobenzaldehyde (1.0 equivalent), anhydrous toluene, DMEDA (10 mol%), and freshly distilled pyrrole (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove insoluble salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure product.
Impurity Troubleshooting Workflow
Caption: A logical workflow for identifying and mitigating common impurities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 10. scielo.org.za [scielo.org.za]
- 11. byjus.com [byjus.com]
- 12. Ullmann reaction | PPTX [slideshare.net]
- 13. veeprho.com [veeprho.com]
- 14. benchchem.com [benchchem.com]
handling and storage recommendations for 2-(1H-pyrrol-1-yl)benzaldehyde
Technical Support Center: 2-(1H-pyrrol-1-yl)benzaldehyde
Welcome to the technical resource guide for this compound (CAS No. 31739-56-7). This document is designed for researchers, chemists, and drug development professionals to ensure the successful handling, storage, and application of this versatile synthetic intermediate. My goal is to move beyond simple instructions and provide the causal reasoning behind these recommendations, drawing from established chemical principles and field experience to help you anticipate and solve challenges before they impact your work.
The unique structure of this molecule, featuring an electrophilic aldehyde ortho to an electron-rich pyrrole ring, makes it a valuable precursor for a variety of complex heterocyclic structures.[1] However, this same reactivity profile necessitates careful handling and storage to maintain its integrity and ensure reproducible experimental outcomes.
Section 1: Compound Profile & Key Properties
A foundational understanding of the compound's physical and chemical properties is the first step in its successful application. The data below has been consolidated for your convenience.
| Property | Value | Source(s) |
| CAS Number | 31739-56-7 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO | [1][2][3] |
| Molecular Weight | 171.20 g/mol | [1][2] |
| Appearance | Yellow to brown liquid or solid | [1] |
| Boiling Point | 130 °C @ 0.45 Torr | [3] |
| Melting Point | 156 °C | [3] |
| Solubility | Soluble in many organic solvents; low solubility in water. | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon). | [2][3] |
Section 2: Handling, Storage, and Stability FAQs
This section addresses the most common questions regarding the day-to-day use and maintenance of this compound.
Question: What are the primary hazards and what personal protective equipment (PPE) is required?
Answer: The compound is classified with the GHS07 pictogram, indicating it can cause harm.[2] Specifically, it is known to cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[2] Therefore, a stringent PPE protocol is non-negotiable.
-
Eye/Face Protection: Always wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[4]
-
Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhaling vapors or aerosols.[4]
Caption: Mandatory PPE and Handling Workflow.
Question: What are the optimal storage conditions and why are they so specific?
Answer: The long-term stability of this compound is critically dependent on proper storage. Our recommendation is to store at 2-8°C under an inert atmosphere (nitrogen or argon) and protect from light.[2][3]
The causality is twofold:
-
Aldehyde Oxidation: The benzaldehyde functional group is highly susceptible to aerobic oxidation. Atmospheric oxygen can convert the aldehyde (-CHO) to the corresponding carboxylic acid (2-(1H-pyrrol-1-yl)benzoic acid). This impurity can alter reactivity, poison catalysts, and complicate purification. Storing under an inert gas directly prevents this degradation pathway.[5]
-
Pyrrole Sensitivity: Pyrrole and its derivatives can be sensitive to light and acid, potentially leading to polymerization or discoloration over time. Refrigeration slows down these potential side reactions, while protection from light minimizes photo-induced degradation.
Question: My compound has turned dark brown. Has it degraded?
Answer: A significant color change from yellow to dark brown or black is a strong indicator of degradation. While the compound's appearance can range from yellow to brown depending on purity, a progressive darkening upon storage suggests oxidation or polymerization.[1]
Before using a darkened reagent, its purity should be validated. A simple Thin Layer Chromatography (TLC) analysis against a reliable standard can quickly indicate the presence of impurities. For quantitative use, obtaining a ¹H NMR spectrum is recommended to confirm the integrity of the aldehyde proton (~9.8-10.2 ppm) and the absence of a carboxylic acid proton (>12 ppm).
Section 3: Troubleshooting Experimental Issues
Even with proper handling, challenges can arise during synthesis. This section provides a logical framework for diagnosing common problems.
Question: My reaction is failing or giving a very low yield. What should I investigate?
Answer: A low or non-existent yield is a common issue that can almost always be traced back to one of a few root causes. The following workflow provides a systematic approach to troubleshooting.
Caption: Systematic Workflow for Troubleshooting Low Reaction Yields.
Key Investigation Points:
-
Starting Material Integrity: As discussed, the most common point of failure is degraded starting material. An oxidized reagent will not perform as expected.
-
Reaction Atmosphere: Many reactions involving aldehydes, especially those using organometallics or sensitive catalysts, require a strictly inert atmosphere. Ensure your glassware is dry and the reaction is properly blanketed with nitrogen or argon.
-
Solvent Purity: The presence of water or other nucleophilic impurities in your solvent can lead to unwanted side reactions with the aldehyde. Using freshly dried, anhydrous solvents is critical.
-
Reactivity of the Pyrrole Ring: The electron-rich pyrrole ring can undergo electrophilic substitution.[1] If your reaction conditions involve strong electrophiles or acids, you may be getting side reactions on the pyrrole moiety.
Question: I'm having trouble dissolving the compound. What solvents are recommended?
Answer: this compound has low solubility in water but is generally soluble in common organic solvents.[1] For reactions, solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Toluene are excellent starting points. If you are experiencing solubility issues, gentle warming or sonication can aid dissolution. For chromatographic purification, a solvent system based on hexanes and ethyl acetate is typically effective.
Section 4: Standard Operating Protocol
To ensure consistency, a self-validating protocol for preparing a stock solution under inert conditions is provided below.
Protocol: Preparation of a 0.1 M Stock Solution in Anhydrous THF
-
Glassware Preparation: Dry a 50 mL Schlenk flask and a magnetic stir bar in an oven at 120°C overnight. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the flask, equip it with a rubber septum, and purge with dry argon or nitrogen for 10-15 minutes using a Schlenk line.
-
Reagent Transfer: Weigh 171.2 mg (1.0 mmol) of this compound in a separate vial. Do not weigh directly into the reaction flask to avoid prolonged exposure to air. Quickly uncap the flask and add the solid reagent against a positive flow of inert gas. Immediately recap the flask.
-
Solvent Addition: Using a dry syringe, draw 10.0 mL of anhydrous THF from a sealed bottle (e.g., Sure/Seal™). Pierce the septum and add the solvent to the flask.
-
Dissolution: Stir the mixture at room temperature until all the solid has dissolved. The resulting clear, yellowish solution is now ready for use.
-
Storage of Solution: If the solution is to be stored, keep it in the sealed Schlenk flask at 2-8°C. For best results, use within 24-48 hours, as aldehydes can degrade even in solution.
References
Technical Support Center: Resolving Complex Mixtures from 2-(1H-pyrrol-1-yl)benzaldehyde Reactions
Welcome to the technical support center for chemists and researchers working with 2-(1H-pyrrol-1-yl)benzaldehyde. This molecule is a valuable building block, but its reactivity profile—combining an aromatic aldehyde with an electron-rich pyrrole ring—can lead to complex reaction mixtures that are challenging to resolve. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you navigate these challenges, improve yields, and achieve high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during reactions involving this compound.
Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What should I check first?
A1: Several factors can cause incomplete conversion:
-
Reagent Purity: Ensure your this compound is pure. A common impurity is the corresponding carboxylic acid, formed via air oxidation, which can neutralize basic catalysts.[1] Consider purifying the aldehyde by washing a solution with aqueous sodium bicarbonate or running a short plug of basic alumina.[1][2]
-
Solvent and Reagent Quality: Use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions like Grignard additions or those using strong bases. Ensure other reagents are of high purity and activity.
-
Reaction Temperature: Many condensation reactions require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it (e.g., 40-60 °C) while monitoring by TLC.
-
Catalyst Activity: If using a catalyst (e.g., piperidine in a Knoevenagel condensation), ensure it has not degraded.[3][4] Use a fresh bottle or a recently opened one.
Q2: My reaction mixture has turned dark brown or black, and I'm seeing insoluble "tar." What's happening?
A2: Dark coloration and tar formation often indicate decomposition or polymerization.
-
Self-Condensation/Polymerization: Under strongly acidic or basic conditions, or with prolonged heating, aldehydes can undergo self-condensation.[1] The pyrrole ring is also susceptible to polymerization under acidic conditions.
-
Decomposition: The molecule may be unstable under your specific reaction conditions. This can be exacerbated by the presence of oxygen and light.[5] Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative decomposition.
Q3: I have multiple product spots on my TLC plate that are very close together. How can I improve separation?
A3: Poor separation on TLC indicates that the components of your mixture have very similar polarities, a common issue with derivatives of this scaffold.
-
Optimize TLC Solvent System: Systematically screen different solvent systems. Try adding a small amount of a third solvent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds) to your mobile phase to alter the relative mobility of the spots.
-
Column Chromatography Technique: For column purification, a shallow solvent gradient (e.g., increasing ethyl acetate in hexanes by 2-5% increments) is often more effective than a steep one. If standard silica gel fails, consider alternative stationary phases like basic alumina or C18 reverse-phase silica.[2]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for tackling more complex experimental outcomes.
Guide 1: Problem - Low Yield and Multiple Side Products in Condensation Reactions (e.g., Knoevenagel, Wittig)
Condensation reactions are a primary use for this compound, but are prone to side reactions.
Root Cause Analysis:
-
Oxidation to Carboxylic Acid: The aldehyde is susceptible to air oxidation, forming 2-(1H-pyrrol-1-yl)benzoic acid. This is especially true if reactions are run at elevated temperatures for long periods. This acidic impurity can interfere with base-catalyzed steps.
-
Cannizzaro-type Reactions: Under strong basic conditions, aldehydes lacking an α-hydrogen can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
Michael Addition Side Products: In Knoevenagel condensations, the α,β-unsaturated product is a Michael acceptor. A second molecule of the active methylene nucleophile can add to this product, leading to bis-adducts.[4]
-
Reactivity of the Pyrrole Ring: The electron-rich pyrrole ring can react under certain conditions. For instance, strong electrophiles may attack the pyrrole, or in photoredox reactions, the ring itself can participate in radical pathways.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for condensation reactions.
Solutions & Protocols:
-
Mitigating Oxidation: Always store this compound under an inert atmosphere and in the dark. Before use, confirm its purity. If acid is present, dissolve the crude material in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.[1]
-
Optimizing Base and Temperature: For Knoevenagel condensations, use the mildest base necessary to deprotonate your active methylene compound, often a catalytic amount of an amine like piperidine is sufficient.[3][6] Avoid strong, stoichiometric bases like NaOH or alkoxides unless required by the specific reaction, as these promote side reactions.[7]
-
Controlling Stoichiometry: To prevent bis-adducts in Knoevenagel reactions, use a slight excess (1.0-1.1 equivalents) of the aldehyde relative to the active methylene compound. This ensures the nucleophile is the limiting reagent.
Guide 2: Problem - Purification is Difficult; Product is an Oil or Co-elutes with Impurities
The polarity of the pyrrole nitrogen and the carbonyl group can make purification tricky, leading to streaking on columns and difficulty in crystallization.
Root Cause Analysis:
-
Similar Polarity of Components: The starting aldehyde, the desired product, and certain side products (like the corresponding alcohol from over-reduction or disproportionation) can have very similar Rf values on TLC.
-
Product Oiling Out: Many derivatives of this scaffold are not highly crystalline and may separate as oils, which can trap impurities.
-
Interaction with Silica Gel: The slightly basic pyrrole nitrogen can interact strongly with acidic silica gel, leading to tailing/streaking during column chromatography.
Solutions & Protocols:
-
Chemical Separation via Bisulfite Adduct: Aldehydes can be selectively separated from a mixture by forming a water-soluble bisulfite adduct.[8][9] This is an excellent method for removing unreacted this compound from a non-aldehyde product.
Protocol: Aldehyde Removal with Sodium Bisulfite [10]
-
Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or DMF (e.g., 5 mL).[8]
-
Transfer to a separatory funnel and add 1-2 volumes of a saturated aqueous sodium bisulfite solution.
-
Shake vigorously for 1-2 minutes. A white precipitate of the adduct may form.[10]
-
Add an immiscible organic solvent (e.g., ethyl acetate) and water to the funnel.
-
Shake and separate the layers. The non-aldehyde components will remain in the organic layer, while the aldehyde adduct is in the aqueous layer.
-
Wash the organic layer with water and brine, then dry and concentrate. Note: The aldehyde can be regenerated from the aqueous layer by adding a base like NaOH.[10]
-
-
Advanced Chromatography:
-
Deactivating Silica Gel: Before loading your column, pre-treat the silica gel by flushing it with your starting eluent containing 1% triethylamine. This neutralizes acidic sites and can dramatically improve the separation of basic compounds.
-
Using Basic Alumina: For particularly stubborn separations, consider using basic alumina as the stationary phase, which is better suited for basic compounds.[2]
-
-
Inducing Crystallization:
-
Trituration: If your product is an oil, dissolve it in a small amount of a strong solvent (e.g., dichloromethane) and then slowly add a non-solvent (e.g., hexanes or pentane) while scratching the side of the flask with a glass rod. This can often induce precipitation of a solid.
-
Recrystallization: If a solid is obtained, recrystallize from a suitable solvent pair (e.g., ethyl acetate/hexanes, ethanol/water) to achieve high purity.
-
Part 3: Key Experimental Protocols & Data
Protocol: Knoevenagel Condensation with Malononitrile
This reaction is a common benchmark for the reactivity of this compound.
Caption: Workflow for a typical Knoevenagel condensation.
Methodology:
-
To a round-bottom flask, add this compound (1.0 mmol, 171.2 mg).
-
Add ethanol (10 mL), followed by malononitrile (1.1 mmol, 72.7 mg).
-
Add piperidine (0.1 mmol, 10 µL) as a catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). If the reaction is slow, gently heat to 60 °C.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature. The product often precipitates.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the product.[11]
Data Summary: Common Side Products and Identification
| Side Product Name | Formation Mechanism | Typical TLC Rf (vs. Aldehyde) | Key Spectroscopic Signal |
| 2-(1H-pyrrol-1-yl)benzoic acid | Air Oxidation | Lower | Broad ¹H NMR signal >10 ppm (acid proton); Absence of aldehyde proton ~9.9 ppm. |
| 2-(1H-pyrrol-1-yl)methanol | Reduction / Disproportionation | Slightly Lower | ¹H NMR signal ~4.7 ppm (CH₂OH); Absence of aldehyde proton. |
| Bis-adduct | Michael Addition | Much Lower | Complex ¹H NMR spectrum; Mass spec M+H corresponding to product + nucleophile. |
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct α-heteroarylation of amides (α to nitrogen) and ethers through a benzaldehyde-mediated photoredox reaction - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03640B [pubs.rsc.org]
- 6. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, in silico , and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03589E [pubs.rsc.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of N-aryl pyrroles is a cornerstone for the development of novel therapeutics and functional materials. Among these, 2-(1H-pyrrol-1-yl)benzaldehyde stands as a valuable building block, featuring a versatile aldehyde group ripe for further chemical transformations. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate: the classic copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, practical experimental considerations, and the impact of microwave-assisted techniques on these transformations.
Introduction to this compound
This compound is a bifunctional organic molecule containing both a pyrrole ring and a benzaldehyde moiety. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The aldehyde functionality serves as a synthetic handle for a wide array of chemical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of more complex molecular architectures.
Classical vs. Modern Methods: A Tale of Two Metals
The construction of the C-N bond between the pyrrole nitrogen and the benzene ring is the key challenge in the synthesis of this compound. Two primary transition metal-catalyzed cross-coupling reactions have emerged as the most viable approaches: the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation: A Time-Honored Copper-Catalyzed Approach
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation is a copper-catalyzed reaction that has long been a workhorse for the formation of C-N bonds.[1][2]
Mechanism: The reaction generally proceeds through the formation of a copper(I) pyrrolide intermediate, which then undergoes oxidative addition with an aryl halide. Reductive elimination from the resulting copper(III) intermediate furnishes the desired N-arylpyrrole and regenerates the copper(I) catalyst.
Figure 1: Simplified workflow of the Ullmann Condensation.
Experimental Protocol (Representative): A general procedure for the Ullmann condensation to form N-arylpyrroles is as follows.[3]
-
Reaction Setup: To a flame-dried Schlenk flask is added a copper(I) salt (e.g., CuI, 5-10 mol%), a base (e.g., K₂CO₃, 2 equivalents), 2-bromobenzaldehyde (1 equivalent), and pyrrole (1.2 equivalents).
-
Solvent: A high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added.[4]
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically 120-180 °C) and stirred for an extended period (12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution
Developed in the 1990s by Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][6] This method often provides higher yields and proceeds under milder conditions compared to the Ullmann condensation.[7]
Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyrrole. Reductive elimination from the resulting palladium(II) amide complex yields the N-arylpyrrole and regenerates the Pd(0) catalyst.[6] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.[5]
Figure 2: Simplified workflow of the Buchwald-Hartwig Amination.
Experimental Protocol (Representative): A general procedure for the Buchwald-Hartwig amination to form N-arylpyrroles is as follows.[8][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), a base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents), 2-chlorobenzaldehyde (1 equivalent), and pyrrole (1.2 equivalents).
-
Solvent: Anhydrous toluene or dioxane is typically used as the solvent.
-
Reaction Conditions: The reaction mixture is heated to a moderate temperature (typically 80-110 °C) and stirred for a shorter duration (2-12 hours) compared to the Ullmann reaction.
-
Workup and Purification: The workup procedure is similar to that of the Ullmann condensation, involving aqueous workup, extraction, and purification by column chromatography.
The Advent of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. Both the Ullmann and Buchwald-Hartwig reactions can benefit significantly from microwave irradiation. The rapid and efficient heating provided by microwaves can overcome the activation energy barriers of these reactions more effectively than conventional heating methods. For instance, microwave-assisted Buchwald-Hartwig aminations have been reported to reduce reaction times from hours to minutes.
Comparison of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, CuO, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligands | Often ligand-free or simple ligands (e.g., phenanthroline, amino acids) | Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) |
| Reaction Temperature | High (120-180 °C) | Moderate (80-110 °C) |
| Reaction Time | Long (12-24 hours) | Shorter (2-12 hours) |
| Substrate Scope | Generally requires activated aryl halides | Broad, including unactivated aryl chlorides |
| Functional Group Tolerance | Moderate | Excellent |
| Cost | Catalyst is less expensive | Catalyst and ligands can be expensive |
| Microwave Amenability | Good | Excellent |
Product Characterization
-
¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The protons of the pyrrole ring will likely resonate as two distinct triplets around δ 6.0-7.5 ppm. The aromatic protons of the benzaldehyde ring will appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal (δ 185-195 ppm). The carbons of the pyrrole and benzene rings will appear in the aromatic region (δ 110-150 ppm).
Conclusion and Recommendations
Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for the synthesis of this compound. The choice between the two will depend on several factors:
-
For cost-sensitive applications and large-scale synthesis , the Ullmann condensation may be preferable due to the lower cost of the copper catalyst. However, the harsh reaction conditions and potentially lower yields need to be considered.
-
For research and development, where higher yields, milder conditions, and broader functional group tolerance are paramount , the Buchwald-Hartwig amination is the superior choice. The higher cost of the palladium catalyst and ligands is often justified by the improved efficiency and reliability of the reaction.
The implementation of microwave-assisted heating is highly recommended for both methods to significantly reduce reaction times and potentially improve yields.
Ultimately, the optimal synthetic route will be determined by the specific requirements of the project, including scale, budget, and the need for functional group compatibility. It is advisable to perform small-scale optimization studies for either method to identify the ideal reaction conditions for the synthesis of this compound.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Multi-Spectroscopic Approach to the Structural Validation of 2-(1H-pyrrol-1-yl)benzaldehyde
A Comparative Guide for Researchers
As a Senior Application Scientist, this guide provides an in-depth, experience-driven walkthrough for the definitive structural validation of 2-(1H-pyrrol-1-yl)benzaldehyde. The protocols and interpretations detailed herein are designed not merely as procedural steps but as a self-validating analytical framework. We will move beyond simple data reporting to explain the causal logic behind our experimental choices, ensuring that the final structural assignment is robust, reproducible, and scientifically sound. This guide will leverage a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create an unassailable body of evidence for the target molecule's identity, particularly its critical ortho-substitution pattern.
The Analytical Challenge: Confirming Regiochemistry
This compound is a versatile synthetic intermediate. Its value lies in the specific spatial arrangement of the pyrrole and aldehyde moieties on the benzene ring. An incorrect isomeric form, such as the meta (3-) or para (4-) substituted analogue, could lead to entirely different reaction pathways and biological activities. Therefore, the primary analytical goal is not just to confirm the presence of the constituent functional groups but to unequivocally validate their ortho (1,2) relationship. Our multi-technique approach is designed to provide orthogonal data points that, when combined, leave no room for structural ambiguity.
Below is the structure of our target analyte, with atoms numbered for clarity in the subsequent NMR analysis.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy: Probing Proton Environments
Principle & Rationale Proton NMR (¹H NMR) is arguably the most powerful tool for determining the substitution pattern on an aromatic ring. The chemical shift (δ) and spin-spin coupling (splitting pattern) of each proton provide a detailed map of its electronic environment and its proximity to other protons. For this compound, we expect a unique set of signals for the aldehyde, benzaldehyde ring, and pyrrole ring protons that can be used to distinguish it from its isomers.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for many organic compounds and its single residual peak that is easily identified.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Expected Data & Interpretation The ¹H NMR spectrum provides a unique fingerprint. The electron-withdrawing nature of the aldehyde and the electronic effects of the pyrrole ring create a distinctive pattern.
-
Aldehyde Proton (H9): A sharp singlet is expected far downfield, typically in the range of δ 9.9 - 10.5 ppm .[1][2][3] This region is highly characteristic of aldehyde protons and its integration to 1H is a key identifier.
-
Benzene Ring Protons (on C3-C6): These four protons will appear in the aromatic region (δ 7.2 - 8.0 ppm ). Due to the ortho substitution, they are all chemically non-equivalent and will exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets). The proton adjacent to the aldehyde group (on C6) is often the most deshielded.
-
Pyrrole Ring Protons (on C11-C14): The pyrrole ring has two sets of chemically equivalent protons. We expect two distinct signals, each integrating to 2H. Typically, these appear as triplets or multiplets in the range of δ 6.3 - 7.5 ppm .[4] The specific shifts are influenced by the N-substitution.
Comparative Analysis for Structural Validation The power of ¹H NMR lies in comparing the observed spectrum to what would be expected for potential isomers.
| Isomer | Benzene Ring Proton Pattern | Rationale |
| 2- (ortho) | Four distinct, complex multiplets. | Low symmetry. All four protons are in unique chemical environments. |
| 3- (meta) | Four distinct signals, potentially with some simpler splitting (e.g., a singlet-like signal for the proton between the two substituents). | Higher symmetry than ortho, but still four unique protons. |
| 4- (para) | Two distinct doublets (an AA'BB' system). | High symmetry. Protons on C2/C6 are equivalent, as are protons on C3/C5. This results in a much simpler, more recognizable pattern.[5] |
The observation of four complex signals for the benzene ring protons, coupled with the characteristic aldehyde and pyrrole signals, provides strong evidence for the ortho structure.
Data Summary: ¹H NMR
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.5 | Singlet (s) | 1H |
| Aromatic (Benzene) | 7.2 - 8.0 | Multiplets (m) | 4H |
| Pyrrole (α-protons) | ~7.0 - 7.5 | Triplet (t) or Multiplet | 2H |
| Pyrrole (β-protons) | ~6.3 - 6.8 | Triplet (t) or Multiplet | 2H |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle & Rationale ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its bonding and electronic environment. This technique is crucial for confirming the total number of carbons and identifying key functional groups like the aldehyde carbonyl.
Experimental Protocol
-
Sample & Solvent: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup: Acquire on a 100 MHz (for a 400 MHz ¹H system) or higher spectrometer.
-
Acquisition Mode: Use a proton-decoupled sequence (e.g., zgpg30) to ensure each carbon signal appears as a singlet, simplifying the spectrum.
-
Acquisition Parameters:
-
Spectral Width: 0 - 220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Standard Fourier transformation and processing.
Expected Data & Interpretation The structure C₁₁H₉NO has 11 carbon atoms. Due to molecular symmetry, some may be equivalent, but in the low-symmetry ortho isomer, all 11 carbons are expected to be unique.
-
Aldehyde Carbonyl (C7): This is the most deshielded carbon and will appear as a singlet at δ 190 - 195 ppm .[6][7] This is a definitive marker for the aldehyde group.
-
Aromatic Carbons (C1-C6, C11-C14): The remaining nine carbons (six from the benzene ring, four from the pyrrole ring) will resonate in the aromatic region, δ 110 - 150 ppm . The carbons directly attached to the nitrogen (C2) and the aldehyde group (C1) will have characteristic shifts. The pyrrole carbons typically appear at the upfield end of this range.[8]
Comparative Analysis for Structural Validation While ¹³C NMR is less effective than ¹H NMR for determining substitution patterns via splitting, the number of distinct signals is a powerful clue.
| Isomer | Expected Number of Aromatic ¹³C Signals | Rationale |
| 2- (ortho) | 10 (6 from benzene, 4 from pyrrole) | Low symmetry, all aromatic carbons are unique. |
| 3- (meta) | 10 (6 from benzene, 4 from pyrrole) | Low symmetry, all aromatic carbons are unique. |
| 4- (para) | 8 (4 from benzene, 4 from pyrrole) | Higher symmetry. C2/C6 and C3/C5 pairs on the benzene ring are chemically equivalent, reducing the number of signals. |
Observing a total of 11 signals (1 carbonyl + 10 aromatic) strongly supports an ortho or meta structure, and definitively rules out the highly symmetric para isomer. When combined with the ¹H NMR data, the case for the ortho isomer becomes compelling.
Data Summary: ¹³C NMR
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (Benzene & Pyrrole) | 110 - 150 |
Mass Spectrometry: Confirming Molecular Weight and Formula
Principle & Rationale Mass spectrometry (MS) provides the exact molecular weight of a compound, which is a fundamental piece of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, further validating the structure.
Experimental Protocol
-
Technique: Electrospray Ionization (ESI) is a common and gentle ionization technique suitable for this molecule.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: Use a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass.
Expected Data & Interpretation The molecular formula of this compound is C₁₁H₉NO.
-
Molecular Weight: The monoisotopic mass is 171.0684 g/mol .[9]
-
Expected Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 172.0757 .[9]
-
Validation: HRMS data should confirm the measured m/z to within a few parts per million (ppm) of the calculated value for C₁₁H₁₀NO⁺, providing strong evidence for the molecular formula.
Comparative Analysis for Structural Validation MS alone cannot distinguish between isomers, as they all have the same molecular formula and weight. However, it serves as an essential validation checkpoint. If the observed molecular ion does not match m/z 172 (for [M+H]⁺), it indicates an impurity, a different compound altogether, or a failed synthesis. It provides a definitive pass/fail test for the compound's elemental composition.
Infrared Spectroscopy: Identifying Functional Groups
Principle & Rationale Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for quickly confirming the presence of key functional groups. For our target, the most important vibrations are the aldehyde C=O and C-H stretches.
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. A traditional KBr pellet or liquid film can also be used.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data & Interpretation The IR spectrum should show several characteristic absorption bands.
-
Aromatic C-H Stretch: A group of weak to medium peaks just above 3000 cm⁻¹ (e.g., ~3030-3100 cm⁻¹ ).[10]
-
Aldehyde C-H Stretch: Two characteristic weak peaks (a Fermi doublet) are expected at ~2820 cm⁻¹ and ~2720 cm⁻¹ .[10] The presence of both is a strong indicator of an aldehyde.
-
Carbonyl (C=O) Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹ .[10][11] The position is slightly lower than a typical aliphatic aldehyde due to conjugation with the aromatic ring.
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene and pyrrole rings.[10]
Comparative Analysis for Structural Validation Like MS, IR spectroscopy is excellent for functional group confirmation but cannot reliably distinguish between positional isomers. All three isomers (ortho, meta, para) will show very similar IR spectra. The value of IR is in confirming the essential building blocks: an aromatic aldehyde. If the strong C=O stretch or the aldehyde C-H doublet is absent, the compound is not the target benzaldehyde derivative.
Data Summary: Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C-H | ~2820 and ~2720 | Weak |
| Aldehyde C=O | ~1680-1700 | Strong, Sharp |
| Aromatic C=C | ~1450-1600 | Medium |
| Aromatic C-H | >3000 | Weak-Medium |
Integrated Validation Workflow
Caption: Integrated workflow for the spectroscopic validation of the target structure.
This workflow demonstrates how MS and IR first confirm the correct molecular formula and functional groups. ¹H NMR then provides the critical evidence for the ortho substitution pattern, which is subsequently supported by the carbon count from ¹³C NMR. The collective evidence converges to a single, unambiguous structural assignment.
References
- 1. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]
- 8. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 9. PubChemLite - this compound (C11H9NO) [pubchemlite.lcsb.uni.lu]
- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
A Comparative Study of 2-(1H-pyrrol-1-yl)benzaldehyde and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the ortho, meta, and para isomers of 2-(1H-pyrrol-1-yl)benzaldehyde. These compounds are of significant interest to researchers and professionals in drug development and materials science due to their versatile chemical properties and potential as building blocks for novel bioactive molecules and functional materials. This document delves into their synthesis, spectroscopic characteristics, and the nuanced differences in their chemical reactivity, supported by experimental data and established chemical principles.
Introduction: The Significance of Isomeric Scaffolds
The positional isomerism of the pyrrole ring on the benzaldehyde framework plays a critical role in determining the molecule's electronic properties, conformation, and ultimately, its reactivity and biological activity. The pyrrole moiety, being an electron-rich aromatic system, can significantly influence the electron density distribution within the benzaldehyde ring through resonance and inductive effects. The nature and extent of this electronic interplay are highly dependent on the substitution pattern—ortho, meta, or para—leading to distinct chemical behaviors and potential applications for each isomer. Understanding these differences is paramount for the rational design of new molecules with desired properties. Pyrrole and its derivatives are key components in a wide array of pharmaceuticals and natural products, highlighting the importance of this heterocyclic motif in medicinal chemistry.[1]
Synthesis of Isomeric Pyrrolyl-Benzaldehydes
The most common and effective method for the synthesis of this compound and its isomers is the Ullmann condensation. This copper-catalyzed cross-coupling reaction provides a reliable pathway for the formation of the C-N bond between the pyrrole ring and the aryl halide (bromobenzaldehyde isomers). The choice of ligand, base, and solvent is crucial for achieving optimal yields and reaction rates.
General Synthetic Workflow
The synthesis of these isomers generally follows the Ullmann N-arylation protocol. This involves the reaction of a halobenzaldehyde with pyrrole in the presence of a copper catalyst, a ligand, and a base in a suitable high-boiling solvent.
Caption: General workflow for the Ullmann N-arylation of halobenzaldehydes with pyrrole.
Experimental Protocol: Ullmann N-Arylation of Bromobenzaldehydes
Materials:
-
Appropriate bromobenzaldehyde isomer (2-bromobenzaldehyde, 3-bromobenzaldehyde, or 4-bromobenzaldehyde)
-
Pyrrole
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the bromobenzaldehyde isomer (1.0 eq), pyrrole (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound isomer.
This protocol is a general guideline, and optimization of reaction conditions may be necessary for each specific isomer to achieve the best results.
Spectroscopic Properties: A Comparative Analysis
The position of the pyrrole ring significantly influences the spectroscopic signatures of the isomers. These differences are most apparent in their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
Physical and Spectroscopic Data of Isomers
| Property | This compound (ortho) | 3-(1H-pyrrol-1-yl)benzaldehyde (meta) | 4-(1H-pyrrol-1-yl)benzaldehyde (para) |
| CAS Number | 31739-56-7[2][3] | 129747-77-9[][5] | 23351-05-5[6] |
| Molecular Formula | C₁₁H₉NO[2][3] | C₁₁H₉NO[][5] | C₁₁H₉NO[6] |
| Molecular Weight | 171.20 g/mol [2] | 171.20 g/mol [5] | 171.19 g/mol [6] |
| Appearance | Yellow to brown liquid or solid[7] | Light yellow powder[5] | Yellow crystalline solid[] |
| ¹H NMR (Aldehyde H, δ) | ~10.3 ppm | ~9.9 ppm | ~9.9 ppm |
| ¹³C NMR (Aldehyde C, δ) | ~192 ppm | ~191 ppm | ~191 ppm |
| IR (C=O stretch, cm⁻¹) | ~1690 cm⁻¹ | ~1700 cm⁻¹ | ~1700 cm⁻¹ |
| UV-Vis (λmax, nm) | Shorter λmax | Intermediate λmax | Longer λmax |
Note: Specific spectral data can vary slightly depending on the solvent and concentration. The values presented are approximate and for comparative purposes.
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The chemical shift of the aldehydic proton is a sensitive probe of the electronic environment. In the ortho isomer, steric hindrance between the pyrrole ring and the aldehyde group can cause a slight downfield shift of the aldehyde proton compared to the meta and para isomers. The aromatic protons of the benzaldehyde and pyrrole rings will also exhibit distinct splitting patterns and chemical shifts for each isomer due to their unique electronic and spatial arrangements. A representative ¹H-NMR spectrum for 4-(1H-pyrrol-1-yl)benzaldehyde is available in the literature.[8]
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in the aldehyde group is also influenced by the position of the pyrrole substituent. The degree of conjugation and electronic communication between the pyrrole ring and the carbonyl group will be different for each isomer, leading to variations in the ¹³C NMR chemical shifts.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum provides information about the electronic nature of the carbonyl group. Increased conjugation with the pyrrole ring, particularly in the para isomer, can lead to a slight decrease in the C=O stretching frequency compared to the meta isomer. Steric effects in the ortho isomer can disrupt planarity and affect the C=O stretching frequency.
-
UV-Visible Spectroscopy: The position of the maximum absorption (λmax) in the UV-Vis spectrum is indicative of the extent of the π-conjugated system. The para isomer is expected to have the most extended conjugation between the pyrrole ring and the benzaldehyde moiety, resulting in a red-shift (longer λmax) compared to the meta and ortho isomers. The ortho isomer may exhibit a blue-shift (shorter λmax) due to steric hindrance forcing the rings out of planarity, thereby reducing conjugation.
Chemical Reactivity: The Influence of Isomerism
The position of the electron-donating pyrrole ring significantly impacts the reactivity of the aldehyde group and the benzaldehyde ring.
Caption: A summary of the expected reactivity differences between the ortho, meta, and para isomers.
Electronic Effects and Their Consequences
-
Ortho Isomer: The close proximity of the pyrrole ring and the aldehyde group leads to significant steric hindrance. This can force the two rings out of planarity, disrupting π-conjugation. As a result, the electronic communication between the two moieties is diminished. The aldehyde group may be sterically shielded, potentially reducing its reactivity towards bulky nucleophiles.
-
Meta Isomer: In the meta position, the pyrrole ring's electron-donating resonance effect does not directly extend to the aldehyde group. Therefore, the electronic influence is primarily through the weaker inductive effect. This results in a moderate level of activation of the benzaldehyde ring towards electrophilic substitution, and the reactivity of the aldehyde group is less perturbed compared to the ortho and para isomers.
-
Para Isomer: The para arrangement allows for the most effective resonance interaction between the electron-rich pyrrole ring and the electron-withdrawing aldehyde group. This extended conjugation increases the electron density on the carbonyl oxygen and can make the carbonyl carbon more susceptible to nucleophilic attack. Furthermore, the strong electron-donating nature of the pyrrole ring at the para position significantly activates the benzaldehyde ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to the pyrrole group.
Applications in Drug Discovery and Materials Science
The distinct electronic and steric properties of these isomers make them valuable precursors for a range of applications:
-
Medicinal Chemistry: The pyrrolyl-benzaldehyde scaffold can be elaborated to synthesize novel heterocyclic compounds with potential biological activities. The different substitution patterns allow for fine-tuning of the molecule's shape, polarity, and ability to interact with biological targets. Pyrrole-containing compounds have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
-
Materials Science: The extended π-systems and potential for intramolecular charge transfer in these molecules make them interesting candidates for the development of organic electronic materials, such as dyes, sensors, and components for organic light-emitting diodes (OLEDs). The photophysical properties, which are dependent on the isomeric structure, can be tailored for specific applications.
Conclusion
The ortho, meta, and para isomers of this compound, while structurally similar, exhibit distinct and predictable differences in their spectroscopic properties and chemical reactivity. These variations are a direct consequence of the interplay between steric and electronic effects governed by the position of the pyrrole substituent on the benzaldehyde ring. A thorough understanding of these isomeric differences is crucial for researchers and drug development professionals to effectively utilize these versatile building blocks in the design and synthesis of new functional molecules. This guide provides a foundational framework for the comparative analysis of these important compounds, encouraging further investigation into their unique properties and potential applications.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 5. 4-(1H-Pyrrol-1-yl)benzaldehyde | C11H9NO | CID 598781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 31739-56-7: this compound [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-(1H-pyrrol-1-yl)benzaldehyde and Other Pyrrole Derivatives
In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, integral to a multitude of biologically active compounds, both natural and synthetic.[1][2] This guide provides a comparative analysis of the anticipated biological activity of 2-(1H-pyrrol-1-yl)benzaldehyde against a backdrop of structurally related pyrrole derivatives. While direct experimental data on this compound is limited in publicly accessible literature, a robust understanding of its potential can be extrapolated from the extensive research on analogous compounds. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized perspective on structure-activity relationships and experimental methodologies.
The Pyrrole Moiety: A Privileged Scaffold in Drug Discovery
The five-membered aromatic heterocycle, pyrrole, is a recurring motif in compounds exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] Its prevalence in vital natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[4] The versatility of the pyrrole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
Comparative Biological Activities
This section will explore the key biological activities associated with pyrrole derivatives, with a specific focus on how the structural features of this compound might influence its therapeutic potential in comparison to other derivatives.
Antimicrobial Activity
Pyrrole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1] The introduction of a benzaldehyde moiety to the pyrrole ring, as in our topic compound, is anticipated to modulate this activity. Benzaldehyde and its derivatives are known to possess intrinsic antimicrobial properties.[5][6]
A study on Schiff bases derived from various benzaldehydes showed that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] For instance, a Schiff base synthesized from benzaldehyde demonstrated a Minimum Inhibitory Concentration (MIC) of 62.5 µg/ml against Escherichia coli and Staphylococcus aureus.[7][8]
Furthermore, research on N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide, a compound with a similar pyrrole-phenyl linkage, revealed potent antitubercular activity, with an MIC value of 3.125 μg/mL.[1] This suggests that the 1-phenylpyrrole scaffold is a promising backbone for antimicrobial drug design. The antifungal activity of pyrrole derivatives has also been noted, with some analogues of bifonazole showing potency comparable to or greater than existing antifungal drugs.[9]
Table 1: Comparative Antimicrobial Activity of Pyrrole and Benzaldehyde Derivatives
| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC) | Reference |
| Benzaldehyde Schiff Base (PC1) | E. coli, S. aureus | 62.5 µg/ml | [7][8] |
| Anisaldehyde Schiff Base (PC2) | E. coli | 250 µg/ml | [7][8] |
| Anisaldehyde Schiff Base (PC2) | S. aureus | 62.5 µg/ml | [7][8] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | M. tuberculosis | 3.125 µg/mL | [1] |
| 1-(p-Methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole | Candida albicans | Equipotent to bifonazole | [9] |
| Benzaldehyde | S. aureus | ≥ 1024 μg/mL | [10] |
Based on this data, it is plausible that this compound would exhibit moderate antimicrobial activity. The free aldehyde group might engage in different interactions with microbial targets compared to the imine functionality in Schiff bases, potentially leading to a distinct activity profile.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Pipettes and sterile tips.
-
Incubator.
-
Resazurin solution (for viability indication).[10]
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, assess microbial growth. This can be done visually or by adding a viability indicator like resazurin and observing the color change.[10]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Anticancer Activity
The pyrrole core is a feature of several anticancer agents.[2][11] The cytotoxic potential of pyrrole derivatives is often linked to their ability to induce apoptosis and inhibit cell proliferation.[12] Benzaldehyde itself has been shown to possess cytotoxic effects against various cancer cell lines.[13]
A study on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, named RDS 60, demonstrated significant inhibition of replication in head and neck squamous cell carcinoma (HNSCC) cell lines.[12] This compound induced apoptosis and blocked the cell cycle in the G2/M phase.[12] While structurally more complex than this compound, this finding highlights the potential of the pyrrol-1-yl moiety in conferring anticancer properties.
Furthermore, derivatives of 1H-pyrrol-2(5H)-one have been investigated for their antitumor activity, with some compounds showing significant cytotoxic effects.[11] The cytotoxicity of benzaldehyde has been observed in human lymphocytes at concentrations of 10, 25, and 50 μg/mL.[13]
Table 2: Comparative Cytotoxic Activity of Pyrrole and Benzaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | HNSCC (CAL 27) | EC50: 10.8 μM (24h), 2.5 μM (48h) | [12] |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | HNSCC (FaDu) | EC50: 12.4 μM (24h), 2.9 μM (48h) | [12] |
| Benzaldehyde | Human Lymphocytes | Increased cytotoxicity at 10, 25, 50 µg/mL | [13] |
| Marinopyrrole A | Metastatic Melanoma | IC50: 2.2 - 5.0 µM | [14] |
| Pyrrolomycin C | HCT-116 (Colon) | IC50: 0.8 µM | [14] |
| Pyrrolomycin C | MCF7 (Breast) | IC50: 1.5 µM | [14] |
Given the known cytotoxic effects of both the pyrrole and benzaldehyde components, this compound is a promising candidate for further investigation as an anticancer agent. Its simpler structure compared to more complex derivatives may offer advantages in terms of synthesis and potential for modification.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
Test compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Anti-inflammatory Activity
Pyrrole-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[3] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[15] The anti-inflammatory potential of this compound can be inferred from studies on related structures.
For example, a series of 1,3-disubstituted prop-2-en-1-one derivatives, some containing a pyrrole moiety, were identified as inhibitors of neutrophilic inflammation.[16] These compounds were shown to modulate MAPK and Akt signaling pathways.[16] Fused pyrrole derivatives, such as pyrrolopyridines, have also shown promising in vitro and in vivo anti-inflammatory activity.[3]
Table 3: Anti-inflammatory Activity of Related Pyrrole Derivatives
| Compound/Derivative Class | Assay/Model | Key Findings | Reference |
| 1-(pyrrol-2-yl) prop-2-en-1-one derivatives | Neutrophil-mediated inflammation | Suppression of superoxide and elastase production | [16] |
| Pyrrolopyridines | In vitro cytokine inhibition, in vivo anti-inflammatory | Promising activity, new binding pose in COX-2 | [3] |
| Substituted pyrrole alkanoates | COX-1 and COX-2 inhibition | Identification of potent and selective inhibitors | [15] |
The presence of the pyrrole ring in this compound suggests a potential for anti-inflammatory activity, possibly through the inhibition of inflammatory mediators.
Visualizing the Landscape: Workflows and Pathways
To better conceptualize the experimental and biological processes discussed, the following diagrams are provided.
Caption: General experimental workflows for assessing antimicrobial and anticancer activity.
Caption: Putative anti-inflammatory mechanism of pyrrole derivatives via MAPK and Akt pathways.
Conclusion and Future Directions
While direct experimental validation for the biological activities of this compound is needed, the existing literature on structurally similar pyrrole and benzaldehyde derivatives provides a strong foundation for predicting its potential as a bioactive compound. The comparative analysis suggests that this molecule is likely to possess antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on the synthesis and in vitro screening of this compound to confirm these predicted activities. Subsequent studies could involve the generation of a library of derivatives to establish a clear structure-activity relationship, potentially leading to the identification of lead compounds with enhanced potency and selectivity for various therapeutic targets.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediresonline.org [mediresonline.org]
- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 9. Researches on antibacterial and antifungal agents, X. Synthesis and antifungal activities of 1-(p-methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)azoles and some related products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays [pubmed.ncbi.nlm.nih.gov]
- 14. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation for 2-(1H-pyrrol-1-yl)benzaldehyde Quantification
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 2-(1H-pyrrol-1-yl)benzaldehyde, a key chemical intermediate. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most suitable analytical strategy for their specific needs.
The methodologies discussed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—are evaluated based on their performance, validation parameters, and the scientific rationale underpinning their application. This guide is structured to provide not just procedural steps, but a comprehensive understanding of the causality behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness.
The Critical Need for Validated Quantification
This compound serves as a significant building block in the synthesis of various pharmaceutical compounds. Its purity and concentration can directly impact the yield, purity, and safety profile of the final drug substance. Therefore, robust and reliable analytical methods for its quantification are not merely a quality control metric but a cornerstone of process understanding and regulatory compliance. The validation of these methods, in accordance with guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensures that the analytical procedure is fit for its intended purpose.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, its aromatic structure and aldehyde functional group lend themselves to several analytical approaches.
| Methodology | Principle | Primary Advantages | Potential Limitations |
| HPLC with UV Detection | Differential partitioning of the analyte between a stationary phase and a mobile phase. | High resolution, excellent quantitative performance, suitable for non-volatile and thermally labile compounds. | Requires solubility in the mobile phase, potential for matrix interference. |
| GC-MS | Partitioning of the volatile analyte in a gaseous mobile phase with mass spectrometric detection. | High sensitivity and selectivity, provides structural information for impurity identification. | Requires analyte to be volatile and thermally stable, potential for derivatization needs. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible radiation by the analyte. | Simple, rapid, and cost-effective for routine analysis of pure samples. | Low specificity, susceptible to interference from other chromophoric compounds. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the quality control of pharmaceuticals due to its high resolving power and precision. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds. The hydrophobicity of the C18 stationary phase provides a strong interaction with the aromatic rings of the analyte.
-
Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure adequate retention of the analyte while allowing for the elution of more polar or less retained impurities. The use of a buffer, such as phosphate buffer at a slightly acidic pH, helps to maintain the analyte in a single ionic form and ensures consistent peak shape and retention time.
-
Detection: The presence of the conjugated system in this compound results in strong UV absorbance. A detection wavelength in the range of 254-310 nm is anticipated to provide high sensitivity.[16] The specific maximum absorbance wavelength (λmax) should be determined experimentally.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-15 min, 40-80% B; 15-20 min, 80% B; 20.1-25 min, 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or experimentally determined λmax).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
Note: The illustrative data is based on typical performance for similar aromatic aldehydes and is not experimentally verified for this compound.
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the aromatic nature and relatively low molecular weight of this compound, it is amenable to GC analysis. The mass spectrometer provides high selectivity and structural information, which is particularly useful for impurity profiling.
-
Injection Mode: A split injection is typically used for quantitative analysis to prevent column overloading and ensure sharp peaks. The split ratio can be optimized based on the sample concentration.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating aromatic aldehydes. This stationary phase provides good resolution based on boiling points and polarity differences.
-
Temperature Program: A temperature gradient is employed to ensure the efficient elution of the analyte and any potential impurities with varying volatilities.
-
Ionization and Detection: Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" for the compound. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity in quantitative analysis by monitoring characteristic fragment ions. For this compound (MW: 171.20 g/mol ), characteristic ions would likely include the molecular ion (m/z 171) and fragments resulting from the loss of the aldehyde group (m/z 142) or cleavage of the pyrrole ring.[17][18][19][20]
-
Instrumentation: A GC system coupled to a Mass Spectrometer (single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program: Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and impurity identification.
-
SIM Mode (for quantification): Monitor ions such as m/z 171, 142, and 115 (illustrative, to be confirmed experimentally).
-
-
Standard and Sample Preparation: Similar to the HPLC method, prepare standards and samples in a suitable volatile solvent like dichloromethane or ethyl acetate.
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 102.5% |
| Precision (% RSD) | ≤ 3.0% | ≤ 2.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.01 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 ng/mL |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Confirmed by mass spectral library matching |
Note: The illustrative data is based on typical performance for similar aromatic compounds by GC-MS and is not experimentally verified for this compound.
GC-MS analysis workflow for this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and rapid technique for the quantification of chromophoric compounds in solution. While it lacks the specificity of chromatographic methods, it can be a valuable tool for in-process control or for the analysis of relatively pure samples where interfering substances are not expected.
-
Solvent: A solvent that is transparent in the UV-Vis region of interest and in which the analyte is stable is required. Methanol or ethanol are common choices for aromatic compounds.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity and to minimize deviations from Beer-Lambert's law. The UV-Vis spectrum of this compound would need to be experimentally determined. Based on its structure, a λmax in the range of 250-320 nm is expected.[21][22][23]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax using methanol as the blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in methanol with a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
-
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.8% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.8% |
| LOD | Calculated based on the standard deviation of the response and the slope | 0.1 µg/mL |
| LOQ | Calculated based on the standard deviation of the response and the slope | 0.3 µg/mL |
| Specificity | Comparison of spectra of analyte in the presence and absence of matrix components | Spectral similarity should be high |
Note: The illustrative data is based on typical performance for UV-Vis analysis of aromatic aldehydes and is not experimentally verified for this compound.
UV-Vis spectrophotometry analysis workflow.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is a strategic decision that balances the need for specificity, sensitivity, and throughput.
-
For routine quality control and release testing , a validated HPLC-UV method is highly recommended. It offers an excellent balance of precision, accuracy, and robustness, making it suitable for quantifying the analyte in both bulk material and in-process samples.
-
For impurity profiling, identification of unknown degradation products, and in-depth characterization , GC-MS is the superior choice. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for ensuring the comprehensive quality of the material.
-
For rapid, in-process checks of relatively pure samples , UV-Vis spectrophotometry can be a cost-effective and efficient tool. However, its lack of specificity necessitates that it should be used in conjunction with a more selective method for final quality assessment.
Ultimately, the development and validation of any analytical method must be a rigorous process, guided by a thorough understanding of the analyte's chemistry and the regulatory landscape. This guide provides a solid foundation for initiating this process for this compound, empowering researchers to make informed decisions and ensure the quality and integrity of their work.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. oatext.com [oatext.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pharmtech.com [pharmtech.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Validation of HPLC Methods in Pharmaceutical Quality Control: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ijrpr.com [ijrpr.com]
- 10. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization and validation of a high-performance liquid chromatographic method with UV detection for the determination of pyrrole-imidazole polyamides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. whitman.edu [whitman.edu]
- 19. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(1H-pyrrol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the purity of chemical intermediates is paramount. This guide provides an in-depth, practical comparison of analytical methods for assessing the purity of synthesized 2-(1H-pyrrol-1-yl)benzaldehyde. We will delve into the rationale behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative data.
The Synthetic Landscape: Understanding Potential Impurities
This compound is a valuable building block, often synthesized via a copper-catalyzed N-arylation known as the Ullmann condensation. This reaction typically involves the coupling of a 2-halobenzaldehyde (such as 2-chlorobenzaldehyde) with pyrrole in the presence of a copper catalyst and a base.
Understanding this synthetic route is the first step in purity assessment, as it allows us to anticipate the likely impurities.
Common Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: The most common impurities are unreacted 2-halobenzaldehyde and pyrrole.
-
Catalyst Residues: Residual copper from the catalyst can remain in the final product.
-
Side-Products: Homocoupling of the 2-halobenzaldehyde can lead to the formation of biphenyl species. Additionally, side reactions involving the solvent or base can introduce other minor impurities.
A Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can definitively identify all potential impurities. Below, we compare the most effective methods for analyzing this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, including the connectivity of atoms and the ratio of different protons and carbons. | - Excellent for identifying and quantifying major impurities.- Provides unambiguous structural confirmation of the desired product. | - Lower sensitivity for detecting trace impurities.- Can be complex to interpret for mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Quantifies the relative amounts of the main component and impurities. | - High sensitivity for detecting a wide range of impurities.- Excellent for quantitative analysis. | - Does not provide structural information on its own.- Requires reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components by gas chromatography, followed by detection and identification by mass spectrometry. | Identifies and quantifies volatile impurities by their mass-to-charge ratio and fragmentation pattern. | - Excellent for identifying volatile organic impurities.- High sensitivity and specificity. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some aldehydes. |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | A sharp melting point close to the literature value indicates high purity. | - Simple and rapid technique.- Good indicator of overall purity. | - Not quantitative.- Insensitive to small amounts of impurities. |
Experimental Protocols for Purity Assessment
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are the cornerstones of purity assessment for organic compounds. The chemical shifts and coupling constants of the protons and carbons in this compound are unique and can be used to confirm its identity and detect impurities.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Compare the obtained spectrum with the reference data. The aldehyde proton should appear as a singlet around 10 ppm. The aromatic and pyrrole protons will have characteristic multiplets in the aromatic region (around 6-8 ppm). Integrate the peaks to determine the relative ratios of protons. The presence of unexpected signals may indicate impurities. For example, a singlet around 9.9 ppm could indicate the presence of unreacted 2-chlorobenzaldehyde.
-
¹³C NMR: Compare the chemical shifts of the carbons with reference data. The carbonyl carbon of the aldehyde will be significantly downfield (around 190 ppm).
-
Reference ¹H and ¹³C NMR Data for a Structurally Similar Compound, 4-((1H-pyrrol-1-yl)methyl)benzaldehyde in CDCl₃:
-
¹H NMR (400 MHz, CDCl₃): δ = 9.97 (s, 1H, CHO), 7.85 (d, J = 8.0 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 6.70 (t, J = 2.0 Hz, 2H), 6.20 (t, J = 2.0 Hz, 2H), 5.10 (s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ = 191.9, 145.0, 136.0, 130.1, 127.0, 121.5, 109.1, 52.5.
Note: The chemical shifts for this compound will differ due to the ortho substitution pattern, but this provides a useful reference for the expected regions of the signals.
2. High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a highly sensitive technique for detecting and quantifying impurities. A reversed-phase HPLC method is well-suited for separating the moderately polar this compound from both more polar and less polar impurities.
Step-by-Step Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Data Analysis: The chromatogram of a pure sample should show a single major peak. The area of any impurity peaks can be used to calculate the percentage purity.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for identifying volatile impurities that may not be easily detected by HPLC. The mass spectrum provides a molecular fingerprint that can be used to identify unknown compounds by comparison to spectral libraries.
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Identify peaks in the total ion chromatogram. Compare the mass spectrum of each peak to a reference library (e.g., NIST) to identify the compound. The fragmentation pattern of benzaldehyde typically shows a strong molecular ion peak and characteristic fragments at m/z 105, 77, and 51. The mass spectrum of this compound is expected to show a molecular ion peak at m/z 171.
Purification of Synthesized this compound
If the initial purity assessment reveals the presence of significant impurities, purification is necessary. The two most common and effective methods are recrystallization and column chromatography.
1. Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixture of ethanol and water, or a hydrocarbon solvent like hexane with a small amount of ethyl acetate, is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
2. Column Chromatography
Rationale: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is an effective stationary phase.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
Column Packing: Pack a glass column with a slurry of silica gel in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution and Fraction Collection: Pass the eluent through the column and collect fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Workflow
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(1H-pyrrol-1-yl)benzaldehyde
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis design and the prediction of molecular behavior. This guide provides an in-depth comparative analysis of the reactivity of three isomers: 2-(1H-pyrrol-1-yl)benzaldehyde, 3-(1H-pyrrol-1-yl)benzaldehyde, and 4-(1H-pyrrol-1-yl)benzaldehyde. By examining the interplay of electronic and steric effects, we will elucidate the differences in their chemical behavior, supported by spectroscopic data and established chemical principles.
Introduction: The Subtle Influence of Isomeric Position
The position of the pyrrolyl substituent on the benzaldehyde ring dramatically influences the reactivity of the aldehyde functional group. This is a direct consequence of the electronic properties of the pyrrole ring and the steric environment around the carbonyl group. Pyrrole is an electron-rich five-membered aromatic heterocycle, and its attachment to the benzaldehyde moiety alters the electron density at the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack.
Electronic Effects: A Tale of Two Interactions
The pyrrolyl group, when attached to a benzene ring, exerts two primary electronic effects: a -I (negative inductive) effect due to the electronegativity of the nitrogen atom, and a +M (positive mesomeric or resonance) effect where the nitrogen's lone pair of electrons can delocalize into the benzene ring. The overall electronic influence of the pyrrolyl substituent is a balance of these two opposing forces.
-
4-(1H-pyrrol-1-yl)benzaldehyde (para-isomer): In the para position, the +M effect is maximized. The nitrogen lone pair can be delocalized through the benzene ring directly to the carbonyl group, increasing the electron density on the carbonyl oxygen and decreasing the electrophilicity of the carbonyl carbon. This makes the para-isomer the least reactive towards nucleophiles.
-
3-(1H-pyrrol-1-yl)benzaldehyde (meta-isomer): In the meta position, the +M effect does not extend to the carbonyl group. Therefore, the electron-withdrawing -I effect of the nitrogen atom is the dominant electronic influence on the aldehyde. This results in a more electrophilic carbonyl carbon compared to the para-isomer, leading to intermediate reactivity.
-
This compound (ortho-isomer): The ortho-isomer experiences a combination of electronic and steric effects. Electronically, it is similar to the para-isomer in that the +M effect can influence the carbonyl group. However, the proximity of the pyrrole ring to the aldehyde group introduces significant steric hindrance.
Steric Hindrance: The "Ortho-Effect" in Action
The this compound isomer is a classic example of the "ortho-effect," where the close proximity of the ortho-substituent to the reaction center influences reactivity in a way not solely attributable to electronic effects. The bulky pyrrole ring shields the carbonyl carbon from the approach of nucleophiles, significantly slowing down reaction rates. This steric hindrance often outweighs the electronic effects, making the ortho-isomer the least reactive in many cases, particularly with bulky nucleophiles.
Spectroscopic Evidence: ¹H NMR Chemical Shifts of the Aldehyde Proton
The chemical shift of the aldehyde proton in the ¹H NMR spectrum provides a valuable experimental measure of the electrophilicity of the carbonyl carbon. A more downfield (higher ppm) chemical shift indicates a more deshielded proton, which corresponds to a more electron-deficient and, therefore, more electrophilic carbonyl carbon.
| Isomer | Aldehyde Proton (CHO) ¹H NMR Chemical Shift (ppm) |
| 4-(1H-pyrrol-1-yl)benzaldehyde | ~9.9 |
| 3-(1H-pyrrol-1-yl)benzaldehyde | ~10.0 |
| This compound | ~10.3 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are approximate and for comparative purposes.
The downfield shift of the aldehyde proton in the ortho-isomer is a consequence of the through-space anisotropic effect of the nearby pyrrole ring, and to a lesser extent, the inductive effect of the nitrogen. While this might suggest higher electrophilicity, the steric hindrance is the dominant factor governing its reactivity. The aldehyde proton of the meta-isomer is slightly downfield compared to the para-isomer, consistent with the reduced electron-donating effect at the meta position. The upfield shift of the para-isomer's aldehyde proton, relative to the other two, is indicative of the strong electron-donating resonance effect of the pyrrolyl group.
Comparative Reactivity in Key Transformations
The differing electronic and steric profiles of these isomers lead to predictable differences in their reactivity in common organic transformations.
Nucleophilic Addition Reactions (e.g., Wittig Reaction)
In nucleophilic addition reactions, the rate is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.
-
Reactivity Order (towards small nucleophiles): 3-isomer > 4-isomer > 2-isomer
The 3-isomer is expected to be the most reactive due to the electron-withdrawing inductive effect of the pyrrole nitrogen and the absence of significant steric hindrance. The 4-isomer is less reactive due to the electron-donating resonance effect of the pyrrole ring, which reduces the electrophilicity of the carbonyl carbon. The 2-isomer is the least reactive due to the significant steric hindrance from the ortho-pyrrolyl group, which impedes the approach of the nucleophile.
Experimental Protocol: A Representative Wittig Reaction
This protocol provides a general procedure for the Wittig reaction of the (1H-pyrrol-1-yl)benzaldehyde isomers with a stabilized ylide.
Materials:
-
(1H-pyrrol-1-yl)benzaldehyde isomer (1.0 eq)
-
(Triphenylphosphoranylidene)acetonitrile (1.1 eq)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the (1H-pyrrol-1-yl)benzaldehyde isomer and (triphenylphosphoranylidene)acetonitrile.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The reaction time for the 3-isomer is expected to be the shortest, followed by the 4-isomer. The 2-isomer will likely require a significantly longer reaction time or may give a lower yield due to steric hindrance.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of this reaction can be influenced by the electron density at the aldehyde C-H bond.
-
Reactivity Order: 4-isomer > 3-isomer > 2-isomer
The electron-donating pyrrolyl group in the 4-isomer increases the electron density at the aldehyde group, making it more susceptible to oxidation. The 3-isomer , with its inductively withdrawing pyrrolyl group, will be less reactive than the para-isomer. The 2-isomer is expected to be the least reactive, again due to steric hindrance around the aldehyde group, which can hinder the approach of the oxidizing agent.
Visualization of Reactivity Principles
The Synthetic Versatility of Substituted Benzaldehydes: A Comparative Guide for the Modern Chemist
Substituted benzaldehydes are foundational pillars in the edifice of organic synthesis. Their inherent reactivity, coupled with the tunable electronic and steric properties imparted by aromatic ring substituents, makes them exceptionally versatile building blocks for a vast array of molecular architectures. This guide provides an in-depth, comparative analysis of the synthetic utility of substituted benzaldehydes in key organic transformations, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Electronic Influence of Substituents: A Fundamental Principle
The reactivity of the aldehyde functional group is intrinsically linked to the electrophilicity of its carbonyl carbon. Substituents on the benzaldehyde ring modulate this electrophilicity through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN) groups, enhance the partial positive charge on the carbonyl carbon, rendering the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) and alkyl groups, diminish this electrophilicity. This fundamental principle governs the reactivity trends observed across a multitude of reactions.[1]
Carbon-Carbon Bond Forming Reactions: The Cornerstone of Synthesis
The construction of carbon-carbon bonds is central to organic synthesis. Substituted benzaldehydes are key electrophilic partners in a variety of these transformations.
Condensation Reactions: Building Molecular Complexity
Knoevenagel Condensation: This reaction, involving the condensation of an aldehyde with an active methylene compound, is a powerful tool for the synthesis of α,β-unsaturated compounds. The reactivity of substituted benzaldehydes in the Knoevenagel condensation is markedly influenced by the electronic nature of the ring substituents. EWGs generally accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.[2][3]
Table 1: Comparative Yields in the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
| Benzaldehyde Substituent | Catalyst/Solvent | Yield (%) | Reference |
| 4-NO₂ | Piperidine/Ethanol | 95 | [2] |
| 4-Cl | Piperidine/Ethanol | 88 | [2] |
| H | Piperidine/Ethanol | 85 | [2] |
| 4-CH₃ | Piperidine/Ethanol | 82 | [2] |
| 4-OCH₃ | Piperidine/Ethanol | 78 | [2] |
Experimental Protocol: Solvent-Free Knoevenagel Condensation [4]
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the mixture, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting cinnamic acid can be purified by recrystallization.
Claisen-Schmidt Condensation: This crossed aldol condensation between a substituted benzaldehyde and an enolizable ketone or aldehyde is a primary route to chalcones, which are important precursors for flavonoids and other bioactive molecules.[5] Similar to the Knoevenagel condensation, EWGs on the benzaldehyde ring generally lead to higher yields.[3]
Table 2: Comparative Yields in the Claisen-Schmidt Condensation of Substituted Benzaldehydes with Acetophenone
| Benzaldehyde Substituent | Catalyst/Solvent | Yield (%) | Reference |
| 4-NO₂ | NaOH/Ethanol | 92 | [5] |
| 4-Cl | NaOH/Ethanol | 85 | [5] |
| H | NaOH/Ethanol | 80 | [5] |
| 4-CH₃ | NaOH/Ethanol | 75 | [5] |
| 4-OCH₃ | NaOH/Ethanol | 70 | [5] |
Perkin Reaction: This reaction produces α,β-unsaturated aromatic acids, known as cinnamic acids, through the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid. The reaction is generally favored for aromatic aldehydes that cannot undergo self-condensation.[6]
Wittig Reaction: A Versatile Olefination Strategy
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a powerful tool in organic synthesis. The reactivity of substituted benzaldehydes in this reaction is highly dependent on the electronic nature of the substituents. Benzaldehydes bearing EWGs exhibit significantly higher reaction rates compared to their counterparts with EDGs.[1]
Table 3: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes
| Benzaldehyde Substituent | Relative Rate Constant (k/k₀) | Reference |
| 4-NO₂ | 14.7 | [1] |
| 3-NO₂ | 10.5 | [1] |
| 4-Cl | 2.75 | [1] |
| H | 1.00 | [1] |
| 4-CH₃ | 0.45 | [1] |
Experimental Protocol: General Wittig Reaction [1]
-
Ylide Generation: Suspend a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous solvent like THF.
-
Add a strong base (e.g., n-butyllithium) dropwise at a low temperature to generate the ylide.
-
Reaction with Aldehyde: Add the substituted benzaldehyde to the ylide solution and allow the reaction to proceed.
-
Work-up and Purification: After the reaction is complete, quench the reaction and purify the resulting alkene, typically by chromatography.
Grignard Reaction: Formation of Alcohols
The addition of Grignard reagents to substituted benzaldehydes provides a reliable route to secondary alcohols. The reaction is sensitive to both electronic and steric effects. While the reaction is generally thought to proceed via nucleophilic addition, sterically hindered substrates may react through a single electron transfer (SET) mechanism.[7]
Redox Reactions: Modifying the Oxidation State
Substituted benzaldehydes can be readily oxidized to carboxylic acids or reduced to benzyl alcohols, providing access to other important classes of compounds.
Cannizzaro Reaction: A Disproportionation of Non-Enolizable Aldehydes
The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[8][9] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[8]
Crossed Cannizzaro Reaction: To improve the yield of the more valuable alcohol, a "sacrificial" aldehyde, often formaldehyde, can be used. Formaldehyde is more readily oxidized, thus reducing the more valuable aldehyde.[10][11]
Reductive Amination: A Gateway to Amines
Reductive amination is a versatile method for the synthesis of amines from aldehydes and ketones.[12] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced. A variety of reducing agents can be employed, with catalytic hydrogenation over a metal catalyst being a greener alternative to borohydride reagents.[12][13]
Table 4: Comparison of Reducing Agents in the Reductive Amination of Benzaldehyde
| Reducing Agent | Catalyst | Yield (%) | Reference |
| H₂ | Pd/C | High | [13] |
| NaBH₄ | - | Good | [14] |
| NaBH(OAc)₃ (STAB) | - | Good | [12] |
| NaBH₃CN | - | Good | [12] |
Multicomponent Reactions: Efficiency in Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Substituted benzaldehydes are frequently employed as the aldehyde component in many important MCRs.
Ugi and Passerini Reactions: Isocyanide-Based MCRs
The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[15] The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[16] The scope of these reactions is broad, although very bulky ketones or certain heteroaromatic aldehydes may be poor substrates.[17][18]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 18. baranlab.org [baranlab.org]
A Guide to Cross-Validation of Experimental and Computational Data for 2-(1H-pyrrol-1-yl)benzaldehyde
This guide provides an in-depth technical comparison of experimental data and computational models for the characterization of 2-(1H-pyrrol-1-yl)benzaldehyde (C₁₁H₉NO).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to explain the causal links between molecular structure, spectroscopic properties, and theoretical predictions. By integrating field-proven experimental insights with the predictive power of in silico methods, we establish a self-validating framework for the comprehensive analysis of this important chemical scaffold.
Introduction: The Synergy of Experiment and Theory
This compound is a heterocyclic aromatic compound featuring a pyrrole ring N-substituted onto a benzaldehyde moiety at the ortho position. This structure is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex, biologically active molecules.[3][4] A thorough characterization of its structural and electronic properties is paramount for its effective application.
Historically, experimental techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy have been the gold standard for molecular characterization. While indispensable, these methods provide data that can be significantly enriched and validated through computational chemistry. This guide demonstrates how Density Functional Theory (DFT) calculations can be used not only to predict spectroscopic outcomes but also to provide a deeper understanding of the underlying electronic structure that governs these experimental observations. This synergistic approach, where theory and experiment inform and validate one another, represents the pinnacle of modern chemical analysis.
Experimental Synthesis and Characterization
The synthesis and purification of a target molecule are the foundational steps upon which all subsequent characterization relies. The chosen protocol must be robust and yield a compound of high purity to ensure that spectroscopic data is unambiguous.
Proposed Synthetic Protocol
A common and effective method for the synthesis of N-aryl pyrroles is the Ullmann condensation or a related copper-catalyzed cross-coupling reaction. This approach involves the coupling of a pyrrole salt with an aryl halide.
Step-by-Step Protocol:
-
Preparation of Potassium Pyrrolide: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add pyrrole (1.1 equivalents) to anhydrous dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add potassium hydroxide (KOH, 1.2 equivalents) portion-wise, allowing the reaction to stir for 30 minutes at 0°C to form the potassium salt of pyrrole.
-
Coupling Reaction: To the stirring suspension, add 2-fluorobenzaldehyde (1.0 equivalent) and copper(I) iodide (CuI, 0.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to 120-140°C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality here is that the higher temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution, with the copper catalyst facilitating the C-N bond formation.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Workflow
The following diagram outlines the logical flow from synthesis to comprehensive characterization.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - this compound (C11H9NO) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in N-Arylpyrrole Synthesis
Introduction: The Enduring Significance of N-Arylpyrroles and the Catalytic Quest for Their Synthesis
The N-arylpyrrole motif is a cornerstone in medicinal chemistry, materials science, and drug development. Its presence in a multitude of biologically active natural products and pharmaceuticals underscores the critical need for efficient and versatile synthetic methodologies. The construction of the C–N bond to form the N-arylpyrrole core, however, presents a significant synthetic challenge. This has spurred the development of a diverse array of catalytic systems, each with its own set of advantages and limitations.
This guide provides an in-depth, objective comparison of the leading catalytic strategies for N-arylpyrrole synthesis. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data to compare their efficacy, and offer practical insights to aid researchers in selecting the optimal catalyst for their specific synthetic goals. Our focus is on providing a clear rationale for experimental choices, ensuring that the described protocols are robust and reproducible.
The Landscape of Catalytic N-Arylpyrrole Synthesis
The synthesis of N-arylpyrroles can be broadly categorized into two main approaches:
-
Classical Condensation Reactions: These methods, such as the Paal-Knorr and Clauson-Kaas syntheses, involve the formation of the pyrrole ring from acyclic precursors in the presence of a catalyst.
-
Modern Cross-Coupling Reactions: These strategies, including the Buchwald-Hartwig amination and Ullmann condensation, focus on the direct arylation of a pre-formed pyrrole ring.
This guide will explore the catalysts employed in both approaches, with a focus on palladium, copper, and iron-based systems, as well as the burgeoning fields of organocatalysis and photocatalysis.
Classical Condensation Routes: A Modern Catalytic Renaissance
The Paal-Knorr and Clauson-Kaas reactions are venerable methods for pyrrole synthesis. Historically, they were often plagued by harsh reaction conditions. However, the advent of modern catalysts has revitalized these classic transformations, offering milder and more efficient pathways to N-arylpyrroles.
The Paal-Knorr Synthesis: The Power of Lewis and Brønsted Acids
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The choice of catalyst is paramount to the success of this reaction, influencing both reaction times and yields. A wide range of both Brønsted and Lewis acids have been successfully employed.
dot
Caption: Generalized mechanism of the acid-catalyzed Paal-Knorr synthesis of N-arylpyrroles.
Comparative Efficacy of Catalysts for the Paal-Knorr Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | Solvent | - | Reflux | Several hours | Moderate | [1] |
| p-TsOH | Catalytic | Toluene | Reflux | Several hours | Good | [1] |
| Sc(OTf)₃ | 1 | Solvent-free | 60-80 | 10-30 min | 89-98 | [2] |
| Bi(NO₃)₃·5H₂O | 10 | Solvent-free | 80 | 15-45 min | 85-95 | [3] |
| FeCl₃ | 10 | Water | Reflux | 30-60 min | 82-95 | [4] |
| CATAPAL 200 (Alumina) | 40 mg per mmol | Solvent-free | 60 | 45 min | 68-97 | [1][5][6] |
| Silica Sulfuric Acid | Catalytic | Solvent-free | Room Temp | 3 min | up to 98 | [7] |
Expert Insights:
The data clearly demonstrates a shift from stoichiometric Brønsted acids to catalytic amounts of Lewis acids and solid acid catalysts. Scandium triflate (Sc(OTf)₃) stands out for its high efficiency at low catalyst loading under solvent-free conditions, offering excellent yields in a short timeframe.[2] Iron(III) chloride is an attractive option due to its low cost and the ability to perform the reaction in water, a green solvent.[4] Heterogeneous catalysts like CATAPAL 200 (an alumina) and silica sulfuric acid offer the advantages of easy separation and potential for recycling, aligning with the principles of green chemistry.[1][5][6][7] The choice of catalyst will often be a trade-off between cost, reaction efficiency, and environmental considerations.
Modern Cross-Coupling Strategies: Direct N-Arylation of Pyrroles
Cross-coupling reactions have revolutionized the synthesis of N-aryl heterocycles. The Buchwald-Hartwig amination and the Ullmann condensation are the two most prominent methods for the direct N-arylation of pyrroles.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a workhorse in C-N bond formation due to its broad substrate scope and high functional group tolerance.[8] The catalytic cycle typically involves a Pd(0) species and requires a phosphine ligand to facilitate the key steps of oxidative addition and reductive elimination.
dot
Caption: Catalytic cycle for the Buchwald-Hartwig amination of pyrrole.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed N-arylation method.[9] While traditional Ullmann conditions were often harsh, modern protocols utilize ligands to facilitate the reaction under milder conditions.[9] Copper catalysts offer a significant cost advantage over palladium.[10]
Palladium vs. Copper: A Head-to-Head Comparison for N-Arylation
| Feature | Palladium-Catalyzed Buchwald-Hartwig | Copper-Catalyzed Ullmann |
| Catalyst Cost | High | Low |
| Reaction Temperature | Generally 80-130 °C[11] | Historically high, now often 90-115 °C with ligands[11] |
| Ligands | Typically bulky, electron-rich phosphines[8] | Often diamines, amino acids (e.g., proline), or phenanthrolines[11] |
| Substrate Scope | Very broad, tolerates a wide range of functional groups[8] | Can be more limited, but modern methods have expanded the scope[9] |
| Aryl Halide Reactivity | I > Br > Cl (specialized ligands for chlorides)[8] | I > Br >> Cl[11] |
| Air/Moisture Sensitivity | Generally requires inert atmosphere | More tolerant to air and moisture[11] |
| Toxicity | Palladium is toxic and requires careful removal from final products[10] | Copper is less toxic[10] |
Expert Insights:
The choice between palladium and copper catalysis for N-arylation is often a balance of cost, desired reaction conditions, and substrate complexity. For large-scale applications and when cost is a primary driver, copper-catalyzed methods are highly attractive.[10][12] Palladium catalysis, while more expensive, often provides a broader substrate scope and higher functional group tolerance, making it a powerful tool for complex molecule synthesis.[11][12] The development of highly active palladium catalysts has also enabled the use of less reactive aryl chlorides, which are often more readily available and less expensive than the corresponding bromides and iodides.[8]
Emerging Catalytic Frontiers
Iron-Catalyzed Synthesis
Iron catalysis has emerged as a highly promising area due to the low cost, low toxicity, and high abundance of iron.[13] Iron catalysts have been successfully applied to both Paal-Knorr type syntheses and direct arylations. For instance, an air-stable molecular iron(0) complex has been shown to be effective for the synthesis of a variety of substituted pyrroles.[13] Furthermore, iron-catalyzed cascade reactions that convert nitroarenes directly to N-arylpyrroles represent a highly atom-economical and sustainable approach.[14]
Organocatalysis
Organocatalysis offers a metal-free alternative for N-arylpyrrole synthesis, avoiding concerns about metal contamination in the final product.[15] Chiral phosphoric acids have been demonstrated to catalyze the asymmetric Paal-Knorr reaction, providing access to enantiomerically enriched axially chiral arylpyrroles.[16] Other organocatalytic approaches often utilize readily available and inexpensive catalysts under mild conditions.[15]
Photocatalysis
Visible-light photocatalysis is a rapidly developing field that offers unique reactivity under exceptionally mild conditions. Light-induced phosphoric acid catalysis has been employed for the diastereo- and atroposelective synthesis of N-arylpyrroles.[17] This approach allows for the construction of complex chiral molecules that would be difficult to access through traditional thermal methods.
Representative Experimental Protocol: Iron-Catalyzed Paal-Knorr Synthesis of N-Arylpyrroles in Water
This protocol is adapted from the work of Reddy and co-workers and demonstrates an environmentally benign and cost-effective method for N-arylpyrrole synthesis.[4]
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary aromatic amine (e.g., aniline)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 mmol), the primary aromatic amine (1.0 mmol), and water (5 mL).
-
Add iron(III) chloride hexahydrate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for the time indicated by TLC analysis (typically 30-60 minutes).
-
After completion of the reaction, cool the mixture to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to obtain the pure N-arylpyrrole.
Causality Behind Experimental Choices:
-
Iron(III) chloride as catalyst: Iron is an inexpensive, abundant, and low-toxicity metal, making it an excellent choice for sustainable chemistry.[4] As a Lewis acid, it activates the carbonyl groups of the 1,4-dicarbonyl compound towards nucleophilic attack by the amine.
-
Water as solvent: Water is a green, non-toxic, and non-flammable solvent. Performing the reaction in water avoids the use of volatile organic compounds (VOCs).[4]
-
Reflux conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Aqueous workup: The use of an aqueous workup allows for the easy removal of the water-soluble iron catalyst and any inorganic byproducts.
Conclusion and Future Outlook
The synthesis of N-arylpyrroles is a mature field with a rich and diverse catalytic toolbox. The choice of catalyst is a critical decision that will depend on a variety of factors, including cost, substrate scope, desired reaction conditions, and environmental impact.
-
For cost-effective and large-scale synthesis, copper and iron catalysts are excellent choices, particularly for Paal-Knorr type reactions and Ullmann condensations.[4][10]
-
For complex substrates with sensitive functional groups, the high functional group tolerance of palladium-catalyzed Buchwald-Hartwig amination often justifies the higher cost.[8]
-
Organocatalysis and photocatalysis represent the cutting edge of N-arylpyrrole synthesis, offering metal-free conditions and access to unique and complex chiral structures.[16][17]
The future of N-arylpyrrole synthesis will likely focus on the development of even more sustainable and efficient catalytic systems. This will include the design of novel non-precious metal catalysts, the expansion of organocatalytic and photocatalytic methods, and the development of catalytic systems that can operate under even milder conditions and in greener solvents. As our understanding of catalytic mechanisms deepens, we can expect the development of highly selective and efficient catalysts that will continue to drive innovation in the synthesis of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]
- 4. (PDF) Mechanistic Studies of the Palladium-Catalyzed [research.amanote.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 10. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 11. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iron-Catalyzed Sustainable Synthesis of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-pyrrol-1-yl)benzaldehyde
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed protocol for the proper disposal of 2-(1H-pyrrol-1-yl)benzaldehyde, moving beyond simple steps to explain the critical reasoning behind each procedure.
Hazard Assessment: A Structurally-Informed Approach
-
Benzaldehyde Moiety : Aldehydes as a class can be irritants to the skin, eyes, and respiratory system.[1][2] Benzaldehyde itself is classified as a combustible liquid that is harmful if swallowed or inhaled and causes skin and eye irritation.[2][3] Aldehydes can also be incompatible with strong oxidizing agents, reducing agents, and bases.[3][4]
-
Pyrrole/Pyrrolidine Moiety : Pyrrolidine, the saturated analogue of pyrrole, is a highly flammable, corrosive, and harmful cyclic amine.[5][6][7] While pyrrole is aromatic and less basic, the nitrogen-containing heterocyclic structure warrants caution. Compounds in this family can be harmful to aquatic life.[5]
Based on this analysis, this compound should be handled as a hazardous substance with potential for irritation, toxicity, and environmental harm. It must be disposed of as hazardous waste; drain or regular trash disposal is strictly prohibited.[4][8][9]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11] These regulations mandate that hazardous waste be properly identified, stored, labeled, and disposed of through licensed services to prevent harm to human health and the environment.[11][12]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, ensure appropriate PPE is worn. The choice of PPE is dictated by the compound's potential hazards.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles. | Protects against splashes that can cause serious eye irritation.[13] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation.[14] Always check glove manufacturer data for specific chemical compatibility. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Use in a certified chemical fume hood. | Aldehydes can be respiratory irritants; working in a fume hood minimizes inhalation exposure.[12][15] |
Step-by-Step Disposal Protocol
Disposal is a systematic process that begins the moment a material is deemed "waste." Adherence to this protocol ensures safety and compliance.
Step 1: Waste Segregation Immediately segregate waste this compound from other waste streams.
-
Causality : Never mix incompatible wastes.[8][10] Based on its aldehyde nature, this compound should not be mixed with strong oxidizing agents, strong bases, or reducing agents to prevent potentially violent reactions.[3][16] Store it with other organic, non-halogenated wastes, unless institutional policy dictates otherwise.
Step 2: Container Selection Choose a waste container that is robust and chemically compatible.
-
Requirements : The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[8][11] For liquid waste, glass or high-density polyethylene (HDPE) bottles are typically appropriate.
-
Causality : Chemical compatibility prevents the container from degrading, leaking, or reacting with the waste.[10][17] A secure lid prevents the release of vapors and protects against spills.[4][8]
Step 3: Waste Labeling Properly label the waste container before adding any waste.
-
Required Information : The label must clearly state "Hazardous Waste" and identify the full chemical name: "Waste this compound".[18] List all constituents and their approximate percentages if it is a mixture.[16][19]
-
Causality : Accurate labeling is mandated by the EPA and is critical for the safety of everyone who handles the container.[18] It provides essential information for proper storage, transport, and final disposal by waste management professionals.
Step 4: Accumulation and Storage Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).
-
SAA Requirements : The SAA must be at or near the point of generation and under the control of laboratory personnel.[16][20] It should be in a secondary containment bin to contain potential leaks.[8][9] The total volume of hazardous waste in an SAA is limited (typically 55 gallons).[18][20]
-
Causality : The SAA framework ensures that waste is managed safely in the lab where it is generated, minimizing the risk of large-scale incidents. Secondary containment is a crucial safeguard against spills contaminating the laboratory or entering the sewer system.[9][11]
Step 5: Arranging for Final Disposal Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
Procedure : Do not allow waste to accumulate for extended periods; regular removal is a key tenet of laboratory safety.[11] Your EHS department will work with a licensed hazardous waste disposal company.
-
Final Disposal Method : The ultimate disposal method will be determined by the waste vendor in compliance with federal and local regulations.[10] For organic compounds like this, high-temperature incineration is a common and effective method, as it breaks the chemical down into less harmful components.[5][10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart detailing the required steps from waste generation to final disposal.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate hazards.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources : If the material is considered combustible, remove all sources of ignition.[21][22]
-
Containment : For small spills, contain the liquid using an inert absorbent material like vermiculite or sand.[3][22] Do not use combustible materials like paper towels to absorb large quantities.
-
Clean-Up : Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated hazardous waste container.[3]
-
Decontaminate : Clean the affected area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS office, regardless of size.
By integrating these scientifically grounded procedures into your laboratory's daily operations, you uphold the highest standards of safety, ensure regulatory compliance, and contribute to the protection of our environment.
References
- 1. chemos.de [chemos.de]
- 2. gustavus.edu [gustavus.edu]
- 3. kasturiaromatics.com [kasturiaromatics.com]
- 4. nswai.org [nswai.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. usbioclean.com [usbioclean.com]
- 11. danielshealth.com [danielshealth.com]
- 12. osha.gov [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. osha.gov [osha.gov]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. epa.gov [epa.gov]
- 21. fishersci.be [fishersci.be]
- 22. chemstock.ae [chemstock.ae]
Essential Protective Measures: A Guide to Handling 2-(1H-pyrrol-1-yl)benzaldehyde
This guide serves as an essential operational and safety directive for researchers, scientists, and drug development professionals handling 2-(1H-pyrrol-1-yl)benzaldehyde (CAS No. 31739-56-7). Its purpose is to provide clear, actionable protocols that extend beyond mere compliance, embedding a culture of safety and precision in your laboratory work. By understanding the causality behind each procedural step, you can mitigate risks effectively and ensure the integrity of your research.
Hazard Profile Analysis: Understanding the "Why"
This compound is a substituted aromatic aldehyde. Its hazard profile is derived from its chemical structure and confirmed by available safety data. A thorough risk assessment necessitates an understanding of these intrinsic properties.
The primary documented hazards for this specific compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] The Globally Harmonized System (GHS) pictogram associated with these hazards is GHS07, the exclamation mark, signaling its potential to cause these acute effects.[1] To build a comprehensive safety model, it is also prudent to consider the hazards of structurally related compounds, such as benzaldehyde. Benzaldehyde carries additional warnings, including being a combustible liquid, harmful if inhaled, and, most significantly, suspected of damaging fertility or the unborn child.[2][3] This informs a cautious approach, treating the target compound with a higher level of precaution until its toxicology is more fully characterized.
| Hazard Class | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | [1] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation. | [1] |
| Potential Associated Hazards (from Benzaldehyde) | H360: May damage fertility or the unborn child. |
This analysis dictates that all handling procedures must prioritize the prevention of direct contact, inhalation, and environmental release.
The Core of Risk Mitigation: Personal Protective Equipment (PPE)
While engineering controls like fume hoods are the primary barrier against exposure, your Personal Protective Equipment (PPE) is the critical final line of defense. The selection of PPE must be deliberate and directly correlated to the specific task and associated risks.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standard. Goggles provide a 360-degree seal around the eyes, which is essential for protecting against splashes and airborne particles, unlike standard safety glasses.[4] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure.[5][6] | |
| Hand Protection | Nitrile Gloves | Provides robust protection against incidental contact with a wide range of chemicals, including aromatic aldehydes.[4] Always inspect gloves for tears or punctures before use. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects skin and personal clothing from splashes. Flame resistance is a critical feature when working with any combustible material.[5] |
| Chemical-Resistant Apron | Worn over the lab coat, an apron provides an additional layer of protection against significant spills and splashes, particularly during dispensing or cleanup operations.[6] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when engineering controls are insufficient, if vapors or aerosols are generated, or during spill cleanup.[5] The type of cartridge should be selected based on the specific exposure potential. A respiratory protection program, including fit testing, is mandatory for respirator use.[5] |
| Footwear | Closed-toe, liquid-resistant shoes | Shoes must cover the entire foot to protect against spills and falling objects.[5][7] |
Operational Protocols: From Preparation to Disposal
Adherence to standardized protocols is paramount for safety and reproducibility. The following step-by-step procedures provide a self-validating system for handling this compound.
Protocol 3.1: PPE Donning & Doffing Sequence
Properly putting on and taking off PPE prevents cross-contamination.
Donning (Putting On):
-
Footwear & Lab Coat: Ensure proper shoes and a buttoned lab coat are on.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye & Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.
-
Gloves: Don gloves last. Ensure cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off): This process is designed to contain contaminants.
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Apron: Remove the chemical-resistant apron.
-
Face Shield & Goggles: Remove from the back of the head forward.
-
Lab Coat: Remove by rolling it inside-out, containing any contamination.
-
Respirator (if used): Remove last, after exiting the work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
Protocol 3.2: Safe Handling Workflow
This workflow must be conducted within a certified chemical fume hood.[9]
-
Preparation: Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood before introducing the this compound.
-
Weighing/Measuring: If handling a solid, use a disposable weigh boat. If a liquid, measure using appropriate volumetric glassware. Perform these actions slowly to minimize aerosol generation.
-
Transfer: When transferring the chemical, maintain a low working height to minimize splash potential. Use a bottle carrier for transporting the primary container outside of the hood.
-
Post-Transfer: Immediately cap the primary container. The compound may be sensitive to air, light, and moisture, so proper sealing is crucial for both safety and chemical integrity.[2][10]
-
Reaction Monitoring: Keep the fume hood sash at the lowest practical height throughout the experiment.
-
End of Work: Decontaminate all surfaces within the fume hood. Properly segregate and label all waste streams.
Protocol 3.3: Emergency Response - Spills & Exposure
Immediate and correct action can significantly reduce the severity of an incident.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth).[10][12]
-
Scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill: Evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.
Decontamination & Waste Disposal
Effective management of waste is a critical component of the handling lifecycle.
-
Disposable PPE: All used disposable items (gloves, weigh boats, paper towels) must be placed in a sealed, labeled hazardous waste bag or container.
-
Reusable PPE: Goggles, face shields, and aprons should be cleaned according to manufacturer or institutional guidelines before storage.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous waste.[10][12] Do not pour down the drain.[12] Follow all local, regional, and national regulations for hazardous waste disposal.
Visualizing the PPE Decision Process
The selection of PPE is not static; it adapts to the specific task. The following diagram illustrates the logical workflow for determining the appropriate level of protection.
Caption: PPE selection workflow based on task-specific risk assessment.
By integrating this comprehensive safety framework into your daily operations, you build a resilient and trustworthy research environment. Your safety, and the integrity of your work, depend on this diligent and informed approach.
References
- 1. chemscene.com [chemscene.com]
- 2. gustavus.edu [gustavus.edu]
- 3. carlroth.com [carlroth.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdc.gov [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. kasturiaromatics.com [kasturiaromatics.com]
- 11. home.miracosta.edu [home.miracosta.edu]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
